Product packaging for Ethyl 3,4-dimethylpent-2-enoate(Cat. No.:CAS No. 21016-45-5)

Ethyl 3,4-dimethylpent-2-enoate

Cat. No.: B2990617
CAS No.: 21016-45-5
M. Wt: 156.225
InChI Key: UQNNNILWTLCUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3,4-dimethylpent-2-enoate (CAS 21016-44-4) is a specialized α,β-unsaturated ester that serves as a valuable building block in organic synthesis and a subject of study in flavor research. With the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol, this compound is characterized by a pent-2-enoate backbone substituted with methyl groups at both the 3- and 4-positions . Its structure, representing a sterically hindered and electronically distinct olefinic ester, makes it a relevant case study in the synthesis and properties of substituted enoates . A primary application of this compound is in advanced synthetic methodology research. It can be efficiently synthesized in high yield (e.g., 91%) via a Horner-Wadsworth-Emmons olefination reaction between triethyl phosphonoacetate and 3-methyl-2-butanone . This places it at the center of investigations into developing efficient and stereoselective synthetic methods . Furthermore, as an α,β-unsaturated ester, it is intrinsically linked to the chemistry of enolates and serves as a potential substrate for conjugate additions (Michael reactions), allowing researchers to explore the formation of new carbon-carbon bonds and the construction of complex molecular architectures . In the field of flavor science, closely related compounds such as 2,4-dimethyl-2-pentenoic acid are documented as flavoring agents with tangy, acidic, and cheesy notes, used in cheese flavors and other food applications . This suggests that this compound may be investigated for its olfactory and flavor properties, hydrolysis to corresponding acids, or its potential as a precursor in the development of fragrance ingredients . The study of such α,β-unsaturated carbonyl compounds remains a dynamic area of chemical research, crucial for expanding the toolbox of organic chemists in creating complex molecules for pharmaceuticals and materials science . This product is intended for research purposes only and is not approved for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B2990617 Ethyl 3,4-dimethylpent-2-enoate CAS No. 21016-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3,4-dimethylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNNNILWTLCUDU-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 3,4-dimethylpent-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Ethyl 3,4-dimethylpent-2-enoate, a valuable intermediate in organic synthesis. This document collates available data on its chemical and physical properties, spectroscopic characteristics, and a detailed experimental protocol for its synthesis.

Core Properties and Data

This compound is an unsaturated ester with the chemical formula C₉H₁₆O₂. It exists as (E) and (Z) stereoisomers. The majority of commercially available information and published data pertains to the isomeric mixture or does not specify the stereochemistry.

Chemical and Physical Properties

A comprehensive search of available scientific literature and chemical databases did not yield experimentally determined values for several key physical properties of this compound, including its boiling point, melting point, density, and solubility. The data presented below is a combination of information from various sources.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1][2]
Molecular Weight 156.22 g/mol [1][2]
CAS Number 21016-45-5 ((Z)-isomer)[1]
21016-44-4 ((E)-isomer)[2]
Appearance Not specified in literature
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported in the literature.

Spectrum TypeDataSource
¹H NMR (CDCl₃) δ 1.08 (d, J=7 Hz, 6H), 1.30 (t, J=7 Hz, 3H), 2.15 (d, J=1.5 Hz, 3H), 2.5-3.0 (m, 1H), 4.15 (q, J=7 Hz, 2H), 5.68 (br s, 1H)
¹³C NMR Data not available
Infrared (IR) 1720-1715 cm⁻¹ (C=O, ester), 1650-1640 cm⁻¹ (C=C)
Mass Spectrometry (MS) m/z: 156 (M+), 111, 83, 69, 41[2]

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound.

Synthesis of this compound

This protocol describes a Horner-Wadsworth-Emmons reaction, a widely used method for the stereoselective synthesis of alkenes.

Materials:

  • Sodium hydride (NaH)

  • Triethyl phosphonoacetate

  • 3-Methyl-2-butanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and apparatus for inert atmosphere reactions

Procedure:

  • A solution of triethyl phosphonoacetate in anhydrous diethyl ether is added dropwise to a stirred suspension of sodium hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the ylide.

  • A solution of 3-methyl-2-butanone in anhydrous diethyl ether is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to yield this compound.

Visualizations

The following diagrams illustrate key conceptual frameworks related to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Sodium Hydride Sodium Hydride Ylide Formation Ylide Formation Sodium Hydride->Ylide Formation Triethyl phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate->Ylide Formation 3-Methyl-2-butanone 3-Methyl-2-butanone Wittig Reaction Wittig Reaction 3-Methyl-2-butanone->Wittig Reaction Ylide Formation->Wittig Reaction Workup Workup Wittig Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Safety and Handling

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to Ethyl 3,4-dimethylpent-2-enoate (CAS: 21016-44-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,4-dimethylpent-2-enoate, a specialty chemical with potential applications in various fields. This document consolidates available data on its chemical and physical properties, synthesis, and analytical methods.

Chemical and Physical Properties

This compound is an unsaturated ester. The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 21016-44-4
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol [1]
IUPAC Name ethyl (2E)-3,4-dimethylpent-2-enoate

Table 2: Physical Properties

PropertyValueSource
Boiling Point 187.8°C at 760 mmHgExperimental
Density 0.895 g/cm³Experimental
Melting Point Not available-
Calculated LogP 2.7PubChem[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on established laboratory procedures.[2]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • Sodium hydride (NaH)

  • Diglyme

  • Triethylphosphonoacetate

  • 3-Methyl-2-butanone

  • Ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas (for inert atmosphere)

  • Ice bath

Procedure:

  • A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath to approximately 0°C.

  • Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the cooled suspension.

  • The mixture is stirred for 30 minutes.

  • 3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise to the reaction mixture.

  • The mixture is subsequently stirred at ambient temperature for three hours.

  • After the reaction is complete, the mixture is cooled and then cautiously diluted with a large excess of water.

  • The aqueous mixture is extracted with ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the final product, this compound.

Yield: 7.1 g (91%)[2]

Applications

The primary documented application of this compound is in the fragrance industry. A patent describes its use as a fragrance ingredient, suggesting it possesses desirable olfactory properties for inclusion in perfumes and other scented products. Further research into its specific scent profile and stability in various formulations may reveal broader applications in this sector.

Biological Activity and Signaling Pathways

As of the latest available data, there is no published research detailing the biological activity or associated signaling pathways of this compound. In silico and predictive toxicological assessments have not yielded significant public data. Therefore, the pharmacological and toxicological profiles of this compound remain uncharacterized. Researchers investigating this molecule should consider conducting preliminary in vitro and in vivo studies to determine any potential biological effects.

Analytical Methods

The characterization and quantification of this compound can be achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR data has been reported as follows: δ1.08 [6H, d, J=7 Hz, (CH₃)₂CH], 1.30 (3H, t, J=7 Hz, CH₃CH₂O), 2.15 (3H, d, J=1.5 Hz, CH₃C=), 4.15 (2H, q, J=7 Hz, CH₃CH₂O), 5.68 (1H, br.s, CH=C).[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the separation and identification of this compound. PubChem lists a GC-MS spectrum with a top peak at m/z 111 and a third highest peak at m/z 156, corresponding to the molecular ion.[1]

  • Infrared (IR) Spectroscopy: Reported characteristic IR peaks include 1705 cm⁻¹ (C=O) and 1640 cm⁻¹ (C=C).[2]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical structure of this technical guide.

synthesis_workflow cluster_preparation Reaction Setup cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_workup Work-up and Purification A Suspend Sodium Hydride in Diglyme B Cool to 0°C in Ice Bath A->B C Add Triethylphosphonoacetate B->C D Stir for 30 min C->D E Add 3-Methyl-2-butanone D->E F Stir at Room Temperature for 3 hours E->F G Cool and Quench with Water F->G H Extract with Ether G->H I Dry with Anhydrous MgSO4 H->I J Filter and Evaporate Solvent I->J K This compound (Product) J->K

Caption: Synthesis workflow for this compound.

technical_guide_structure cluster_properties Properties cluster_synthesis Synthesis cluster_applications Applications cluster_biology Biological Information cluster_analysis Analytical Methods A This compound Technical Guide B Chemical Identifiers (Table 1) A->B C Physical Properties (Table 2) A->C D Experimental Protocol A->D E Synthesis Workflow Diagram A->E F Fragrance Industry A->F G Biological Activity (Data Lacking) A->G H Signaling Pathways (Data Lacking) A->H I NMR Spectroscopy A->I J GC-MS A->J K IR Spectroscopy A->K

Caption: Structure of this technical guide.

References

An In-depth Analysis of the Molecular Weight of Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular weight of Ethyl 3,4-dimethylpent-2-enoate, a compound of interest in various chemical and pharmaceutical research fields. Understanding the precise molecular weight is fundamental for a wide range of applications, including analytical quantification, reaction stoichiometry, and pharmacological modeling.

Molecular Composition and Weight

The molecular formula for this compound is C₉H₁₆O₂.[1][2] The molecular weight is a critical parameter derived from this formula, representing the mass of one mole of the substance. Based on the atomic weights of its constituent elements, the calculated molecular weight is approximately 156.22 g/mol .[2]

Elemental Contribution to Molecular Weight

To provide a granular understanding of the compound's mass, the following table details the contribution of each element to the total molecular weight. The calculation is based on the standard atomic weights of Carbon (≈12.011 g/mol ), Hydrogen (≈1.008 g/mol ), and Oxygen (≈15.999 g/mol ).[3][4][5]

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC912.011108.099
HydrogenH161.00816.128
OxygenO215.99931.998
Total 156.225

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise value, it is often corroborated experimentally through techniques such as mass spectrometry. This method provides the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular mass with high accuracy. For this compound, mass spectrometry would be the preferred method for empirical validation of its molecular weight.

General Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) will confirm the molecular weight.

Logical Framework for Molecular Weight Calculation

The relationship between the elemental composition and the final molecular weight can be visualized as a straightforward logical flow.

cluster_elements Elemental Composition cluster_atomic_weights Standard Atomic Weights cluster_calculation Calculation C Carbon (C) 9 atoms Calc Sum of (Count * Atomic Weight) C->Calc H Hydrogen (H) 16 atoms H->Calc O Oxygen (O) 2 atoms O->Calc AW_C ~12.011 g/mol AW_C->Calc AW_H ~1.008 g/mol AW_H->Calc AW_O ~15.999 g/mol AW_O->Calc MW Molecular Weight ~156.225 g/mol Calc->MW

Caption: Molecular weight calculation workflow.

References

"Ethyl 3,4-dimethylpent-2-enoate" chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl 3,4-dimethylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identifiers

This compound is an unsaturated ester with the molecular formula C₉H₁₆O₂. The structure features a carbon-carbon double bond at the C2 position and two methyl groups at the C3 and C4 positions. The IUPAC name for the E-isomer is ethyl (E)-3,4-dimethylpent-2-enoate[1].

Key Identifiers:

  • IUPAC Name: ethyl (E)-3,4-dimethylpent-2-enoate[1]

  • Molecular Formula: C₉H₁₆O₂[1]

  • Canonical SMILES: CCOC(=O)/C=C(\C)/C(C)C[1]

  • InChI Key: UQNNNILWTLCUDU-SOFGYWHQSA-N[1]

  • CAS Number: 21016-44-4 ((E)-isomer), 21016-45-5 ((Z)-isomer)[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 156.22 g/mol [1]
Computed XLogP3 2.7[1]
Topological Polar Surface Area 26.3 Ų[1]
Complexity 157[1]
Monoisotopic Mass 156.115029749 Da[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction. This olefination reaction involves the reaction of a phosphonate ylide with a ketone.

Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of ethyl 3,4-dimethyl-2-pentenoate[3].

Materials:

  • Sodium hydride (NaH)

  • Diglyme

  • Triethylphosphonoacetate

  • 3-Methyl-2-butanone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath to approximately 0°C.

  • Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the cooled suspension.

  • The mixture is stirred for 30 minutes at 0°C.

  • 3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise to the reaction mixture.

  • The mixture is allowed to warm to ambient temperature and stirred for an additional three hours.

  • After the reaction is complete, the mixture is cooled and then cautiously diluted with a large excess of water.

  • The aqueous mixture is extracted with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the product, ethyl 3,4-dimethyl-2-pentenoate.

Yield: 7.1 g (91%)[3].

Spectroscopic Data

The structural characterization of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule[3].

  • ¹H NMR (CDCl₃):

    • δ 1.08 [6H, d, J=7 Hz, (CH₃)₂CH]

    • δ 1.30 (3H, t, J=7 Hz, CH₃CH₂O)

    • δ 2.15 (3H, d, J=1.5 Hz, CH₃C=)

    • δ 4.15 (2H, q, J=7 Hz, CH₃CH₂O)

    • δ 5.68 (1H, br.s, CH=C)

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule[3].

  • IR (neat):

    • 1705 cm⁻¹ (C=O stretch)

    • 1640 cm⁻¹ (C=C stretch)

    • 1385 and 1365 cm⁻¹ [(CH₃)₂C bend]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Synthesis_Workflow Reactants Reactants: - Sodium Hydride - Triethylphosphonoacetate - 3-Methyl-2-butanone Reaction Horner-Wadsworth-Emmons Reaction Reactants->Reaction Diglyme, 0°C to RT Workup Aqueous Workup & Extraction Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Product This compound Purification->Product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

References

An In-depth Technical Guide to Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 3,4-dimethylpent-2-enoate, covering its chemical identity, physicochemical properties, synthesis protocols, spectroscopic profile, and potential biological activities. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

IUPAC Name and Stereoisomerism

The formal IUPAC name for the compound is This compound .[1] The structure contains a carbon-carbon double bond at the C2 position, which gives rise to stereoisomerism. The molecule can exist as two geometric isomers: (E)-ethyl 3,4-dimethylpent-2-enoate and (Z)-ethyl 3,4-dimethylpent-2-enoate, which are distinguished by the spatial arrangement of substituents around the double bond. The (E) isomer is generally the more stable and commonly synthesized form.

Caption: Geometric isomers of this compound.

Physicochemical Properties

Table 1: Computed Physicochemical Properties for this compound

PropertyValueSource
Molecular FormulaC₉H₁₆O₂[1]
Molecular Weight156.22 g/mol [1]
XLogP32.7[1]
Exact Mass156.115029749 Da[1]

Table 2: Experimental Physicochemical Properties of Analogous Compounds

CompoundBoiling Point (°C)Density (g/mL)Refractive Index
Ethyl 2-pentenoate156-1570.904-0.910 @ 25°C1.428-1.434 @ 20°C
Ethyl 3,3-dimethylpent-4-enoate160.2 @ 760 mmHg0.8891.428
Ethyl 2-methyl-4-pentenoate85 @ 20 mmHg0.891 @ 25°C1.425 @ 20°C

Synthesis and Experimental Protocols

This compound, as an α,β-unsaturated ester, can be synthesized through several established organic chemistry reactions. Below are detailed protocols for two common methods.

Horner-Wadsworth-Emmons Reaction

This reaction is a widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes, from aldehydes or ketones.

Experimental Protocol:

  • Preparation of the Ylide: To a suspension of sodium hydride (2.6 g) in diglyme (10 mL), triethylphosphonoacetate (24 g, 107 mmol) is added dropwise under a nitrogen atmosphere in an ice bath (approx. 0°C).

  • Reaction with Ketone: The mixture is stirred for 30 minutes. Subsequently, 3-methyl-2-butanone (4.3 g, 50 mmol) is added dropwise.

  • Reaction Progression: The reaction mixture is then stirred at ambient temperature for three hours.

  • Work-up: The mixture is cooled, cautiously diluted with a large excess of water, and extracted with diethyl ether.

  • Purification: The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield ethyl 3,4-dimethyl-2-pentenoate.

Horner_Wadsworth_Emmons reagents Sodium Hydride Triethylphosphonoacetate ylide Phosphonate Ylide Formation reagents->ylide reaction Nucleophilic Addition & Elimination ylide->reaction ketone 3-Methyl-2-butanone ketone->reaction product This compound reaction->product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Wittig Reaction

The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium ylide.

Representative Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, (carbethoxymethylene)triphenylphosphorane is suspended in anhydrous toluene.

  • Addition of Ketone: 3-Methyl-2-butanone is added to the suspension.

  • Reaction Conditions: The mixture is heated to reflux and stirred for 24 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is triturated with petroleum ether, and the precipitated triphenylphosphine oxide is removed by filtration.

  • Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data and Analysis

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 3: ¹H NMR Spectroscopic Data

Chemical Shift (δ)MultiplicityIntegrationAssignment
5.68 ppmbr. s1HCH =C
4.15 ppmq2HO-CH₂ -CH₃
2.15 ppmd3H=C-CH₃
1.30 ppmt3HO-CH₂-CH₃
1.08 ppmd6H(CH₃)₂-CH

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
1705C=O (ester, conjugated)
1640C=C (alkene)
1385 and 1365(CH₃)₂C bending

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ)Rationale
C=O~166 ppmTypical for α,β-unsaturated esters.
=C -C(CH₃)₂~150-160 ppmThe β-carbon of an α,β-unsaturated ester is deshielded due to resonance.
=C H~115-125 ppmThe α-carbon of an α,β-unsaturated ester.
O-C H₂~60 ppmTypical for an ethyl ester.
C H(CH₃)₂~30-35 ppmIsopropyl group carbon.
=C-C H₃~20-25 ppmMethyl group on the double bond.
CH(C H₃)₂~20 ppmMethyl groups of the isopropyl moiety.
O-CH₂-C H₃~14 ppmTerminal methyl of the ethyl ester.

Table 6: Mass Spectrometry Data

m/zInterpretation
156Molecular Ion [M]⁺
111[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)

The fragmentation of α,β-unsaturated esters in mass spectrometry is complex but can involve characteristic pathways such as the loss of the alkoxy group and rearrangements like the McLafferty rearrangement if a γ-hydrogen is available.[2]

Biological Activity and Potential Applications

While there is no direct research on the biological activity of this compound, significant findings for its parent carboxylic acid and its chemical class suggest potential for further investigation.

Antitumor and Antiviral Potential

The corresponding carboxylic acid, 3,4-dimethylpent-2-enoic acid , has been reported to be extracted from Brucea javanica and has shown antitumor and antiviral properties .[3] It is suggested to inhibit viral replication by interfering with protein synthesis at the ribosomal level.[3] This finding indicates that this compound, as a direct derivative, is a strong candidate for investigation into similar bioactivities.

Mechanism of Action: Michael Addition

As an α,β-unsaturated ester, this compound is an electrophile and can act as a Michael acceptor. This allows it to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, via a conjugate addition mechanism. This covalent modification of proteins can alter their function and is a common mechanism of action for many biologically active compounds.

Michael_Addition reactants This compound + Protein-SH transition Nucleophilic Attack reactants->transition product Covalent Adduct (Modified Protein) transition->product

Caption: Michael addition of a protein thiol to the α,β-unsaturated ester.

This reactivity is a double-edged sword; while it can be harnessed for therapeutic effects, it can also lead to cytotoxicity. Therefore, any drug development program would need to carefully evaluate the therapeutic index.

Application in the Fragrance Industry

Structurally related compounds are used in the fragrance industry. For instance, ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate is patented for its use as a fragrance.[4] This suggests that this compound may also possess olfactory properties of interest.

Conclusion

This compound is a molecule with potential for further scientific exploration. While there is a lack of comprehensive experimental data in the public domain, its synthesis is achievable through standard organic chemistry methodologies. The reported antitumor and antiviral activities of its parent acid, coupled with its inherent reactivity as a Michael acceptor, make it a person of interest for drug discovery and development. Further research is warranted to experimentally determine its physicochemical properties, fully characterize its spectroscopic profile, and, most importantly, to investigate its biological activities in relevant in vitro and in vivo models.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3,4-dimethylpent-2-enoate. The information is compiled from various scientific sources to support research and development activities.

Chemical Identity

This compound is an unsaturated ester with the molecular formula C₉H₁₆O₂. It exists as two geometric isomers: (E)-ethyl 3,4-dimethylpent-2-enoate and (Z)-ethyl 3,4-dimethylpent-2-enoate.

Table 1: Chemical Identifiers for this compound Isomers

Identifier(E)-ethyl 3,4-dimethylpent-2-enoate(Z)-ethyl 3,4-dimethylpent-2-enoate
IUPAC Name ethyl (E)-3,4-dimethylpent-2-enoate[1]ethyl (Z)-3,4-dimethylpent-2-enoate
Synonyms ETHYL (2E)-3,4-DIMETHYLPENT-2-ENOATE, 2-Pentenoic acid, 3,4-dimethyl-, ethyl ester, (2E)-[1]ethyl 3,4-dimethyl-2-pentenoate, 2-Pentenoic acid, 3,4-dimethyl-, ethyl ester, (2Z)-[2]
CAS Number 21016-44-4[1]21016-45-5[2]
Molecular Formula C₉H₁₆O₂[1]C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [1]156.22 g/mol
InChI InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+[1]InChI=1S/C9H16O2/c1-5-11-9(10)6-8(4)7(2)3/h6-7H,5H2,1-4H3
InChIKey UQNNNILWTLCUDU-SOFGYWHQSA-N[1]UQNNNILWTLCUDU-UHFFFAOYSA-N[2]
SMILES CCOC(=O)/C=C(\C)/C(C)C[1]Not explicitly found

Physical Properties

The physical properties of this compound are not extensively documented. The available experimental and computed data are summarized below.

Table 2: Physical Properties of this compound

Property(E)-isomer(Z)-isomer
Boiling Point 187.8°C at 760 mmHgData not available
Melting Point Data not availableData not available
Density Data not availableData not available
Refractive Index 1.433Data not available
LogP 2.15180Data not available

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported in the context of its synthesis.

Table 3: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃) δ 1.08 [6H, d, J=7 Hz, (CH₃)₂CH], 1.30 (3H, t, J=7 Hz, CH₃CH₂O), 2.15 (3H, d, J=1.5 Hz, CH₃C=), 4.15 (2H, q, J=7 Hz, CH₃CH₂O), 5.68 (1H, br.s, CH=C)
IR (neat) 1705 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1385 and 1365 cm⁻¹ [(CH₃)₂C]
GC-MS (m/z) Top Peak: 111, 3rd Highest: 156[1]

Experimental Protocols

A common method for the synthesis of Ethyl 3,4-dimethyl-2-pentenoate is the Horner-Wadsworth-Emmons reaction.

Materials:

  • Sodium hydride (NaH)

  • Diglyme

  • Triethylphosphonoacetate

  • 3-Methyl-2-butanone

  • Ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in an ice bath (approximately 0°C) under a nitrogen atmosphere.

  • Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the suspension.

  • The mixture is stirred for 30 minutes.

  • 3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise.

  • The reaction mixture is stirred at ambient temperature for three hours.

  • After cooling, the mixture is cautiously diluted with a large excess of water.

  • The product is extracted with ether.

  • The ethereal extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield ethyl 3,4-dimethyl-2-pentenoate.

Yield: 7.1 g (91%)

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction and Workup cluster_product Final Product NaH Sodium Hydride (NaH) Suspension Prepare NaH suspension in Diglyme (0°C, N2) NaH->Suspension Diglyme Diglyme Diglyme->Suspension TEPA Triethylphosphonoacetate Addition1 Add Triethylphosphonoacetate TEPA->Addition1 Butanone 3-Methyl-2-butanone Addition2 Add 3-Methyl-2-butanone Butanone->Addition2 Suspension->Addition1 Stir1 Stir for 30 min Addition1->Stir1 Stir1->Addition2 Stir2 Stir at RT for 3 hours Addition2->Stir2 Quench Dilute with H2O Stir2->Quench Extraction Extract with Ether Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Evaporate in vacuo Drying->Evaporation Product This compound Evaporation->Product

Caption: Synthesis workflow for this compound.

Reactivity and Potential Biological Activity

As an α,β-unsaturated ester, this compound can undergo typical reactions of this functional group, such as Michael addition and reduction of the double bond or the ester group.

While no specific signaling pathways involving this compound have been identified, the related compound, 3,4-Dimethylpent-2-enoic acid, has been reported to be extracted from Brucea javanica and to exhibit antitumor and antiviral properties. This suggests that the ethyl ester derivative may also possess biological activity that warrants further investigation.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While key identifiers and a detailed synthesis protocol are available, further experimental determination of some physical properties such as melting point and density is required for a complete characterization of this compound. The potential for biological activity, based on related structures, suggests that this molecule could be of interest in drug discovery and development.

References

Spectroscopic Profile of Ethyl 3,4-dimethylpent-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3,4-dimethylpent-2-enoate. Due to the limited availability of experimentally derived spectra in public databases for this specific molecule, this guide combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are based on established principles of spectroscopy and analysis of similar chemical structures. This document also outlines generalized experimental protocols for the acquisition of such spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for the (E)-isomer of this compound.

Table 1: Mass Spectrometry Data for (E)-Ethyl 3,4-dimethylpent-2-enoate [1]

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
Mass Spectrometry TypeGC-MS
Top m/z Peak111
2nd Highest m/z PeakNot specified
3rd Highest m/z Peak156 (Molecular Ion)

Table 2: Predicted ¹H NMR Spectral Data for (E)-Ethyl 3,4-dimethylpent-2-enoate (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.7s1H=CH-
~4.1q2H-O-CH₂-CH₃
~2.5m1H-CH(CH₃)₂
~2.1s3H=C-CH₃
~1.2t3H-O-CH₂-CH₃
~1.0d6H-CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectral Data for (E)-Ethyl 3,4-dimethylpent-2-enoate (Solvent: CDCl₃)

Chemical Shift (ppm)Carbon TypeAssignment
~167C=OEster Carbonyl
~158C=C-CH₃
~118CH=CH-
~60CH₂-O-CH₂-CH₃
~34CH-CH(CH₃)₂
~21CH₃=C-CH₃
~20CH₃-CH(CH₃)₂
~14CH₃-O-CH₂-CH₃

Table 4: Typical Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2975-2850C-H stretchAlkyl (CH₃, CH₂, CH)
1725-1705C=O stretchα,β-Unsaturated Ester
1650-1600C=C stretchAlkene
1250-1150C-O stretchEster

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2] The solution should be clear and free of any particulate matter.

  • Spectrometer Setup : The NMR experiments are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.[3] Before data acquisition, the magnetic field is shimmed to improve its homogeneity, and the probe is tuned to the appropriate frequency.

  • ¹H NMR Acquisition : A standard one-pulse experiment is usually sufficient for a routine ¹H spectrum. Key parameters include a 30° or 90° pulse angle, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.

  • ¹³C NMR Acquisition : For a ¹³C spectrum, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR. A pulse angle of 30-45° and a relaxation delay of 2-5 seconds are common.[4]

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample, the simplest method is to prepare a "neat" sample.[5] Place a single drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[5][6] A second salt plate is then carefully placed on top to create a thin liquid film between the plates.[5]

  • Background Spectrum : Before analyzing the sample, a background spectrum of the empty instrument is recorded. This allows for the subtraction of signals from atmospheric CO₂ and water vapor.[6]

  • Sample Analysis : The prepared salt plates are placed in the sample holder of the IR spectrometer. The infrared beam passes through the sample, and the detector measures the amount of light transmitted at each wavenumber.

  • Data Acquisition : The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.[7] The resulting spectrum is a plot of percent transmittance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane). The concentration should be optimized to avoid overloading the GC column.

  • GC-MS System Configuration : The system consists of a gas chromatograph for separating the components of the sample and a mass spectrometer for detecting and identifying the eluted compounds. A common setup includes a capillary column (e.g., DB-5) and an electron ionization (EI) source in the mass spectrometer.[8]

  • Injection and Separation : A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet of the GC.[8] The volatile compounds are vaporized and carried by an inert gas (e.g., helium) through the column.[8] The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column, typically using a temperature program to facilitate elution.[8]

  • Mass Analysis : As each compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[8] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation : The resulting mass spectrum for each chromatographic peak is a fingerprint that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST/Wiley).[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Structure Elucidation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data NMR Data (Chemical Shift, Coupling, Integration) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure_Proposal Propose Structure NMR_Data->Structure_Proposal IR_Data->Structure_Proposal MS_Data->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

Unveiling 3,4-Dimethylpent-2-enoic Acid: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-dimethylpent-2-enoic acid, a bioactive compound with reported therapeutic potential. While its natural occurrence is documented, quantitative data remains elusive in publicly available literature. This document synthesizes the current knowledge, offering a detailed, adaptable experimental framework for its isolation and quantification, and explores its potential biological implications based on existing preliminary reports.

Natural Occurrence and Biological Activity

3,4-Dimethylpent-2-enoic acid has been identified as a constituent of the plant Brucea javanica, also known as Java brucea.[1][2] This plant has a history of use in traditional medicine, and various parts of it have been analyzed for their phytochemical composition.[3][4][5][6][7] While the presence of 3,4-dimethylpent-2-enoic acid is noted, specific quantitative data regarding its concentration in different parts of the plant is not available in the reviewed scientific literature.

PropertyDescription
Natural Source Brucea javanica (Java brucea)[1][2]
Reported Biological Activity Antitumor, Antiviral (potentially against HTLV-I)[1][2]
Reported Mechanism of Action Inhibition of viral replication via inhibition of protein synthesis at the ribosomal level and prevention of RNA polymerase binding to DNA (preliminary)[1]

Experimental Protocols: A Framework for Isolation and Quantification

While specific, validated protocols for 3,4-dimethylpent-2-enoic acid are not detailed in the available literature, a robust methodology can be adapted from established techniques for the analysis of short-chain fatty acids (SCFAs) in plant matrices. The following proposed workflow outlines the key steps from sample preparation to analysis.

Extraction of 3,4-Dimethylpent-2-enoic Acid from Brucea javanica

This protocol is a generalized procedure and may require optimization based on the specific plant part being analyzed (e.g., seeds, leaves).

Objective: To extract short-chain fatty acids, including 3,4-dimethylpent-2-enoic acid, from Brucea javanica plant material.

Materials:

  • Dried, powdered Brucea javanica plant material

  • Methanol

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Internal standard (e.g., a structurally similar fatty acid not expected to be in the sample, such as heptanoic acid)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh a known amount of dried, powdered plant material.

  • Solvent Extraction:

    • Add a defined volume of methanol to the plant material.

    • Spike the mixture with a known concentration of the internal standard.

    • Homogenize the mixture and incubate with agitation (e.g., shaking or sonication) for a specified period.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet to ensure complete extraction.

    • Pool the supernatants.

  • Liquid-Liquid Extraction:

    • Acidify the pooled supernatant with HCl to a pH of approximately 2-3 to protonate the carboxylic acids.

    • Add an equal volume of diethyl ether or MTBE.

    • Vortex vigorously for 2-3 minutes to partition the fatty acids into the organic layer.

    • Centrifuge to separate the phases.

    • Carefully collect the upper organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to a small, known volume using a gentle stream of nitrogen or a rotary evaporator at low temperature.

  • Storage: Store the final extract at -20°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the quantification of volatile compounds like short-chain fatty acids.[8][9]

Objective: To separate and quantify 3,4-dimethylpent-2-enoic acid in the plant extract.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a polar capillary column like a DB-FATWAX UI or equivalent)

  • Helium (carrier gas)

  • Derivatization agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • 3,4-dimethylpent-2-enoic acid analytical standard

  • Internal standard

Procedure:

  • Calibration Curve: Prepare a series of standard solutions containing known concentrations of 3,4-dimethylpent-2-enoic acid and a constant concentration of the internal standard. Analyze these standards by GC-MS to generate a calibration curve.

  • Sample Analysis:

    • Inject a known volume of the plant extract into the GC-MS system.

    • The use of a derivatization agent may be necessary to improve the volatility and chromatographic peak shape of the fatty acid. If so, the standards and samples should be derivatized under the same conditions.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

    • Carrier Gas Flow: Constant flow of helium.

    • MS Detector: Operate in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis:

    • Identify the peak corresponding to 3,4-dimethylpent-2-enoic acid based on its retention time and mass spectrum, confirmed by comparison with the analytical standard.

    • Quantify the amount of 3,4-dimethylpent-2-enoic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Logical and Signaling Pathway Visualizations

To illustrate the relationships and potential mechanisms discussed, the following diagrams are provided.

G cluster_extraction Extraction Workflow cluster_analysis Analytical Workflow plant_material Brucea javanica (Dried, Powdered) extraction Solvent Extraction (Methanol + Internal Standard) plant_material->extraction partition Liquid-Liquid Extraction (Acidified, Diethyl Ether/MTBE) extraction->partition concentration Drying and Concentration partition->concentration final_extract Final Extract for Analysis concentration->final_extract gc_ms GC-MS Analysis final_extract->gc_ms quantification Quantification (vs. Calibration Curve) gc_ms->quantification

Figure 1: Generalized experimental workflow for the extraction and analysis of 3,4-dimethylpent-2-enoic acid.

The following diagram illustrates a hypothetical signaling pathway for the reported antiviral activity of 3,4-dimethylpent-2-enoic acid, based on the preliminary description of its mechanism of action.[1] It is important to note that this pathway is conceptual and requires experimental validation for this specific compound.

G compound 3,4-Dimethylpent-2-enoic Acid ribosome Ribosome compound->ribosome Inhibits rna_polymerase Viral RNA Polymerase compound->rna_polymerase Prevents binding to DNA protein_synthesis Viral Protein Synthesis ribosome->protein_synthesis viral_replication Viral Replication protein_synthesis->viral_replication Leads to dna_binding Binding to Viral DNA rna_polymerase->dna_binding dna_binding->viral_replication Leads to

Figure 2: Hypothetical signaling pathway for the antiviral action of 3,4-dimethylpent-2-enoic acid.

Conclusion

3,4-Dimethylpent-2-enoic acid, naturally occurring in Brucea javanica, presents an interesting subject for further pharmacological investigation due to its reported antitumor and antiviral activities. This guide provides a foundational understanding of this compound, acknowledging the current gaps in quantitative and mechanistic data. The proposed experimental framework offers a starting point for researchers to rigorously investigate its presence in natural sources and to elucidate its biological functions. Future research should focus on obtaining quantitative data on its natural abundance, validating its bioactivities with specific metrics, and elucidating the precise molecular pathways through which it exerts its effects.

References

The Crossroads of Metabolism: A Technical Guide to the Biosynthesis of Branched-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their acyl chain. Once thought to be minor components of the lipidome, emerging research has highlighted their significant roles in cellular signaling, membrane fluidity, and metabolic regulation. The biosynthesis of BCFAs and their subsequent esterification are complex processes, intricately linked to amino acid catabolism and major metabolic signaling pathways. This technical guide provides an in-depth exploration of the core principles of BCFA ester biosynthesis, offering detailed experimental protocols and quantitative data to empower further research and drug development in this burgeoning field.

Core Biosynthetic Pathway

The synthesis of BCFAs diverges from the canonical straight-chain fatty acid pathway through the utilization of alternative primer units derived from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. This process is primarily orchestrated by the multi-enzyme complex, fatty acid synthase (FASN), which exhibits a degree of promiscuity in its substrate selection.

The initial and rate-limiting step in BCAA catabolism is the reversible transamination to their respective α-keto acids, catalyzed by branched-chain aminotransferases (BCATs). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of these α-keto acids, yielding branched-chain acyl-CoA esters that serve as primers for FASN.

  • Isovaleryl-CoA (from leucine) primes the synthesis of iso-odd-carbon BCFAs.

  • Isobutyryl-CoA (from valine) primes the synthesis of iso-even-carbon BCFAs.

  • 2-Methylbutyryl-CoA (from isoleucine) primes the synthesis of anteiso-odd-carbon BCFAs.

These branched-chain acyl-CoAs are then elongated by FASN through the sequential addition of two-carbon units from malonyl-CoA. The final chain length is determined by the thioesterase domain of FASN, which hydrolyzes the acyl-ACP, releasing the free fatty acid.

Mid-chain methyl branches can also be introduced through the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit by FASN, albeit at a much lower rate.[1]

Signaling Pathways Regulating BCFA Biosynthesis

The biosynthesis of BCFAs is tightly regulated by key metabolic signaling pathways that sense nutrient availability and cellular energy status. These pathways converge on the regulation of BCAA catabolism and fatty acid synthesis.

Insulin and mTORC1 Signaling

Insulin, a key anabolic hormone, and the nutrient-sensing mTORC1 complex play crucial roles in promoting BCFA synthesis. Leucine, a BCAA, is a potent activator of mTORC1.[1][2][3] Activation of the insulin and mTORC1 pathways leads to the phosphorylation and inhibition of BCKDH kinase (BCKDK), the enzyme responsible for inactivating the BCKDH complex.[2] This results in a more active BCKDH complex, increasing the flux of BCAAs towards the production of branched-chain acyl-CoA primers for BCFA synthesis.

Insulin_mTORC1_BCFA cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 PI3K PI3K Insulin Receptor->PI3K Akt Akt PI3K->Akt Akt->mTORC1 BCKDK BCKDK mTORC1->BCKDK BCKDH (active) BCKDH (active) BCKDK->BCKDH (active) P BCKDH (inactive) BCKDH (inactive) BCKDH (inactive)->BCKDH (active) Phosphatase BCAAs BCAAs Branched-chain acyl-CoAs Branched-chain acyl-CoAs BCAAs->Branched-chain acyl-CoAs BCAT, BCKDH BCFA Synthesis BCFA Synthesis Branched-chain acyl-CoAs->BCFA Synthesis SREBP1c_FASN_BCFA cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Akt Akt Insulin Receptor->Akt SREBP-1c (inactive) SREBP-1c (inactive) Akt->SREBP-1c (inactive) promotes processing SREBP-1c (active) SREBP-1c (active) SREBP-1c (inactive)->SREBP-1c (active) FASN Gene FASN Gene SREBP-1c (active)->FASN Gene binds SRE FASN mRNA FASN mRNA FASN Protein FASN Protein FASN mRNA->FASN Protein translation BCFA Synthesis BCFA Synthesis FASN Protein->BCFA Synthesis FASN Gene->FASN mRNA transcription GC_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Saponification & Methylation Saponification & Methylation Lipid Extraction->Saponification & Methylation FAMEs FAMEs Saponification & Methylation->FAMEs GC-FID/MS Analysis GC-FID/MS Analysis FAMEs->GC-FID/MS Analysis Data Analysis Data Analysis GC-FID/MS Analysis->Data Analysis

References

An In-depth Technical Guide to Ethyl 3,4-dimethylpent-2-enoate as a Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl 3,4-dimethylpent-2-enoate is a research chemical with limited publicly available data on its biological activity. The information presented herein, particularly concerning biological effects and mechanisms of action, is largely based on the general reactivity of the α,β-unsaturated ester functional group and should be considered hypothetical for illustrative purposes. Researchers should conduct their own comprehensive studies to validate any potential biological activity.

Introduction

This compound is an α,β-unsaturated ester with a molecular formula of C9H16O2.[1][2] Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, makes it a potential Michael acceptor.[3] This reactivity is a key feature of many biologically active compounds, suggesting that this compound could be a subject of interest in drug discovery and chemical biology. This technical guide provides a summary of its known chemical and physical properties, a detailed synthesis protocol, and a hypothetical exploration of its potential biological activity based on its chemical structure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

PropertyValueReference
Molecular Formula C9H16O2[1][2]
Molecular Weight 156.22 g/mol [1]
CAS Number 21016-45-5 ((Z)-isomer), 21016-44-4 ((E)-isomer)[1]
IUPAC Name ethyl (E)-3,4-dimethylpent-2-enoate[1]
InChI Key UQNNNILWTLCUDU-SOFGYWHQSA-N[1]
Canonical SMILES CCOC(=O)/C=C(\C)/C(C)C[1]
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified

Synthesis Protocol

A known method for the synthesis of this compound is detailed below. This protocol is based on a Horner-Wadsworth-Emmons reaction.

Materials:
  • Sodium hydride (NaH)

  • Triethyl phosphonoacetate

  • 3-Methyl-2-butanone

  • Diglyme

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions.

Experimental Procedure:
  • A suspension of sodium hydride in diglyme is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath.

  • Triethyl phosphonoacetate is added dropwise to the cooled suspension.

  • The mixture is stirred for 30 minutes.

  • 3-Methyl-2-butanone is then added dropwise to the reaction mixture.

  • The reaction is allowed to stir at ambient temperature for three hours.

  • Upon completion, the reaction mixture is cooled and then cautiously diluted with a large excess of water.

  • The aqueous mixture is extracted with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product, this compound.

Spectroscopic Data

Limited spectroscopic data for this compound is publicly available.

  • Mass Spectrometry (GC-MS): A NIST library entry shows a mass spectrum with a top peak at m/z 111 and a third highest peak at m/z 156, corresponding to the molecular ion.[1]

Potential Biological Activity and Mechanism of Action (Hypothetical)

It is crucial to reiterate that the following section is hypothetical and based on the chemical nature of α,β-unsaturated esters. No specific biological data for this compound has been found in the public domain.

The α,β-unsaturated carbonyl moiety in this compound makes it a potential Michael acceptor.[3] This allows it to react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[6] This covalent modification of proteins can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, which are common mechanisms for the biological activity of various drugs.[3]

Hypothetical Anti-Cancer Activity:

Many anti-cancer agents function as alkylating agents, forming covalent bonds with biological macromolecules like DNA.[7] As a potential Michael acceptor, this compound could theoretically act as a soft alkylating agent, targeting specific proteins involved in cancer cell proliferation and survival.

A hypothetical signaling pathway illustrating this potential mechanism is depicted below. In this model, this compound enters the cell and covalently binds to a critical cysteine residue in a hypothetical kinase, "Kinase X," which is part of a pro-survival signaling cascade. This irreversible inhibition would block downstream signaling, leading to apoptosis of the cancer cell.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase_X Kinase X (Active) Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Inhibited_Kinase Kinase X (Inactive) Proliferation_Survival Cell Proliferation & Survival Downstream_Effector->Proliferation_Survival Promotes Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibits EDMPE Ethyl 3,4-dimethyl- pent-2-enoate EDMPE->Kinase_X Covalent Inhibition G Antimicrobial Screening Workflow Start Start Prepare_Compound Prepare stock solution of This compound Start->Prepare_Compound Culture_Microbes Culture bacterial and fungal strains Start->Culture_Microbes MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Prepare_Compound->MIC_Assay Culture_Microbes->MIC_Assay MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay Determine MIC Data_Analysis Data Analysis MBC_MFC_Assay->Data_Analysis Determine MBC/MFC End End Data_Analysis->End

References

The Dawn of a New Class of Bioactive Lipids: A Technical Guide to Novel Branched-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of lipidomics is undergoing a significant expansion with the discovery of novel classes of bioactive lipids that hold immense therapeutic potential. Among these, branched-chain fatty acid esters (BCFA esters) are emerging as critical signaling molecules with diverse physiological roles. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these promising compounds, with a focus on iso- and anteiso-branched-chain fatty acids and the more recently identified fatty acid esters of hydroxy fatty acids (FAHFAs). This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Data Presentation: Quantitative Bioactivity of Branched-Chain Fatty Acid Esters

The biological effects of branched-chain fatty acids are multifaceted, influencing lipid metabolism and inflammatory pathways. The following table summarizes the quantitative effects of two representative BCFAs, the iso-form 14-methylpentadecanoic acid (14-MPA) and the anteiso-form 12-methyltetradecanoic acid (12-MTA), on gene expression in human hepatocyte cell line HepG2.

Branched-Chain Fatty AcidTarget GeneConcentration (µM)Fold Change in mRNA Expression (vs. Control)
14-Methylpentadecanoic acid (iso-BCFA) FASN (Fatty Acid Synthase)5↓ (Lowered)
10↓ (Lowered)
SREBP1 (Sterol Regulatory Element-Binding Protein 1)5↓ (Lowered)
10↓ (Lowered)
CRP (C-Reactive Protein)Not Specified↓ (Lowered)
IL-6 (Interleukin-6)Not Specified↓ (Lowered)
12-Methyltetradecanoic acid (anteiso-BCFA) FASN (Fatty Acid Synthase)Not Specified↑ (Increased)
SREBP1 (Sterol Regulatory Element-Binding Protein 1)Not SpecifiedNo significant effect
CRP (C-Reactive Protein)Not Specified↑ (Increased)
IL-6 (Interleukin-6)Not Specified↑ (Increased)

Experimental Protocols

Synthesis of Branched-Chain Fatty Acids

a. Synthesis of 14-Methylpentadecanoic Acid (iso-BCFA)

This protocol outlines a potential synthetic route for 14-methylpentadecanoic acid.

Materials:

  • 12-Bromododecanol

  • Isovaleraldehyde

  • Magnesium turnings

  • Diethyl ether (anhydrous)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Standard glassware for organic synthesis

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 12-bromododecanol in anhydrous diethyl ether to form the Grignard reagent.

  • Coupling Reaction: Cool the Grignard reagent to 0°C and slowly add isovaleraldehyde dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: Dissolve the resulting alcohol in acetone and cool to 0°C. Add Jones reagent dropwise until the orange color persists.

  • Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure. Extract the aqueous layer with diethyl ether. Purify the crude product by silica gel column chromatography to yield 14-methylpentadecanoic acid.

b. Synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

This protocol describes a general method for the esterification of a fatty acid to a hydroxy fatty acid.

Materials:

  • Hydroxy fatty acid (e.g., 9-hydroxystearic acid)

  • Fatty acid (e.g., palmitic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the hydroxy fatty acid, fatty acid, and DMAP in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired FAHFA.

Lipid Extraction and Analysis

a. Total Lipid Extraction from Biological Samples

This protocol is for the extraction of total lipids from cells or tissues.

Materials:

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Internal standards (e.g., deuterated fatty acids)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize the tissue or cell pellet in PBS.

  • Add a known amount of internal standard.

  • Add methanol and chloroform in a 2:1 ratio (v/v) to the homogenate.

  • Vortex the mixture vigorously for 2 minutes.

  • Add chloroform and water in a 1:1 ratio (v/v) to induce phase separation.

  • Vortex again and centrifuge at 1000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFA Esters

This protocol describes the derivatization and analysis of BCFAs.

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane

  • Saturated sodium chloride solution

  • GC-MS instrument with a suitable capillary column (e.g., DB-23)

Procedure:

  • Derivatization: Add BF3-methanol solution to the dried lipid extract. Heat at 100°C for 30 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • Extraction: Cool the reaction mixture and add hexane and saturated sodium chloride solution. Vortex and centrifuge to separate the phases.

  • Analysis: Collect the upper hexane layer containing the FAMEs and inject it into the GC-MS.

  • GC-MS Conditions: Use an appropriate temperature program to separate the FAMEs. For example, start at 100°C, ramp to 250°C at 3°C/min, and hold for 10 minutes. The mass spectrometer can be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

Biological Assays

a. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for measuring changes in gene expression.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for FASN, SREBP1, and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

b. GPR120 Activation Assay (Calcium Flux)

This non-kit-based protocol measures GPR120 activation by monitoring intracellular calcium mobilization.

Materials:

  • Cells expressing GPR120 (e.g., HEK293 cells transiently or stably transfected with GPR120)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • Test compounds (BCFA esters)

  • Positive control (e.g., GW9508)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Plate GPR120-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.

  • Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.

  • Assay: Wash the cells with HBSS containing probenecid.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Add the test compounds or positive control and immediately begin kinetic reading of fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for several minutes.

  • Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the extent of GPR120 activation.

c. PPARγ Reporter Gene Assay

This protocol describes a method to assess the activation of the nuclear receptor PPARγ.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for human PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with the test BCFA esters or a known PPARγ agonist (e.g., rosiglitazone) for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Compare the activity in treated cells to that in vehicle-treated control cells to determine the fold activation of PPARγ.

Mandatory Visualizations

Signaling Pathways

GPR120_Signaling BCFA BCFA Ester (e.g., FAHFA) GPR120 GPR120 BCFA->GPR120 Binds Gq Gαq GPR120->Gq Activates Beta_arrestin β-Arrestin 2 GPR120->Beta_arrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream Anti_inflammatory Anti-inflammatory Effects Beta_arrestin->Anti_inflammatory

Caption: GPR120 signaling pathway activated by BCFA esters.

Caption: Postulated MAPK/NF-κB signaling by iso-BCFAs.

Experimental Workflow

Experimental_Workflow Synthesis 1. Synthesis of BCFA Ester Purification 2. Purification (Column Chromatography) Synthesis->Purification Characterization 3. Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture 4. Cell Culture and Treatment Characterization->Cell_Culture Lipid_Extraction 5a. Lipid Extraction Cell_Culture->Lipid_Extraction RNA_Extraction 5b. RNA Extraction Cell_Culture->RNA_Extraction Biological_Assay 5c. Biological Assays (e.g., Calcium Flux) Cell_Culture->Biological_Assay Derivatization 6a. Derivatization to FAMEs Lipid_Extraction->Derivatization cDNA_Synthesis 6b. cDNA Synthesis RNA_Extraction->cDNA_Synthesis Data_Analysis 8. Data Analysis and Interpretation Biological_Assay->Data_Analysis GCMS_Analysis 7a. GC-MS Analysis Derivatization->GCMS_Analysis qPCR_Analysis 7b. qRT-PCR Analysis cDNA_Synthesis->qPCR_Analysis GCMS_Analysis->Data_Analysis qPCR_Analysis->Data_Analysis

Caption: Experimental workflow for BCFA ester evaluation.

Conclusion

The discovery of novel branched-chain fatty acid esters has opened up exciting new avenues for therapeutic intervention in metabolic and inflammatory diseases. This technical guide provides a foundational resource for researchers to delve into this promising area of lipid research. The detailed protocols and data presented herein are intended to facilitate the synthesis, identification, and biological characterization of these unique molecules. As our understanding of the intricate signaling pathways modulated by BCFA esters continues to grow, so too will the potential for developing novel therapeutics that target these pathways for the treatment of a wide range of human diseases.

An In-depth Technical Guide on Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific literature on Ethyl 3,4-dimethylpent-2-enoate. A comprehensive search of established scientific databases has revealed a significant gap in the knowledge regarding the biological activity of this compound. Therefore, information on its pharmacological effects and associated signaling pathways is not available at this time.

Introduction

This compound is an α,β-unsaturated ester with the molecular formula C9H16O2. Its structure is characterized by a pentenoate backbone with methyl groups at the 3 and 4 positions. While the synthesis and basic chemical properties of this compound are documented, its biological effects remain unexplored in the public domain. This guide summarizes the existing technical data on this compound, including its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. The absence of biological data is a notable finding of this review.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are presented in Table 1. This data is compiled from various chemical databases and provides essential information for its handling, characterization, and potential future studies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C9H16O2[1][2]
Molecular Weight 156.22 g/mol [1]
IUPAC Name ethyl (E)-3,4-dimethylpent-2-enoate[1]
CAS Number 21016-44-4 (for E-isomer)[1]
Appearance Not reported
Boiling Point Not reported
Melting Point Not reported
Density Not reported
Solubility Not reported
XLogP3 2.7[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of a chemical compound. The available spectroscopic information for this compound is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

SpectroscopyDataSource
¹H NMR (CDCl₃) δ 1.08 (d, J=7 Hz, 6H), 1.30 (t, J=7 Hz, 3H), 2.15 (d, J=1.5 Hz, 3H), 4.15 (q, J=7 Hz, 2H), 5.68 (br. s, 1H)Not specified in search results
Infrared (IR) 1705 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1385 and 1365 cm⁻¹ ((CH₃)₂C)Not specified in search results
Mass Spectrometry (GC-MS) m/z Top Peak: 111, m/z 3rd Highest: 156[1]

Experimental Protocols

The synthesis of this compound can be achieved via the Horner-Wadsworth-Emmons reaction. This method is a widely used olefination reaction that forms an alkene from the reaction of a stabilized phosphonate ylide with an aldehyde or ketone.

Synthesis of this compound

Experimental Procedure:

  • To a suspension of sodium hydride (2.6 g) in diglyme (10 mL), triethylphosphonoacetate (24 g, 107 mmol) is added dropwise under a nitrogen atmosphere in an ice bath (approximately 0°C).

  • The resulting mixture is stirred for 30 minutes.

  • 3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise, and the mixture is stirred at ambient temperature for three hours.

  • After the reaction is complete, the mixture is cooled and then cautiously diluted with a large excess of water.

  • The product is extracted with ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield this compound.

Reported Yield: 7.1 g (91%)

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G reagents Sodium Hydride Triethylphosphonoacetate Diglyme ylide_formation Ylide Formation (0°C, 30 min) reagents->ylide_formation reaction Horner-Wadsworth-Emmons Reaction (Ambient Temp, 3 hrs) ylide_formation->reaction ketone 3-Methyl-2-butanone ketone->reaction workup Aqueous Workup & Ether Extraction reaction->workup purification Drying & Evaporation workup->purification product This compound purification->product

References

Role of branched-chain fatty acids in metabolic pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Branched-Chain Fatty Acids in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl branches on their carbon chain. Once considered minor components of the total fatty acid pool, BCFAs are now recognized as bioactive lipids with significant roles in various metabolic processes. Primarily derived from the diet, especially ruminant products, and synthesized by gut microbiota, BCFAs influence lipid metabolism, inflammation, and insulin sensitivity. Their concentrations are inversely correlated with metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. This technical guide provides a comprehensive overview of BCFA metabolism, detailing their synthesis and degradation pathways, their interaction with key signaling molecules, and their implications for metabolic health. It includes a summary of quantitative data, detailed experimental protocols for BCFA analysis, and visual diagrams of core metabolic and signaling pathways to serve as a resource for researchers in the field.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are aliphatic carboxylic acids distinguished by a methyl group located on the carbon chain. The most common forms are the iso and anteiso monomethyl-branched fatty acids. Iso-BCFAs have a methyl group on the penultimate carbon from the methyl end, while anteiso-BCFAs have a methyl branch on the antepenultimate carbon.[1] These structural variations influence their physical properties and biological functions, distinguishing them from their straight-chain counterparts.

While present in low concentrations in many tissues, BCFAs are major components of bacterial cell membranes, where they regulate fluidity and function.[1] The primary dietary sources for humans are ruminant products like dairy and beef, which contain BCFAs synthesized by rumen bacteria.[2][3][4] Additionally, the human gut microbiota contributes to the endogenous pool of BCFAs through the fermentation of branched-chain amino acids (BCAAs).[5]

Biosynthesis of BCFAs

The primary pathway for BCFA synthesis involves the catabolism of branched-chain amino acids: valine, leucine, and isoleucine. This process is particularly active in bacteria, including those in the animal rumen and the human gut.[6]

The synthesis pathway begins with the transamination of BCAAs to their corresponding branched-chain α-ketoacids (BCKAs), a reaction catalyzed by BCAA transferase.[6] These BCKAs are then decarboxylated by a branched-chain-α-ketoacid dehydrogenase complex to form branched short-chain acyl-CoA primers (e.g., isobutyryl-CoA from valine, isovaleryl-CoA from leucine, and 2-methylbutyryl-CoA from isoleucine).[6][7] These primers are subsequently elongated by the fatty acid synthase (FASN) system, using malonyl-CoA as the two-carbon donor, to produce long-chain BCFAs.[7][8]

  • Valine is the precursor for iso-BCFAs with an even number of carbon atoms (e.g., iso-14:0, iso-16:0).[6]

  • Leucine is the precursor for iso-BCFAs with an odd number of carbon atoms (e.g., iso-15:0, iso-17:0).[6]

  • Isoleucine is the precursor for anteiso-BCFAs with an odd number of carbon atoms (e.g., anteiso-15:0, anteiso-17:0).[6]

BCFA_Synthesis cluster_bcaas Branched-Chain Amino Acids (BCAAs) cluster_bckas Branched-Chain α-Ketoacids (BCKAs) cluster_primers Branched Short-Chain Acyl-CoA Primers cluster_bcfas Branched-Chain Fatty Acids (BCFAs) Valine Valine BCAT BCAT Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT KIV α-Ketoisovalerate BCKDH BCKDH KIV->BCKDH KIC α-Ketoisocaproate KIC->BCKDH KMV α-Keto-β-methylvalerate KMV->BCKDH Isobutyryl_CoA Isobutyryl-CoA FASN FASN + Malonyl-CoA Isobutyryl_CoA->FASN Isovaleryl_CoA Isovaleryl-CoA Isovaleryl_CoA->FASN Methylbutyryl_CoA 2-Methylbutyryl-CoA Methylbutyryl_CoA->FASN iso_even iso-Even Chain BCFAs (e.g., 14:0, 16:0) iso_odd iso-Odd Chain BCFAs (e.g., 15:0, 17:0) anteiso_odd anteiso-Odd Chain BCFAs (e.g., 15:0, 17:0) BCAT->KIV BCAT->KIC BCAT->KMV BCKDH->Isobutyryl_CoA BCKDH->Isovaleryl_CoA BCKDH->Methylbutyryl_CoA FASN->iso_even FASN->iso_odd FASN->anteiso_odd

Caption: Biosynthetic pathway of BCFAs from branched-chain amino acid precursors.

Degradation of BCFAs

The degradation of BCFAs occurs primarily in peroxisomes and mitochondria. The presence of a methyl group, particularly at the beta-carbon, can obstruct the standard β-oxidation pathway, necessitating alternative enzymatic steps.[9]

  • α-Oxidation: For BCFAs with a methyl group on the β-carbon (e.g., phytanic acid), degradation begins with α-oxidation in the peroxisomes. This pathway involves the oxidative removal of a single carbon from the carboxyl end, producing a new fatty acid (e.g., pristanic acid) that is shortened by one carbon and has the methyl group now at the α-position.[9][10]

  • β-Oxidation: Once the methyl branch no longer obstructs the process, the resulting fatty acid can be degraded via the β-oxidation pathway in both peroxisomes and mitochondria.[9] This process sequentially shortens the acyl-CoA chain, producing acetyl-CoA and, in the case of odd-chain fatty acids, a final propionyl-CoA molecule.[11]

BCFA_Degradation cluster_peroxisome Peroxisome cluster_mitochondria Mitochondria Phytanic_Acid 3-Methyl BCFA (e.g., Phytanic Acid) Alpha_Oxidation α-Oxidation Phytanic_Acid->Alpha_Oxidation Pristanic_Acid 2-Methyl BCFA (e.g., Pristanic Acid) Acyl_CoA_Esters Acyl-CoA Esters Pristanic_Acid->Acyl_CoA_Esters Beta_Oxidation_P β-Oxidation Acyl_CoA_Esters->Beta_Oxidation_P Beta_Oxidation_M β-Oxidation Acyl_CoA_Esters->Beta_Oxidation_M Chain_Shortened Chain-Shortened Acyl-CoAs Acetyl_CoA Acetyl-CoA Chain_Shortened->Acetyl_CoA Propionyl_CoA Propionyl-CoA Chain_Shortened->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle Alpha_Oxidation->Pristanic_Acid Beta_Oxidation_P->Chain_Shortened Beta_Oxidation_M->Chain_Shortened

Caption: Degradation pathways for branched-chain fatty acids in peroxisomes and mitochondria.

Role in Metabolic Pathways and Signaling

Recent research has illuminated the role of BCFAs as signaling molecules that can modulate gene expression and metabolic pathways, particularly in the context of lipid metabolism, inflammation, and insulin resistance.

Lipid Metabolism

BCFAs have been shown to regulate the expression of key genes involved in fatty acid synthesis and triglyceride metabolism. They can activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) and suppress Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[12] The activation of PPARα promotes fatty acid oxidation, while the suppression of SREBP-1c and its target, fatty acid synthase (FASN), reduces lipogenesis.[12][13] This dual action helps to lower triglyceride synthesis in the body.[14]

Inflammation

BCFAs exhibit anti-inflammatory properties. Studies have shown they can decrease the expression of pro-inflammatory factors such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and C-reactive protein (CRP).[12][13][14] The inverse correlation observed between serum iso-BCFA concentrations and CRP levels in humans suggests a role in mitigating chronic inflammation, a key factor in many metabolic diseases.[13]

Insulin Resistance

Circulating levels of BCFAs are inversely associated with insulin resistance.[14][15][16] While high levels of their precursors, BCAAs, are linked to insulin resistance, BCFAs appear to have a protective effect.[14][17] It has been proposed that BCFAs may help regulate insulin sensitivity by expediting the conversion of BCAAs to BCFAs, thereby reducing the accumulation of potentially harmful BCAA metabolites.[12][14]

BCFA_Signaling BCFAs Branched-Chain Fatty Acids (BCFAs) PPARa PPARα BCFAs->PPARa activates SREBP1c SREBP-1c BCFAs->SREBP1c inhibits NFkB Pro-inflammatory Transcription Factors (e.g., NF-κB) BCFAs->NFkB inhibits FAO_Genes Fatty Acid Oxidation Genes PPARa->FAO_Genes FASN_Gene Fatty Acid Synthase (FASN) Gene SREBP1c->FASN_Gene Inflammatory_Genes Pro-inflammatory Genes (COX-2, IL-6) NFkB->Inflammatory_Genes Lipid_Metabolism ↓ Triglyceride Synthesis ↑ Fatty Acid Oxidation FAO_Genes->Lipid_Metabolism FASN_Gene->Lipid_Metabolism Inflammation ↓ Reduced Inflammation Inflammatory_Genes->Inflammation Insulin_Sensitivity ↑ Improved Insulin Sensitivity Lipid_Metabolism->Insulin_Sensitivity Inflammation->Insulin_Sensitivity

Caption: Signaling pathways modulated by BCFAs in metabolic regulation.

Quantitative Data Presentation

Quantitative analysis reveals significant variations in BCFA levels across different biological samples and conditions. These data underscore their dynamic role in metabolism.

Table 1: BCFA Content in Various Foods (Data synthesized from multiple sources.[3][4][18])

Food ProductTotal BCFA Content (% of total fatty acids)Predominant BCFAs
Cow's Milk~2.0%ai-15:0, ai-17:0, i-15:0, i-17:0
Human Milk~0.4%i-16:0, ai-15:0
Beef2.5 - 3.0%i-16:0, i-17:0, i-14:0
Fermented Dairy (Yogurt)2.2 - 2.5%ai-15:0, ai-17:0, i-17:0
Pork / ChickenNot detected-
Vegetable OilsNot detected-

Table 2: Changes in Circulating BCFA Levels in Humans (Data from studies on obesity and bariatric surgery.[13][15])

ConditionChange in Serum iso-BCFA LevelsChange in Serum anteiso-BCFA LevelsCorrelation with Insulin Resistance
Morbid Obesity (vs. Lean)LowerLowerInverse
Post-Bariatric SurgeryIncreasedIncreasedInverse

Table 3: Cellular Uptake and Elongation of BCFAs in HepG2 Cells (Data from an in-vitro study using 10 µM BCFA treatment for 48 hours.[13])

Supplemented BCFACellular Concentration IncreaseObservation of Elongated Product (+2 Carbons)
14-methylpentadecanoic acid (iso-16:0)~50-fold increaseSignificant increase in 16-methylheptadecanoic acid (iso-18:0)
12-methyltetradecanoic acid (anteiso-15:0)~10-fold increaseSignificant increase in 14-methylhexadecanoic acid (anteiso-17:0)

Experimental Protocols

Accurate quantification of BCFAs is critical for research. Gas chromatography-mass spectrometry (GC-MS) following derivatization is the gold standard method.

Protocol: BCFA Analysis in Biological Samples via GC-MS

This protocol provides a generalized workflow for the extraction and analysis of BCFAs from samples like plasma, tissues, or cell pellets.

Experimental_Workflow Sample 1. Sample Collection (Plasma, Tissue, Cells) Spike 2. Spike with Internal Standard (e.g., C17:0 or labeled BCFA) Sample->Spike Extraction 3. Total Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extraction Derivatization 4. Derivatization to FAMEs (Boron trifluoride/methanol) Extraction->Derivatization GCMS 5. GC-MS Analysis (Separation on capillary column) Derivatization->GCMS Analysis 6. Data Analysis (Peak identification and quantification) GCMS->Analysis

Caption: Standard experimental workflow for the analysis of BCFAs.

1. Sample Preparation and Lipid Extraction:

  • Obtain a precise amount of the biological sample (e.g., 50 mg tissue, 10^7 cells).[19]

  • Add an internal standard (e.g., heptadecanoic acid, C17:0, or a stable isotope-labeled BCFA) for accurate quantification.

  • Perform total lipid extraction using a chloroform/methanol mixture, such as the Folch method.[13] This separates the lipid-containing organic phase from the aqueous and protein phases.

  • Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To make the fatty acids volatile for GC analysis, they must be derivatized.

  • Resuspend the lipid extract in a solution of 10-14% boron trifluoride (BF3) in methanol.[13]

  • Heat the mixture at 60-100°C for 5-10 minutes to facilitate the transesterification of fatty acids to their methyl esters (FAMEs).

  • Stop the reaction by adding water, and extract the FAMEs into an organic solvent like hexane.

  • Collect the hexane layer containing the FAMEs.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Inject 1 µL of the FAMEs solution into the GC-MS system in split mode.[20]

  • Gas Chromatography: Use a capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane) to separate the FAMEs based on their boiling points and polarity. An example temperature program is:

    • Initial oven temperature at 50°C for 2 min.

    • Ramp to 110°C at 5°C/min.

    • Ramp to 290°C at 30°C/min, and hold for 8 min.[20]

    • Use helium as the carrier gas at a constant flow rate.[20]

  • Mass Spectrometry: As FAMEs elute from the GC column, they enter the mass spectrometer.

    • Use Electron Ionization (EI) mode for fragmentation.[21]

    • The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.

4. Data Analysis:

  • Identify individual BCFA-FAMEs by comparing their retention times and mass spectra to those of known standards and library databases.

  • Quantify the concentration of each BCFA by integrating the area of its chromatographic peak and normalizing it to the peak area of the internal standard.[13]

Conclusion

Branched-chain fatty acids are emerging as crucial regulators of metabolic health. Their synthesis from dietary BCAAs, largely by the gut microbiota, and their subsequent impact on host lipid metabolism, inflammation, and insulin signaling highlight a complex interplay between diet, microbiome, and host physiology. The consistent observation of an inverse relationship between BCFA levels and metabolic disease risk positions them as potential biomarkers and therapeutic targets. Further research, facilitated by robust analytical methodologies, is necessary to fully elucidate the molecular mechanisms of BCFA action and to explore their potential in the prevention and treatment of metabolic disorders. This guide provides a foundational resource for scientists and researchers dedicated to advancing this promising field.

References

Navigating the Chemical Landscape of Ethyl 3,4-dimethylpent-2-enoate Derivatives: A Technical Guide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on derivatives of Ethyl 3,4-dimethylpent-2-enoate. While direct biological activity data for this specific scaffold is not extensively available in current literature, this document outlines a strategic approach for its exploration as a potential pharmacophore. Drawing parallels from the broader class of α,β-unsaturated esters, which are known to exhibit a range of biological effects including cytotoxicity and enzyme inhibition, we propose a hypothetical SAR study targeting a key oncological enzyme. This guide furnishes detailed, generalized experimental protocols for the synthesis of novel derivatives and their subsequent biological evaluation. All quantitative data from this proposed study is presented in structured tables for clear comparison, and key experimental workflows and logical relationships are visualized using Graphviz diagrams. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this chemical series.

Introduction: The Therapeutic Potential of α,β-Unsaturated Esters

The α,β-unsaturated carbonyl moiety is a well-recognized pharmacophore present in numerous biologically active compounds. Its inherent electrophilicity, arising from the conjugation of a carbon-carbon double bond with a carbonyl group, allows for Michael addition reactions with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in enzymes.[1][2] This reactivity has been harnessed to develop a variety of therapeutic agents, including enzyme inhibitors and cytotoxic compounds targeting cancer cells.[3][4]

This compound presents a unique and relatively unexplored chemical scaffold. Its α,β-unsaturated ester core, decorated with dimethylpentyl functionalities, offers a distinct lipophilic profile and steric arrangement that could be exploited for selective interaction with specific biological targets. The lack of extensive prior research on this specific molecule and its derivatives presents a compelling opportunity for novel drug discovery.

This guide proposes a hypothetical SAR study focused on the potential anticancer activity of this compound derivatives, targeting a hypothetical enzyme, "OncoKinase Y," a critical enzyme in a cancer cell signaling pathway.

Proposed Structure-Activity Relationship (SAR) Study

The central hypothesis of this proposed study is that modifications to the core structure of this compound will systematically alter its biological activity against OncoKinase Y. The SAR study will explore three main regions of the molecule:

  • R1: The Ester Group: Modification of the ethyl ester to other alkyl or aryl esters will probe the role of this group in target binding and cellular permeability.

  • R2: The α-Position: Introduction of small substituents at the α-position will investigate the impact of steric hindrance and electronic effects on reactivity and binding.

  • R3: The γ- and δ-Positions: Alterations to the dimethylpentyl moiety will explore the influence of lipophilicity and steric bulk on target engagement.

A proposed series of derivatives for the initial SAR screen is presented in Table 1, along with their hypothetical inhibitory concentrations (IC50) against OncoKinase Y and cytotoxicity against a model cancer cell line (e.g., HeLa).

Table 1: Hypothetical SAR Data for this compound Derivatives
Compound IDR1 (Ester Group)R2 (α-Substituent)R3 (γ,δ-Substituents)OncoKinase Y IC50 (µM)HeLa Cytotoxicity CC50 (µM)
EDP-001 (Core) EthylH3,4-dimethyl50>100
EDP-002 MethylH3,4-dimethyl45>100
EDP-003 IsopropylH3,4-dimethyl65>100
EDP-004 BenzylH3,4-dimethyl2580
EDP-005 EthylMethyl3,4-dimethyl80>100
EDP-006 EthylH3-methyl60>100
EDP-007 EthylH4-phenyl1540
EDP-008 EthylH3,3-dimethyl75>100

Experimental Protocols

General Synthesis of this compound Derivatives (EDP-Series)

A generalized and practical method for the synthesis of α,β-unsaturated esters involves the Horner-Wadsworth-Emmons reaction.[5] This protocol can be adapted for the synthesis of the proposed derivatives.

Materials:

  • Appropriate aldehyde or ketone precursor

  • Triethyl phosphonoacetate (or other phosphonate ylides for R2 modifications)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to generate the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add the corresponding aldehyde or ketone (1.0 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

OncoKinase Y Inhibition Assay

This protocol describes a general enzymatic assay to determine the IC50 values of the synthesized compounds.[6][7]

Materials:

  • Purified recombinant OncoKinase Y

  • Specific peptide substrate for OncoKinase Y

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • Test compounds (EDP-series) dissolved in DMSO

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the specific peptide substrate, and the test compound solution.

  • Add the OncoKinase Y enzyme to initiate the pre-incubation. Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30 °C.

  • Stop the reaction and detect the remaining ATP level by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[8]

Materials:

  • HeLa cells (or other cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (EDP-series) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each compound concentration and determine the CC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the proposed SAR study.

SAR_Logic cluster_SAR SAR Exploration Strategy cluster_R1 R1 Modifications cluster_R2 R2 Modifications cluster_R3 R3 Modifications Core This compound (Core Scaffold) Ester Group α-Position γ,δ-Positions R1_Methyl Methyl Core:R1->R1_Methyl R1_Isopropyl Isopropyl Core:R1->R1_Isopropyl R1_Benzyl Benzyl Core:R1->R1_Benzyl R2_Methyl Methyl Core:R2->R2_Methyl R3_Methyl 3-methyl Core:R3->R3_Methyl R3_Phenyl 4-phenyl Core:R3->R3_Phenyl R3_Dimethyl 3,3-dimethyl Core:R3->R3_Dimethyl

Caption: Proposed SAR modifications on the core scaffold.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Aldehyde/Ketone Precursors HWE Horner-Wadsworth-Emmons Reaction Start->HWE Purification Purification (Chromatography) HWE->Purification Derivatives EDP Derivatives Library Purification->Derivatives Enzyme_Assay OncoKinase Y Inhibition Assay Derivatives->Enzyme_Assay Cell_Assay Cytotoxicity Assay (HeLa) Derivatives->Cell_Assay IC50 IC50 Determination Enzyme_Assay->IC50 CC50 CC50 Determination Cell_Assay->CC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis CC50->SAR_Analysis

Caption: Workflow for synthesis, screening, and analysis.

Signaling_Pathway Upstream Upstream Signaling Event OncoKinaseY OncoKinase Y Upstream->OncoKinaseY Activates Substrate Downstream Substrate OncoKinaseY->Substrate Phosphorylates Proliferation Cancer Cell Proliferation Substrate->Proliferation Promotes EDP_Derivative EDP-Derivative EDP_Derivative->OncoKinaseY Inhibits

Caption: Hypothetical signaling pathway and point of intervention.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and systematic approach for the investigation of this compound derivatives as potential therapeutic agents. By leveraging the known reactivity of the α,β-unsaturated ester scaffold, a focused SAR study can be efficiently executed. The provided hypothetical data and detailed experimental protocols serve as a robust starting point for researchers.

Future work should focus on the synthesis and biological evaluation of the proposed derivatives. Promising lead compounds identified from the initial screen should be further optimized to enhance potency and selectivity, and to improve pharmacokinetic properties. Subsequent studies should also aim to elucidate the precise mechanism of action, including direct confirmation of OncoKinase Y inhibition and identification of potential off-target effects. The exploration of this novel chemical space holds significant promise for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Ethyl 3,4-dimethylpent-2-enoate, a valuable intermediate in organic synthesis. The presented methodology is based on the Horner-Wadsworth-Emmons reaction, a widely used and reliable method for the stereoselective formation of alkenes.

Application Notes

This compound serves as a versatile building block in the synthesis of more complex molecules. Its α,β-unsaturated ester functionality allows for a variety of chemical transformations, including Michael additions, conjugate additions of organometallics, and reductions. The presence of alkyl substituents influences the steric and electronic properties of the molecule, making it a useful synthon for the introduction of the 3,4-dimethylpentenyl moiety in the development of new chemical entities.

The Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous for the synthesis of this compound as it generally favors the formation of the (E)-alkene, providing high stereoselectivity.[1][2][3] The reaction utilizes a stabilized phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide, allowing for reactions with a broader range of aldehydes and ketones under milder conditions.[1][4] A key benefit of the HWE reaction is the easy removal of the dialkylphosphate byproduct through aqueous extraction.[3][4]

Synthesis Pathway: Horner-Wadsworth-Emmons Reaction

The synthesis of this compound is achieved through the reaction of 3-methyl-2-butanone with triethylphosphonoacetate in the presence of a strong base, such as sodium hydride.[5]

HWE_Synthesis ketone 3-Methyl-2-butanone oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane Nucleophilic Attack phosphonate Triethylphosphonoacetate enolate Phosphonate Carbanion base Sodium Hydride (NaH) base->enolate Deprotonation product This compound oxaphosphetane->product Elimination

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[5]

Materials:

  • Sodium hydride (NaH)

  • Diglyme

  • Triethylphosphonoacetate

  • 3-Methyl-2-butanone

  • Ether

  • Anhydrous magnesium sulfate

  • Water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled in an ice bath to approximately 0°C.

  • Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the cooled suspension.

  • The mixture is stirred for 30 minutes at 0°C.

  • 3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to ambient temperature and stirred for an additional three hours.

  • Upon completion, the reaction mixture is cooled and then cautiously diluted with a large excess of water.

  • The aqueous mixture is extracted with ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

Quantitative Data

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount UsedMolesYield
Sodium HydrideNaH24.002.6 g~0.108 mol-
TriethylphosphonoacetateC8H17O5P224.1824 g107 mmol-
3-Methyl-2-butanoneC5H10O86.134.3 g50 mmol-
This compoundC9H16O2156.227.1 g-91%

Spectroscopic Data[5]

TechniqueData
NMR (CDCl3)δ 1.08 [6H, d, J=7 Hz, (CH3)2CH], 1.30 (3H, t, J=7 Hz, CH3CH2O), 2.15 (3H, d, J=1.5 Hz, CH3C=), 4.15 (2H, q, J=7 Hz, CH3CH2O), 5.68 (1H, br.s, CH=C)
IR (neat)1705 cm-1 (C=O), 1640 cm-1 (C=C), 1385 and 1365 cm-1 [(CH3)2C]
GLC Retention time: 9 min (2% OV-17, Chrom W 80/100, 2 mm×200 cm, 60° C., N2 30 cc/m)

Experimental Workflow

Workflow start Start prep Prepare NaH suspension in diglyme under N2 at 0°C start->prep add_phosphonate Add Triethylphosphonoacetate dropwise prep->add_phosphonate stir1 Stir for 30 minutes add_phosphonate->stir1 add_ketone Add 3-Methyl-2-butanone dropwise stir1->add_ketone stir2 Stir at ambient temperature for 3 hours add_ketone->stir2 workup Workup stir2->workup quench Quench with water workup->quench 1. extract Extract with ether quench->extract 2. dry Dry with MgSO4 and filter extract->dry 3. evaporate Evaporate solvent dry->evaporate 4. product This compound evaporate->product

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Ethyl 3,4-dimethylpent-2-enoate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from carbonyl compounds.[1] Discovered by Georg Wittig in 1954, this reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to yield an alkene and triphenylphosphine oxide.[1][2] The reaction's significance lies in its ability to form a carbon-carbon double bond at a specific location, offering excellent regioselectivity, which is a considerable advantage over other alkene synthesis methods like dehydration of alcohols.[2]

This application note provides detailed protocols for the synthesis of Ethyl 3,4-dimethylpent-2-enoate, an α,β-unsaturated ester, utilizing the Wittig reaction and its highly efficient variant, the Horner-Wadsworth-Emmons (HWE) reaction. The synthesis of α,β-unsaturated esters is of significant interest in the pharmaceutical and fine chemical industries as they are versatile building blocks for more complex molecules.[3]

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides, such as those bearing an ester group, typically react with aldehydes and ketones to produce the (E)-alkene with high selectivity.[1][3] This is attributed to the reversibility of the initial addition step, allowing for thermodynamic control of the reaction to favor the more stable (E)-isomer.[4] In cases involving sterically hindered ketones or when easier purification is desired, the Horner-Wadsworth-Emmons reaction, which employs a phosphonate-stabilized carbanion, is often the preferred method.[1][5][6] The HWE reaction also predominantly yields the (E)-alkene and has the advantage of producing a water-soluble phosphate byproduct, which simplifies the purification process.[5][6]

Retrosynthetic Analysis

The target molecule, this compound, can be disconnected at the double bond to reveal the two key synthons for the Wittig or HWE reaction: a carbonyl compound and a phosphorus-stabilized carbanion. The most logical disconnection involves 3-methyl-2-butanone as the ketone component and a two-carbon ylide derived from an ethyl ester.

Figure 1: Retrosynthetic Analysis of this compound

Retrosynthesis Target This compound Wittig Wittig/HWE Disconnection Target->Wittig Reactants 3-Methyl-2-butanone + Ethyl 2-(triphenylphosphoranylidene)propanoate or Triethyl 2-phosphonopropanoate + Base Wittig->Reactants

A retrosynthetic approach for the target molecule.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below: the classic Wittig reaction and the Horner-Wadsworth-Emmons modification.

Method 1: Wittig Reaction

This protocol outlines the synthesis of this compound via the reaction of 3-methyl-2-butanone with the stabilized ylide, ethyl 2-(triphenylphosphoranylidene)propanoate.

Materials:

  • Ethyl 2-bromopropanoate

  • Triphenylphosphine

  • 3-Methyl-2-butanone

  • Sodium hydride (NaH) or Sodium methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

Part A: Preparation of the Phosphonium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.1 eq) and ethyl 2-bromopropanoate (1.0 eq).

  • Add a suitable solvent such as toluene or acetonitrile.

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether or n-hexane to remove any unreacted starting materials, and dry under vacuum.

Part B: The Wittig Reaction

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonium salt (1.0 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as sodium hydride (1.1 eq) or sodium methoxide (1.1 eq). The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Cool the reaction mixture back to 0 °C and add 3-methyl-2-butanone (1.2 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Figure 2: Wittig Reaction Workflow

Wittig_Workflow start Start phosphonium_prep Prepare Phosphonium Salt (Triphenylphosphine + Ethyl 2-bromopropanoate) start->phosphonium_prep ylide_formation Ylide Formation (Phosphonium Salt + Base in THF) phosphonium_prep->ylide_formation wittig_reaction Wittig Reaction (Ylide + 3-Methyl-2-butanone) ylide_formation->wittig_reaction workup Aqueous Workup (Quench with NH4Cl, Extraction) wittig_reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

A flowchart of the Wittig reaction process.
Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is an alternative to the classic Wittig reaction and is often preferred for its higher reactivity with ketones and easier purification.[6][7]

Materials:

  • Triethyl phosphite

  • Ethyl 2-bromopropanoate

  • Sodium hydride (NaH)

  • 3-Methyl-2-butanone

  • Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

Part A: Preparation of the Phosphonate Ester (Arbuzov Reaction)

  • In a round-bottom flask fitted with a reflux condenser, combine triethyl phosphite (1.0 eq) and ethyl 2-bromopropanoate (1.0 eq).

  • Heat the mixture gently. The Arbuzov reaction is often exothermic. Maintain the reaction at a temperature of 100-150 °C for several hours.

  • The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.

  • The resulting triethyl 2-phosphonopropanoate can be purified by distillation under reduced pressure.

Part B: The Horner-Wadsworth-Emmons Reaction

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) as a mineral oil dispersion and wash with anhydrous hexane to remove the oil.

  • Add anhydrous THF or DME to the flask and cool to 0 °C.

  • Add the triethyl 2-phosphonopropanoate (1.0 eq) dropwise to the suspension of NaH.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture to 0 °C and add 3-methyl-2-butanone (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure. The byproduct, diethyl phosphate, is water-soluble and largely removed during the aqueous workup.

  • Further purify the crude product by column chromatography on silica gel.

Figure 3: HWE Reaction Workflow

HWE_Workflow start Start arbuzov Arbuzov Reaction (Triethyl phosphite + Ethyl 2-bromopropanoate) start->arbuzov carbanion_formation Carbanion Formation (Phosphonate + NaH in THF) arbuzov->carbanion_formation hwe_reaction HWE Reaction (Carbanion + 3-Methyl-2-butanone) carbanion_formation->hwe_reaction workup Aqueous Workup (Quench with NaHCO3, Extraction) hwe_reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

A flowchart of the HWE reaction process.
Data Presentation

The following table summarizes the key quantitative data for the starting materials and the expected product, this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
3-Methyl-2-butanoneC₅H₁₀O86.1394-950.805
Ethyl 2-(triphenylphosphoranylidene)propanoateC₂₃H₂₃O₂P378.40N/AN/A
Triethyl 2-phosphonopropanoateC₉H₂₁O₅P240.23118-120 (at 1 mmHg)1.09
This compound C₉H₁₆O₂ 156.22 ~180-185 ~0.9

Expected Spectroscopic Data for Ethyl (E)-3,4-dimethylpent-2-enoate:

Data TypeExpected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~5.7-5.9 (s, 1H, vinylic H), 4.1-4.2 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.5-2.7 (m, 1H, -CH(CH₃)₂), 2.1-2.2 (s, 3H, vinylic CH₃), 1.2-1.3 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.0-1.1 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~166 (C=O), ~158 (C-3), ~118 (C-2), ~60 (-OCH₂), ~34 (-CH(CH₃)₂), ~21 (-CH(CH₃)₂), ~18 (vinylic CH₃), ~14 (-OCH₂CH₃)
IR (neat, cm⁻¹) ~2960 (C-H stretch), ~1715 (C=O stretch, α,β-unsaturated ester), ~1645 (C=C stretch), ~1170 (C-O stretch)
Mass Spec (EI, m/z) 156 (M⁺), 111 (M⁺ - OEt), 83

Note: The spectroscopic data are predicted based on known values for similar structures and may vary slightly. The PubChem database lists the molecular weight of this compound as 156.22 g/mol .[8] A related compound, 2-(4-methoxyphenyl)-2-oxoethyl (E)-4,4-dimethylpent-2-enoate, shows characteristic ¹H NMR signals for the pent-2-enoate moiety, including a vinylic proton at δ 7.09 and 5.90 ppm, which supports the expected chemical shifts for the target molecule.[9]

Conclusion

The Wittig and Horner-Wadsworth-Emmons reactions are highly effective methods for the stereoselective synthesis of this compound. The choice between the two methods may depend on the specific laboratory conditions, the scale of the reaction, and the desired ease of purification. For reactions with ketones, particularly when high (E)-selectivity is desired and straightforward purification is a priority, the Horner-Wadsworth-Emmons reaction is often the superior choice. These protocols provide a comprehensive guide for researchers in the synthesis of this and similar α,β-unsaturated esters.

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a detailed protocol for the synthesis of Ethyl 3,4-dimethylpent-2-enoate via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely utilized olefination reaction in organic synthesis, valued for its high stereoselectivity and the ease of removal of its byproducts.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the experimental procedure, including reagent data, reaction conditions, and product characterization.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process that converts aldehydes or ketones into alkenes.[1][2] It is a modification of the Wittig reaction, but it employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide.[1] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and can be easily removed by aqueous extraction, simplifying the purification of the desired alkene.[1][3] The reaction typically favors the formation of (E)-alkenes.[1][3][4]

This protocol details the synthesis of this compound from 3-methyl-2-butanone and triethyl phosphonoacetate. This reaction is a classic example of the HWE olefination, demonstrating the formation of a trisubstituted alkene.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.[5]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
Sodium hydride (NaH)24.002.6 g~0.108 mol
Diglyme134.1710 mL-
Triethyl phosphonoacetate224.1924 g0.107 mol
3-Methyl-2-butanone86.134.3 g0.050 mol
Diethyl ether-As needed-
Water-As needed-
Anhydrous magnesium sulfate-As needed-

3.2. Equipment

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • To a suspension of sodium hydride (2.6 g) in diglyme (10 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylphosphonoacetate (24 g, 107 mmol) dropwise while maintaining the temperature at approximately 0°C using an ice bath.[5]

  • Stir the resulting mixture for 30 minutes at 0°C.[5]

  • Add 3-methyl-2-butanone (4.3 g, 50 mmol) dropwise to the reaction mixture.[5]

  • Remove the ice bath and stir the mixture at ambient temperature for three hours.[5]

  • After the reaction is complete, cool the mixture in an ice bath and cautiously dilute it with a large excess of water.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the combined ethereal extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.[5]

3.4. Product Characterization

The expected product is this compound.[5]

  • Yield: 7.1 g (91%)[5]

  • Molecular Formula: C9H16O2[6][7][8]

  • Molecular Weight: 156.22 g/mol [6][7]

  • Appearance: Colorless oil

  • NMR (CDCl3): δ 1.08 [6H, d, J=7 Hz, (CH3)2CH], 1.30 (3H, t, J=7 Hz, CH3CH2O), 2.15 (3H, d, J=1.5 Hz, CH3C=), 4.15 (2H, q, J=7 Hz, CH3CH2O), 5.68 (1H, br.s, CH=C).[5]

  • IR (neat): 1705 cm-1 (C=O), 1640 cm-1 (C=C), 1385 and 1365 cm-1 [(CH3)2C].[5]

Experimental Workflow

HWE_Synthesis NaH Sodium Hydride (NaH) in Diglyme Anion_Formation Phosphonate Anion Formation NaH->Anion_Formation TEP Triethyl phosphonoacetate TEP->Anion_Formation 0°C, 30 min Ketone 3-Methyl-2-butanone Reaction_Mixture Reaction Mixture Ketone->Reaction_Mixture Ambient Temp, 3h Anion_Formation->Reaction_Mixture Workup Aqueous Workup and Extraction Reaction_Mixture->Workup Drying_Evaporation Drying and Solvent Evaporation Workup->Drying_Evaporation Product This compound Drying_Evaporation->Product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Signaling Pathway/Logical Relationship Diagram

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism.

HWE_Mechanism Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base Base (NaH) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Carbonyl 3-Methyl-2-butanone Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene This compound (E-isomer favored) Oxaphosphetane->Alkene Elimination Byproduct Water-soluble Phosphate Byproduct Oxaphosphetane->Byproduct Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction is an efficient and stereoselective method for the synthesis of alkenes. The protocol described herein for the synthesis of this compound provides a reliable procedure with a high yield. The straightforward workup and purification make this reaction particularly attractive for various applications in organic synthesis and drug development.

References

Application Notes and Protocols: Ethyl 3,4-dimethylpent-2-enoate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 3,4-dimethylpent-2-enoate, a versatile synthetic intermediate. This document details its synthesis, physical and chemical properties, and its significant potential as a precursor in the synthesis of pharmaceutically active compounds, particularly dihydropyridine-based calcium channel blockers.

Chemical Properties and Data

This compound is an unsaturated ester with the following key identifiers and properties.

PropertyValueReference
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
IUPAC Name ethyl (2E)-3,4-dimethylpent-2-enoate[1]
CAS Number 21016-44-4[1]
Appearance Not specified (likely a liquid)
Boiling Point Not available
Melting Point Not available
Density Not available

Synthesis of this compound

A reliable method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction. This reaction involves the condensation of 3-methyl-2-butanone with triethyl phosphonoacetate in the presence of a strong base.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • Sodium hydride (NaH)

  • Diglyme

  • Triethyl phosphonoacetate

  • 3-Methyl-2-butanone

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Suspend sodium hydride (2.6 g) in diglyme (10 mL) in a flask under a nitrogen atmosphere and cool in an ice bath to approximately 0°C.

  • Add triethyl phosphonoacetate (24 g, 107 mmol) dropwise to the cooled suspension.

  • Stir the mixture for 30 minutes at 0°C.

  • Add 3-methyl-2-butanone (4.3 g, 50 mmol) dropwise to the reaction mixture.

  • Allow the mixture to warm to ambient temperature and stir for an additional three hours.

  • Cool the reaction mixture and cautiously dilute with a large excess of water.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the combined ethereal extracts over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent in vacuo to yield the product.

Quantitative Data:

ParameterValue
Yield 7.1 g (91%)
NMR (CDCl₃) δ 1.08 (6H, d, J=7 Hz), 1.30 (3H, t, J=7 Hz), 2.15 (3H, d, J=1.5 Hz), 4.15 (2H, q, J=7 Hz), 5.68 (1H, br. s)
IR (neat) 1705 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C)

Application as a Synthetic Intermediate: Synthesis of Dihydropyridine Scaffolds

This compound is a valuable precursor for the synthesis of 1,4-dihydropyridine (DHP) derivatives. DHPs are a class of compounds known for their therapeutic applications, most notably as L-type calcium channel blockers used in the treatment of hypertension. The classical method for synthesizing DHPs is the Hantzsch dihydropyridine synthesis.

While a direct synthesis of a specific drug molecule like Cilnidipine from this compound is not explicitly detailed in the surveyed literature, the structural similarity of this compound to the β-ketoesters typically used in the Hantzsch reaction suggests its potential as a key building block. The general Hantzsch synthesis involves a one-pot condensation of an aldehyde, a β-ketoester (or a similar Michael acceptor like this compound), and a nitrogen source (e.g., ammonia or ammonium acetate).

Logical Workflow for Dihydropyridine Synthesis

The following diagram illustrates the logical workflow for the synthesis of a dihydropyridine scaffold, where this compound could serve as a key reactant.

G A This compound (Michael Acceptor) D Hantzsch Dihydropyridine Synthesis (Multicomponent Reaction) A->D B Aldehyde (e.g., m-nitrobenzaldehyde) B->D C Enamine Intermediate (from a β-dicarbonyl compound and Ammonia) C->D E 1,4-Dihydropyridine Derivative (e.g., Cilnidipine precursor) D->E

Caption: Logical workflow for the Hantzsch synthesis of a 1,4-dihydropyridine derivative.

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Dihydropyridine derivatives synthesized from intermediates like this compound are known to function as L-type calcium channel blockers. These drugs play a crucial role in managing cardiovascular conditions.

The signaling pathway below illustrates the mechanism of action of these compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Dihydropyridine Drug Dihydropyridine Drug L-type Ca2+ Channel L-type Ca2+ Channel Dihydropyridine Drug->L-type Ca2+ Channel Binds to and inhibits Ca2+ Influx Ca2+ Influx Blocked L-type Ca2+ Channel->Ca2+ Influx Smooth Muscle Cell Smooth Muscle Cell Ca2+ Influx->Smooth Muscle Cell Leads to reduced intracellular Ca2+ Vasodilation Vasodilation Smooth Muscle Cell->Vasodilation Results in

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Conclusion

This compound is a readily synthesizable intermediate with significant potential in medicinal chemistry. Its application as a precursor in the Hantzsch reaction opens avenues for the development of novel dihydropyridine-based therapeutics. The provided protocols and data serve as a valuable resource for researchers engaged in synthetic and medicinal chemistry. Further exploration into the use of this intermediate for the synthesis of specific drug analogues is warranted.

References

Ethyl 3,4-dimethylpent-2-enoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 3,4-dimethylpent-2-enoate is an α,β-unsaturated ester that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive conjugated system, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of terpenoids and other natural products. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, aimed at researchers, scientists, and professionals in drug development.

Application Notes

This compound is primarily utilized in two key areas of organic synthesis: as a substrate in olefination reactions for its own synthesis and as a Michael acceptor in conjugate addition reactions for the introduction of nucleophiles at the β-position.

1. Synthesis via Horner-Wadsworth-Emmons Olefination

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the simple aqueous work-up for the removal of the phosphate byproduct. The HWE reaction typically shows a high selectivity for the formation of the (E)-alkene, which is the desired isomer for this compound.[1]

2. Role in Terpenoid and Natural Product Synthesis

Historical literature suggests the use of this compound as a starting material in the synthesis of terpenoid structures. Specifically, it has been cited as a precursor to unsaturated lactones, which are common motifs in natural products.[2] These lactones can be further transformed into dienic acids, expanding their synthetic utility.[2] Terpenoid lactones are a significant class of natural products, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

3. Conjugate Addition Reactions

As an α,β-unsaturated ester, this compound is an excellent Michael acceptor. This allows for the 1,4-conjugate addition of a wide range of nucleophiles, including organocuprates (Gilman reagents), enamines, and stabilized enolates. This reactivity is fundamental for carbon-carbon bond formation and the introduction of diverse functional groups at the β-position, leading to the synthesis of more complex saturated ester derivatives. These derivatives can then be elaborated into a variety of target molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from a literature procedure and provides a reliable method for the gram-scale synthesis of the title compound.[1]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diglyme

  • Triethylphosphonoacetate

  • 3-Methyl-2-butanone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A suspension of sodium hydride (2.6 g, 65 mmol) in diglyme (10 mL) is prepared in a three-neck round-bottom flask under a nitrogen atmosphere and cooled in an ice bath to approximately 0°C.

  • Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the cooled suspension.

  • The mixture is stirred for 30 minutes at 0°C.

  • 3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to ambient temperature and stirred for three hours.

  • Upon completion, the reaction mixture is cooled and cautiously diluted with a large excess of water.

  • The aqueous mixture is extracted with diethyl ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

  • Purification by distillation affords pure this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
Sodium Hydride (60%)40.002.665-
Triethylphosphonoacetate224.1624107-
3-Methyl-2-butanone86.134.350-
This compound156.227.145.491

Characterization Data: [1]

  • ¹H NMR (CDCl₃): δ 1.08 (6H, d, J=7 Hz), 1.30 (3H, t, J=7 Hz), 2.15 (3H, d, J=1.5 Hz), 4.15 (2H, q, J=7 Hz), 5.68 (1H, br. s).

  • IR (neat): 1705 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).

  • GLC (2% OV-17, 60°C): Retention time = 9 min.

Protocol 2: Representative Michael Addition of an Organocuprate

Materials:

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or THF

  • Methyllithium (or other alkyllithium)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Equipment:

  • Schlenk flask or oven-dried glassware

  • Syringes

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Nitrogen or argon inlet

Procedure:

  • To a stirred suspension of CuI in anhydrous diethyl ether at -78°C under an inert atmosphere, two equivalents of methyllithium are added dropwise. The solution will typically become colorless or slightly yellow, indicating the formation of the lithium dimethylcuprate.

  • A solution of this compound in anhydrous diethyl ether is added dropwise to the Gilman reagent at -78°C.

  • The reaction mixture is stirred at this temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and the layers are separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, ethyl 3,4,4-trimethylpentanoate, can be purified by flash column chromatography.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar Equivalents
Copper(I) Iodide190.451.0
Methyllithium21.962.0
This compound156.221.0
Ethyl 3,4,4-trimethylpentanoate172.26-

Visualizations

Synthesis_Workflow reagent1 3-Methyl-2-butanone hwe Horner-Wadsworth-Emmons Reaction reagent1->hwe reagent2 Triethylphosphonoacetate reagent2->hwe product This compound hwe->product Application_Workflow start This compound michael Michael Addition (e.g., with R₂CuLi) start->michael lactonization Lactonization start->lactonization product1 β-Substituted Ester michael->product1 product2 Unsaturated Lactone lactonization->product2 opening Ring Opening product2->opening product3 Dienic Acid opening->product3

References

Application Notes and Protocols: Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dimethylpent-2-enoate is a known chemical entity, primarily documented as a versatile small molecule scaffold and an intermediate in organic synthesis. Despite its availability and role in chemical synthesis, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its biological activity. To date, there is no published data detailing its specific mechanism of action, relevant signaling pathways, or quantitative measures of biological efficacy such as IC50 or EC50 values. These application notes collate the available chemical information and provide a generalized, hypothetical framework for the initial biological screening of this compound, intended to serve as a starting point for researchers interested in exploring its potential pharmacological properties.

Chemical Properties and Synthesis

A summary of the known chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C9H16O2[1]
Molecular Weight 156.22 g/mol [1]
CAS Number 21016-45-5[1]
Appearance Not specified in literature
Solubility Not specified in literature
Synthesis Protocol

A documented method for the synthesis of this compound involves a Horner-Wadsworth-Emmons reaction.[2]

Materials:

  • Sodium hydride (NaH)

  • Diglyme

  • Triethylphosphonoacetate

  • 3-Methyl-2-butanone

  • Ice bath

  • Nitrogen atmosphere

  • Ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and extraction apparatus

Procedure:

  • Suspend sodium hydride (2.6 g) in diglyme (10 mL) in a flask under a nitrogen atmosphere and cool in an ice bath to approximately 0°C.

  • Add triethylphosphonoacetate (24 g, 107 mmol) dropwise to the cooled suspension.

  • Stir the mixture for 30 minutes at 0°C.

  • Add 3-methyl-2-butanone (4.3 g, 50 mmol) dropwise to the reaction mixture.

  • Allow the mixture to warm to ambient temperature and stir for three hours.

  • Cool the reaction mixture and cautiously dilute with a large excess of water.

  • Extract the aqueous mixture with ether.

  • Dry the combined ethereal extracts over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent in vacuo to yield this compound.

Biological Activity Data (Current Status)

As of the date of this document, there is no publicly available quantitative data on the biological activity of this compound. The table below summarizes the lack of available information.

Assay TypeTargetIC50 / EC50Reference
CytotoxicityVarious Cancer Cell LinesNot Available
AntimicrobialVarious Bacterial/Fungal StrainsNot Available
Enzyme InhibitionSpecific EnzymesNot Available
Receptor BindingSpecific ReceptorsNot Available

Hypothetical Screening Protocol: In Vitro Cytotoxicity Assay

The following is a generalized protocol for an initial assessment of the cytotoxic potential of this compound against a cancer cell line (e.g., HeLa). This is a common first step in the evaluation of a novel compound's biological activity.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line using a colorimetric assay (e.g., MTT assay).

Materials:

  • This compound

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed 5,000 cells per well in a 96-well plate. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product NaH Sodium Hydride Step1 Deprotonation of TEPA with NaH in Diglyme NaH->Step1 Diglyme Diglyme Diglyme->Step1 TEPA Triethylphosphonoacetate TEPA->Step1 MBK 3-Methyl-2-butanone Step2 Addition of 3-Methyl-2-butanone MBK->Step2 Step1->Step2 Step3 Aqueous Workup and Extraction Step2->Step3 Step4 Drying and Solvent Evaporation Step3->Step4 Product This compound Step4->Product

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Hypothetical Cytotoxicity Screening Workflow

G Workflow for In Vitro Cytotoxicity Screening cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HeLa) CellSeeding Seed cells in 96-well plates CellCulture->CellSeeding Treatment Treat cells with compound for 48h CellSeeding->Treatment CompoundPrep Prepare serial dilutions of this compound CompoundPrep->Treatment MTT_add Add MTT reagent Treatment->MTT_add Formazan_sol Solubilize formazan crystals MTT_add->Formazan_sol Read_abs Read absorbance at 570 nm Formazan_sol->Read_abs Calc_viability Calculate % cell viability Read_abs->Calc_viability IC50_det Determine IC50 value Calc_viability->IC50_det

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Future Directions

The absence of biological data for this compound presents an opportunity for novel research. Future studies could explore a wide range of potential activities, including but not limited to:

  • Broad-spectrum cytotoxicity screening: Testing against a panel of cancer cell lines to identify any selective anti-cancer activity.

  • Antimicrobial activity: Screening against a panel of pathogenic bacteria and fungi.

  • Enzyme inhibition assays: Investigating potential inhibition of key enzymes involved in disease pathways, guided by computational docking studies based on its structure.

  • Anti-inflammatory activity: Assessing its effects on inflammatory markers in relevant cell models.

The protocols and workflows provided herein offer a foundational approach for initiating such investigations into the biological and pharmacological potential of this compound.

References

Application Notes and Protocols for Anti-inflammatory Studies of Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Ethyl 3,4-dimethylpent-2-enoate is a synthetic compound of interest for its potential anti-inflammatory properties. These application notes provide a comprehensive overview of the proposed experimental protocols to investigate the anti-inflammatory effects of this compound, from in vitro cellular assays to in vivo models. While direct studies on this specific compound are emerging, the methodologies outlined below are based on established protocols for evaluating similar molecules and provide a robust framework for its investigation. A proposed mechanism of action, based on related compounds, involves the modulation of the NF-κB signaling pathway.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC9H16O2[1][2][3]
Molecular Weight156.22 g/mol [1][3][4]
IUPAC Nameethyl (E)-3,4-dimethylpent-2-enoate[3]
CAS Number21016-44-4[3]

Proposed Mechanism of Action: NF-κB Signaling Pathway

Based on studies of structurally related compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound This compound Compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines promotes transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

In Vitro Anti-inflammatory Studies

Cell Line and Culture

The RAW 264.7 macrophage cell line is a suitable model for in vitro anti-inflammatory studies. These cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

Experimental Workflow: In Vitro Studies

in_vitro_workflow A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Induce inflammation with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant and cell lysate D->E F Measure inflammatory markers (NO, TNF-α, IL-6, PGE2) E->F

Figure 2: Workflow for in vitro anti-inflammatory assays.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Test)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Cytokine Measurement (ELISA)
  • Follow steps 1-3 from Protocol 1.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 3: Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Follow steps 1-3 from Protocol 1.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Hypothetical In Vitro Results
TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)PGE2 (pg/mL)
Control1.2 ± 0.325.4 ± 4.115.2 ± 3.530.1 ± 5.2
LPS (1 µg/mL)45.8 ± 5.11502.6 ± 120.3987.4 ± 89.21254.7 ± 110.8
LPS + Compound (10 µM)28.3 ± 3.5950.1 ± 98.7620.5 ± 75.4810.3 ± 92.1
LPS + Compound (25 µM)15.6 ± 2.8480.7 ± 55.2310.8 ± 40.1420.6 ± 55.9
LPS + Compound (50 µM)8.9 ± 1.9210.3 ± 30.8150.2 ± 25.6180.4 ± 33.7

Data are presented as mean ± SD and are for illustrative purposes only.

In Vivo Anti-inflammatory Studies

Animal Model

Male BALB/c mice (6-8 weeks old) are a suitable model for in vivo anti-inflammatory studies. Animals should be housed under standard laboratory conditions with free access to food and water. All animal experiments should be conducted in accordance with institutional animal care and use guidelines.

Experimental Workflow: In Vivo Studies

in_vivo_workflow A Acclimatize BALB/c mice B Administer this compound (i.p. or oral gavage) A->B C Induce paw edema with carrageenan injection B->C D Measure paw volume at 0, 1, 2, 3, 4, and 5 hours C->D E Sacrifice mice and collect paw tissue D->E F Analyze tissue for inflammatory markers (MPO, cytokines) E->F

Figure 3: Workflow for in vivo carrageenan-induced paw edema model.

Protocol 4: Carrageenan-Induced Paw Edema
  • Divide mice into groups: vehicle control, carrageenan control, positive control (e.g., indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

  • Administer the respective treatments (vehicle, indomethacin, or this compound) intraperitoneally (i.p.) or by oral gavage 1 hour before carrageenan injection.

  • Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.

Protocol 5: Myeloperoxidase (MPO) Activity Assay
  • At the end of the paw edema experiment, sacrifice the mice and excise the paw tissue.

  • Homogenize the tissue in a suitable buffer.

  • Measure MPO activity in the tissue homogenate using a commercial MPO assay kit, which typically involves the MPO-catalyzed oxidation of a substrate, leading to a colorimetric change.

Hypothetical In Vivo Results
TreatmentPaw Edema Inhibition (%) at 3hMPO Activity (U/g tissue)
Carrageenan Control015.2 ± 2.1
Indomethacin (10 mg/kg)55.4 ± 6.26.8 ± 1.2
Compound (10 mg/kg)20.1 ± 3.511.5 ± 1.8
Compound (25 mg/kg)38.7 ± 4.88.9 ± 1.5
Compound (50 mg/kg)52.3 ± 5.97.1 ± 1.3

Data are presented as mean ± SD and are for illustrative purposes only.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the investigation of the anti-inflammatory properties of this compound. The proposed mechanism of action via the NF-κB pathway offers a clear direction for mechanistic studies. The combination of in vitro and in vivo models will allow for a thorough evaluation of the therapeutic potential of this compound in inflammation-related diseases. Further studies are warranted to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.

References

Application Notes and Protocols for Ethyl 3,4-dimethylpent-2-enoate in Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a hypothetical research framework. As of the latest literature review, there are no direct studies published on the effects of ethyl 3,4-dimethylpent-2-enoate in diabetes. The proposed mechanisms and experimental designs are based on the known biological activities of structurally related compounds, such as short-chain fatty acids (SCFAs) and other pentenoic acid derivatives, which have demonstrated effects on glucose and lipid metabolism.[1][[“]][3][4]

Introduction

This compound is an unsaturated ester with a chemical structure that suggests potential biological activity. While its direct role in diabetes is uninvestigated, its structural similarity to short-chain fatty acid (SCFA) esters provides a rationale for exploring its potential as a modulator of metabolic pathways relevant to diabetes.[1][[“]] SCFAs are known to influence insulin sensitivity, glucose homeostasis, and lipid metabolism.[[“]][3] Furthermore, the related compound 3,4-Dimethylpent-2-enoic acid has been noted as a potent inhibitor of glucose residue in other biological contexts.[5]

This document outlines a hypothetical framework for the investigation of this compound as a potential therapeutic agent for type 2 diabetes.

Hypothetical Mechanism of Action

It is hypothesized that this compound may act as a pro-drug, being hydrolyzed in vivo to 3,4-dimethylpent-2-enoic acid. This active metabolite could then exert its effects through one or more of the following pathways:

  • Activation of G-protein-coupled receptors (GPCRs): Similar to other SCFAs, it might activate GPR41 and GPR43, which are known to modulate insulin sensitivity and glucose uptake in various tissues.[[“]]

  • Inhibition of Histone Deacetylases (HDACs): By inhibiting HDACs, the compound could epigenetically regulate the expression of genes involved in glucose and lipid metabolism.[[“]]

  • Modulation of Insulin Signaling: The compound may enhance the insulin signaling cascade, leading to increased translocation of GLUT4 to the cell membrane and facilitating glucose uptake.[6]

Data Presentation: Hypothetical In Vitro Efficacy

The following tables present hypothetical data from in vitro assays to illustrate the potential anti-diabetic effects of this compound.

Table 1: Glucose Uptake in L6 Myotubes

Compound Concentration (µM)Glucose Uptake (nmol/mg protein)% Increase from Control
Control (Vehicle)1.5 ± 0.20%
Insulin (100 nM)3.2 ± 0.3113%
This compound (10)2.1 ± 0.240%
This compound (50)2.8 ± 0.387%
This compound (100)3.5 ± 0.4133%

Table 2: Insulin Secretion from INS-1E Beta-Cells

ConditionInsulin Secretion (ng/mL)Fold Change from Basal
Basal (2.8 mM Glucose)1.2 ± 0.11.0
Stimulated (16.7 mM Glucose)5.8 ± 0.54.8
Stimulated + this compound (50 µM)7.2 ± 0.66.0

Experimental Protocols

In Vitro Protocol: Glucose Uptake Assay in L6 Myotubes

This protocol is designed to assess the effect of this compound on glucose uptake in a skeletal muscle cell line.

Materials:

  • L6 rat skeletal muscle cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • 2-deoxy-D-[³H]glucose

  • Insulin

  • This compound

  • Scintillation counter

Procedure:

  • Culture L6 myoblasts in DMEM with 10% FBS until confluent.

  • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Starve the differentiated myotubes in serum-free DMEM for 3 hours.

  • Treat the cells with varying concentrations of this compound or insulin (positive control) for 30 minutes.

  • Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.

  • Wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity of the cell lysates using a scintillation counter.

  • Determine the protein concentration of the lysates for normalization.

In Vivo Protocol: Evaluation in a Type 2 Diabetes Animal Model

This protocol outlines the use of a streptozotocin (STZ)-induced diabetic rat model to evaluate the in vivo efficacy of this compound.[7]

Animal Model:

  • Male Wistar rats (180-220 g)

  • Induce diabetes with a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer.[8]

  • Confirm diabetes by measuring fasting blood glucose levels; rats with levels >250 mg/dL are considered diabetic.

Experimental Design:

  • Acclimatize the diabetic rats for one week.

  • Divide the rats into the following groups (n=8 per group):

    • Group 1: Normal control (non-diabetic)

    • Group 2: Diabetic control (vehicle)

    • Group 3: Diabetic + Metformin (positive control, 150 mg/kg/day)

    • Group 4: Diabetic + this compound (low dose, e.g., 25 mg/kg/day)

    • Group 5: Diabetic + this compound (high dose, e.g., 50 mg/kg/day)

  • Administer the respective treatments orally once daily for 28 days.

  • Monitor body weight and fasting blood glucose weekly.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

  • Collect blood samples for biochemical analysis (insulin, lipid profile).

  • Euthanize the animals and collect tissues (pancreas, liver, muscle) for histological and molecular analysis.

Visualizations

Hypothetical Signaling Pathway

G cluster_cell Adipocyte / Myocyte EDMP Ethyl 3,4-dimethyl- pent-2-enoate Metabolite 3,4-dimethyl- pent-2-enoic acid EDMP->Metabolite Hydrolysis GPCR GPR41/43 Metabolite->GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PI3K PI3K PKA->PI3K Activation AKT Akt/PKB PI3K->AKT GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K Activation Insulin Insulin Insulin->Insulin_Receptor

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation glucose_uptake Glucose Uptake Assay (L6 Myotubes) animal_model Induction of Diabetes (STZ in Rats) glucose_uptake->animal_model insulin_secretion Insulin Secretion Assay (INS-1E Cells) insulin_secretion->animal_model enzyme_inhibition α-amylase / α-glucosidase Inhibition Assays enzyme_inhibition->animal_model treatment 28-Day Treatment (Oral Gavage) animal_model->treatment monitoring Weekly Monitoring (Glucose, Body Weight) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt biochemical Biochemical Analysis (Insulin, Lipids) ogtt->biochemical histology Histopathology biochemical->histology data_analysis Data Analysis & Conclusion histology->data_analysis start Compound Synthesis & Characterization start->glucose_uptake start->insulin_secretion start->enzyme_inhibition

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for the Investigation of Ethyl 3,4-dimethylpent-2-enoate as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3,4-dimethylpent-2-enoate is an α,β-unsaturated ester whose therapeutic potential is currently underexplored. However, its parent carboxylic acid, 3,4-dimethylpent-2-enoic acid, has been identified as a compound with interesting biological activities.[1][2][3] Notably, 3,4-dimethylpent-2-enoic acid, extracted from Brucea javanica, has demonstrated antitumor and antiviral properties.[2] Furthermore, derivatives of this acid have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential role in anti-inflammatory therapies.[1]

This document provides a framework for the investigation of this compound as a potential therapeutic agent, leveraging the known activities of its parent compound and derivatives. The following sections outline hypothetical therapeutic applications, detailed experimental protocols for in vitro evaluation, and data presentation structures.

Hypothetical Therapeutic Applications and Mechanisms of Action

Based on the biological activity of the parent acid, this compound is proposed to have potential therapeutic efficacy in the following areas:

  • Antiviral Agent: The parent acid, 3,4-dimethylpent-2-enoic acid, is reported to inhibit viral replication by interfering with protein synthesis at the ribosomal level.[2] It is hypothesized that this compound may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, or it may possess intrinsic antiviral activity.

  • Anticancer Agent: The reported antitumor properties of 3,4-dimethylpent-2-enoic acid suggest that its ethyl ester derivative could also exhibit cytotoxic or antiproliferative effects against cancer cell lines.[2] The mechanism may involve the induction of apoptosis or cell cycle arrest.

  • Anti-inflammatory Agent (COX-2 Inhibition): Derivatives of 3,4-dimethylpent-2-enoic acid have shown selective COX-2 inhibition.[1] this compound may also exhibit anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is a key mediator of inflammation and pain.

Data Presentation

Quantitative data from the proposed experimental protocols should be summarized in the following tables for clear comparison and evaluation.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Example: Influenza AMDCK
Example: HIV-1MT-4
Example: SARS-CoV-2Vero E6

Table 2: In Vitro Anticancer Activity of this compound

Cancer Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
Example: A549 (Lung)
Example: MCF-7 (Breast)
Example: HCT116 (Colon)

Table 3: In Vitro COX-2 Inhibitory Activity of this compound

EnzymeIC50 (µM)
COX-1 (human)
COX-2 (human)
COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)

Experimental Protocols

The following are detailed protocols for the preliminary in vitro evaluation of this compound for its potential antiviral, anticancer, and anti-inflammatory activities.

Protocol 1: Evaluation of In Vitro Antiviral Activity

This protocol outlines a general procedure for assessing the antiviral efficacy of this compound using a plaque reduction assay or a virus yield reduction assay.[4]

1.1. Cell and Virus Culture:

  • Select appropriate cell lines and virus strains for the desired antiviral screening (e.g., MDCK cells for influenza virus, Vero E6 for SARS-CoV-2).

  • Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Propagate and titer the virus stock.

1.2. Cytotoxicity Assay (CC50 Determination):

  • Seed the selected cells in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the cell plates with the medium containing the test compound at various concentrations.

  • Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Determine cell viability using a standard method such as the MTT assay.[5]

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

1.3. Plaque Reduction Assay (EC50 Determination):

  • Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells.

  • Overlay the cells with a medium (e.g., containing agarose or methylcellulose) containing serial dilutions of this compound.

  • Incubate for 2-3 days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control.

  • Determine the 50% effective concentration (EC50) from the dose-response curve.

1.4. Virus Yield Reduction Assay (Alternative EC50 Determination):

  • Infect cells in a 24-well plate with the virus at a specific MOI.

  • After adsorption, wash the cells and add a medium containing serial dilutions of the test compound.

  • Incubate for 24-48 hours.

  • Harvest the supernatant and determine the viral titer using a TCID50 (50% tissue culture infectious dose) assay or quantitative PCR (qPCR).

  • Calculate the reduction in viral yield compared to the untreated control and determine the EC50.

Protocol 2: Evaluation of In Vitro Anticancer Activity

This protocol describes the use of the MTT assay to determine the cytotoxic effect of this compound on various cancer cell lines.[5][6][7]

2.1. Cell Culture:

  • Culture the desired cancer cell lines (e.g., A549, MCF-7, HCT116) in the appropriate medium and conditions.

2.2. MTT Assay:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for 48 and 72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

Protocol 3: Evaluation of In Vitro COX-2 Inhibitory Activity

This protocol outlines a common method for assessing the selective COX-2 inhibitory activity of this compound using a commercially available fluorometric or enzyme immunoassay (EIA) kit.[8][9]

3.1. Reagents and Materials:

  • Human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • A specific inhibitor for COX-2 (e.g., Celecoxib) as a positive control.

  • Assay buffer.

  • Fluorometric probe or antibodies for EIA.

  • 96-well plates (black or clear depending on the detection method).

  • Plate reader (fluorometer or spectrophotometer).

3.2. COX Inhibition Assay:

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

  • Add various concentrations of this compound or the control inhibitor. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[9]

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.[10]

  • Stop the reaction (e.g., by adding a stopping solution like stannous chloride or by acidification).[9]

  • For fluorometric assays, add the probe and measure the fluorescence (e.g., Ex/Em = 535/587 nm).[8]

  • For EIA, measure the amount of prostaglandin produced using a competitive ELISA.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme control.

  • Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index.

Visualizations

Signaling Pathways and Experimental Workflows

Antiviral_Mechanism cluster_cell Host Cell Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_RNA_Release Viral RNA Release Uncoating->Viral_RNA_Release Ribosome Ribosome Viral_RNA_Release->Ribosome Viral_Protein_Synthesis Viral Protein Synthesis Ribosome->Viral_Protein_Synthesis Viral_Replication Viral Replication Viral_Protein_Synthesis->Viral_Replication Assembly_and_Release Assembly and Release Viral_Replication->Assembly_and_Release Ethyl_3_4_dimethylpent_2_enoate This compound 3_4_Dimethylpent_2_enoic_acid 3,4-Dimethylpent-2-enoic acid (Active Form) Ethyl_3_4_dimethylpent_2_enoate->3_4_Dimethylpent_2_enoic_acid Hydrolysis 3_4_Dimethylpent_2_enoic_acid->Ribosome Inhibition

Caption: Proposed antiviral mechanism of this compound.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Ethyl_3_4_dimethylpent_2_enoate This compound Ethyl_3_4_dimethylpent_2_enoate->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation Cytotoxicity Cytotoxicity Assay (CC50) Antiviral Antiviral Assays (EC50) (Plaque Reduction, Yield Reduction) Cytotoxicity->Antiviral Anticancer Anticancer Assay (IC50) (MTT) Cytotoxicity->Anticancer Data_Analysis Data Analysis and Hit Identification Antiviral->Data_Analysis Anticancer->Data_Analysis Anti_inflammatory COX-2 Inhibition Assay (IC50) Anti_inflammatory->Data_Analysis Compound This compound Compound->Cytotoxicity Compound->Anti_inflammatory

Caption: General workflow for the in vitro evaluation of the compound.

References

Application Notes and Protocols for Ethyl 3,4-dimethylpent-2-enoate and its Congeners in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dimethylpent-2-enoate is an unsaturated ester that, while not extensively studied itself, belongs to a class of compounds rooted in natural product chemistry with potential therapeutic applications. Its corresponding carboxylic acid, 3,4-dimethylpent-2-enoic acid, is a component of extracts from Brucea javanica, a plant used in traditional medicine for treating various ailments, including cancer and viral infections.[1] This document provides an overview of the known biological activities of 3,4-dimethylpent-2-enoic acid and its derivatives, along with protocols for synthesis and relevant biological assays. The information presented suggests that this compound could serve as a valuable scaffold or prodrug in the development of novel therapeutics.

Chemical Information

PropertyValue
Compound Name This compound
Synonyms Ethyl (E)-3,4-dimethylpent-2-enoate, Ethyl 3,4-dimethyl-2-pentenoate
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
CAS Number 21016-44-4

Synthesis Protocol: this compound

A common method for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction.

Materials:

  • Sodium hydride (NaH)

  • Diglyme

  • Triethylphosphonoacetate

  • 3-Methyl-2-butanone

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

  • Ice bath

  • Standard laboratory glassware for organic synthesis

Procedure: [2]

  • Suspend sodium hydride (2.6 g) in diglyme (10 mL) in a flask under a nitrogen atmosphere and cool in an ice bath to approximately 0°C.

  • Add triethylphosphonoacetate (24 g, 107 mmol) dropwise to the suspension.

  • Stir the mixture for 30 minutes at 0°C.

  • Add 3-methyl-2-butanone (4.3 g, 50 mmol) dropwise to the reaction mixture.

  • Allow the mixture to warm to ambient temperature and continue stirring for three hours.

  • After the reaction is complete, cool the mixture in an ice bath and cautiously dilute with a large excess of water.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the combined ethereal extracts over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent in vacuo to yield this compound.

Expected Yield: Approximately 91%.

Biological Activities and Potential Applications

While direct studies on this compound are limited, the biological activities of its parent acid, 3,4-dimethylpent-2-enoic acid, and its derivatives suggest potential applications in oncology, virology, and anti-inflammatory drug discovery.

Anticancer Activity

Extracts of Brucea javanica, containing 3,4-dimethylpent-2-enoic acid among other compounds, have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data on Brucea javanica Extracts and Related Compounds:

Cell LineCompound/ExtractIC₅₀ ValueReference
4T1 (metastatic breast cancer)Ethanolic extract of B. javanica fruits95 µg/mL[1]
HT29 (colon cancer)Ethanolic extract of B. javanica48 ± 2.5 µg/mL[3]
HCT-116 (colorectal cancer)Ethanolic extract of B. javanica8.9 ± 1.32 µg/mL[4]
Hep3B (liver cancer)Aqueous extract of B. javanica4 mg/mL[2]
MIA PaCa-2 (pancreatic cancer)Bruceine A0.029 µmol/L[2]
PANC-1 (pancreatic cancer)Brusatol0.36 µmol/L[2]
SW1990 (pancreatic cancer)Brusatol0.10 µmol/L[2]
SMMC 7721 (hepatocellular carcinoma)Bruceine B0.15 µmol/L[2]
MDA-MB-231 (breast cancer)Brusatol0.081 - 0.238 µmol/L[4]

Signaling Pathways in Anticancer Activity of Brucea javanica Constituents:

The anticancer effects of compounds from Brucea javanica are reported to be mediated through the modulation of several key signaling pathways.

anticancer_pathways BJ_constituents Brucea javanica Constituents PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway BJ_constituents->PI3K_Akt_mTOR Inhibits NF_kB NF-κB Pathway BJ_constituents->NF_kB Inhibits Apoptosis Apoptosis BJ_constituents->Apoptosis Induces Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Promotes NF_kB->Cell_Proliferation Promotes Cell_Migration Cell Migration/ Invasion NF_kB->Cell_Migration Promotes

Caption: Signaling pathways modulated by Brucea javanica constituents.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic activity of compounds like this compound.

Materials:

  • Cancer cell line of interest (e.g., 4T1, HT29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium only (blank) and medium with solvent (vehicle control).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity

3,4-Dimethylpent-2-enoic acid has been reported to possess antiviral properties, with a proposed mechanism involving the inhibition of viral protein synthesis.[1]

Proposed Mechanism of Antiviral Action:

antiviral_mechanism Compound 3,4-Dimethylpent-2-enoic acid Ribosome Ribosome Compound->Ribosome Inhibits Viral_Protein_Synthesis Viral Protein Synthesis Ribosome->Viral_Protein_Synthesis Mediates Viral_Replication Viral Replication Viral_Protein_Synthesis->Viral_Replication Leads to

Caption: Proposed antiviral mechanism of 3,4-dimethylpent-2-enoic acid.

Experimental Protocol: General Antiviral Assay (Plaque Reduction Assay)

This is a generalized protocol to assess the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • 6-well or 12-well cell culture plates

  • Culture medium and overlay medium (containing a gelling agent like agarose or methylcellulose)

  • Test compound

  • Crystal violet staining solution

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in culture medium.

  • In a separate tube, mix a standardized amount of virus with each dilution of the test compound and incubate for a defined period (e.g., 1 hour) to allow the compound to interact with the virus (virucidal assay) or add the compound to the cells before or after viral infection (antiviral assay).

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and wash the cells.

  • Overlay the cells with a medium containing the gelling agent and the test compound at the same concentrations.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).

Anti-inflammatory Activity (COX-2 Inhibition)

3,4-Dimethylpent-2-enoic acid serves as a scaffold for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). A derivative of this acid has shown selective cyclooxygenase-2 (COX-2) inhibition.

Quantitative Data on a Derivative:

Derivative TargetIC₅₀ Value
COX-20.8 µM

Experimental Workflow for COX-2 Inhibition Assay:

cox2_workflow Start Start: Prepare Reagents Add_Enzyme Add COX-2 Enzyme to Assay Buffer Start->Add_Enzyme Add_Inhibitor Add Test Compound (or Vehicle) Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Add Arachidonic Acid (Substrate) Pre_incubation->Add_Substrate Incubation Incubate to Allow Reaction Add_Substrate->Incubation Detection Detect Prostaglandin Production (e.g., Fluorometric) Incubation->Detection Analysis Calculate % Inhibition and IC₅₀ Detection->Analysis

Caption: General workflow for a COX-2 inhibition assay.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This is a general protocol based on commercially available kits.

Materials:

  • Recombinant human or ovine COX-2 enzyme

  • COX assay buffer

  • COX probe (fluorogenic)

  • Arachidonic acid (substrate)

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • Test compound

  • 96-well black opaque plate

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mixture containing the COX assay buffer and the COX probe.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for a no-inhibitor control and a positive control.

  • Add the COX-2 enzyme to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the percentage of COX-2 inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.

Conclusion

This compound, as a derivative of the biologically active 3,4-dimethylpent-2-enoic acid, represents a promising starting point for drug discovery programs. The parent acid and its related compounds from Brucea javanica have demonstrated significant anticancer and potential antiviral activities. Furthermore, the core structure is amenable to chemical modification to generate potent and selective COX-2 inhibitors. The protocols provided herein offer a foundation for the synthesis and biological evaluation of this compound and its analogues in the pursuit of novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of this chemical class.

References

Application Notes and Protocols for Cellular Assays Using "Ethyl 3,4-dimethylpent-2-enoate"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information regarding the use of "Ethyl 3,4-dimethylpent-2-enoate" in cellular assays. Currently, there are no published studies detailing its biological effects, mechanisms of action, or specific protocols for its application in cell-based research. The available information is primarily limited to its chemical properties, as found in chemical supplier catalogs and databases like PubChem.

This absence of data prevents the creation of detailed application notes, experimental protocols, and quantitative data summaries as requested. Without foundational research on the compound's interaction with biological systems, any suggested protocol would be purely speculative and not based on scientific evidence.

Information on a Structurally Related Compound: 3,4-Dimethylpent-2-enoic acid

It is worth noting that a structurally related compound, 3,4-Dimethylpent-2-enoic acid , has been reported to possess biological activity. This carboxylic acid derivative, which differs from the requested ethyl ester, has been shown to have potential antitumor and antiviral properties.[1][2] According to some sources, it is extracted from Brucea javanica and may act by inhibiting protein synthesis at the ribosomal level.[1]

However, it is crucial to understand that the biological activities of 3,4-Dimethylpent-2-enoic acid cannot be directly extrapolated to this compound. The presence of the ethyl ester group in place of the carboxylic acid can significantly alter the compound's physicochemical properties, such as its solubility, cell permeability, and metabolic stability, which in turn would likely lead to different biological effects.

Future Research Directions

Given the potential biological activity of the related carboxylic acid, future research on this compound could explore the following:

  • Initial Cytotoxicity and Proliferation Assays: To establish a working concentration range and assess the compound's general effect on cell viability.

  • Screening for Antitumor and Antiviral Activity: Based on the reported activities of 3,4-Dimethylpent-2-enoic acid.

  • Mechanism of Action Studies: Investigating potential molecular targets and signaling pathways affected by the compound.

Below is a hypothetical workflow for initial screening of a novel compound like this compound, which would be a necessary first step before any detailed cellular assays could be developed.

Caption: Hypothetical workflow for the initial screening of a novel compound.

References

Application Notes and Protocols: Ethyl 3,4-dimethylpent-2-enoate in Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Ethyl 3,4-dimethylpent-2-enoate, a fragrance ingredient with potential applications in fine perfumery and consumer products. This document summarizes its physicochemical properties, provides a detailed synthesis protocol, and outlines the general mechanism of olfactory perception.

Chemical Identity and Properties

This compound is an unsaturated ester with the molecular formula C₉H₁₆O₂. It exists as two geometric isomers, (E) and (Z), which may exhibit different sensory properties.[1][2]

Table 1: Chemical Identifiers for this compound

Identifier(E)-isomer(Z)-isomer
IUPAC Name ethyl (2E)-3,4-dimethylpent-2-enoate[2]ethyl (2Z)-3,4-dimethylpent-2-enoate
CAS Number 21016-44-4[2]21016-45-5[1]
Molecular Formula C₉H₁₆O₂[1][2]C₉H₁₆O₂[1][2]
Molecular Weight 156.22 g/mol [2]156.22 g/mol [1]
InChIKey UQNNNILWTLCUDU-SOFGYWHQSA-N[2]UQNNNILWTLCUDU-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties of Ethyl (E)-3,4-dimethylpent-2-enoate

PropertyValueSource
XLogP3 2.7PubChem[2]
Topological Polar Surface Area 26.3 ŲPubChem[2]
Refractive Index n/a
Boiling Point n/a
Vapor Pressure n/a
Density n/a

Fragrance Profile and Application

Direct sensory data for this compound is limited. However, information on a closely related isomer, (E)-2,4-dimethyl-2-pentenoic acid ethyl ester, suggests a complex and desirable fragrance profile. This related compound is described as having a strong, fruity character with a fresh nuance. The isomers are noted for a chamomile-like top note.[3]

Based on this related compound, this compound is anticipated to be a valuable modifier in a variety of fragrance compositions, particularly those aiming for natural, fruity, and fresh accords. It may find application in:

  • Fine Fragrances: To add complexity and a unique fruity signature.

  • Personal Care Products: To enhance the freshness of shampoos, soaps, and lotions.

  • Household Products: To impart a clean and pleasant scent to air fresheners and cleaning agents.

Table 3: Potential Fragrance Applications and Usage Levels (based on related compounds)

ApplicationRecommended Concentration (% w/w)Olfactory Effect
Fine Fragrance0.1 - 2.0Enhancement of fruity and fresh notes
Personal Care0.05 - 1.0Brightening and adding a natural feel
Air Care0.1 - 1.5Providing a pleasant and fresh ambiance

Disclaimer: The fragrance profile and usage levels are extrapolated from data on a related isomer and should be used as a guideline for initial research and development. Sensory evaluation of this compound is recommended to determine its specific characteristics.

Experimental Protocols

Synthesis of Ethyl 3,4-dimethyl-2-pentenoate

This protocol describes the synthesis of Ethyl 3,4-dimethyl-2-pentenoate via a Wittig-Horner reaction.

Materials:

  • Sodium hydride (NaH)

  • Diglyme

  • Triethylphosphonoacetate

  • 3-Methyl-2-butanone

  • Ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath to approximately 0°C.

  • Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the cooled suspension.

  • The mixture is stirred for 30 minutes at 0°C.

  • 3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise to the reaction mixture.

  • The mixture is stirred at ambient temperature for three hours.

  • After the reaction is complete, the mixture is cooled and then cautiously diluted with a large excess of water.

  • The aqueous mixture is extracted with ether.

  • The ethereal extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield Ethyl 3,4-dimethyl-2-pentenoate.

Figure 1: Synthesis Workflow of Ethyl 3,4-dimethyl-2-pentenoate

G reagents Sodium Hydride Triethylphosphonoacetate 3-Methyl-2-butanone Diglyme reaction Wittig-Horner Reaction (0°C to Ambient Temp, 3.5h) reagents->reaction workup Aqueous Workup (Water Quench, Ether Extraction) reaction->workup drying Drying (Anhydrous MgSO₄) workup->drying evaporation Solvent Evaporation (in vacuo) drying->evaporation product Ethyl 3,4-dimethyl-2-pentenoate evaporation->product

Caption: A flowchart of the synthesis of Ethyl 3,4-dimethyl-2-pentenoate.

Mechanism of Olfactory Perception

The perception of fragrance molecules like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal cavity. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Figure 2: General Olfactory Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Neuronal Signaling odorant Odorant Molecule (this compound) or_receptor Olfactory Receptor (OR) (GPCR) odorant->or_receptor Binding g_protein G-protein (Gαolf) or_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Activation camp cAMP adenylyl_cyclase->camp Conversion cng_channel Cyclic Nucleotide-gated (CNG) Ion Channel ca_ion Ca²⁺ Influx cng_channel->ca_ion Influx ca_cl_channel Ca²⁺-activated Cl⁻ Channel cl_ion Cl⁻ Efflux ca_cl_channel->cl_ion Efflux atp ATP atp->adenylyl_cyclase camp->cng_channel Opening ca_ion->ca_cl_channel Opening depolarization Depolarization cl_ion->depolarization action_potential Action Potential depolarization->action_potential olfactory_bulb Signal to Olfactory Bulb action_potential->olfactory_bulb

Caption: A diagram of the general olfactory signal transduction cascade.

The binding of an odorant to its specific OR activates a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺). This influx of calcium ions then opens Ca²⁺-activated chloride channels, resulting in an efflux of Cl⁻ ions and depolarization of the neuron. If the depolarization reaches a certain threshold, it generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific scent.

References

Application Note: GC-MS Analysis of Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Ethyl 3,4-dimethylpent-2-enoate using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers, scientists, and professionals in drug development and related fields. The presented protocol is based on established methods for the analysis of volatile ethyl esters.

Introduction

This compound (C9H16O2, Molar Mass: 156.22 g/mol ) is an unsaturated ester with potential applications in various chemical syntheses and as a fragrance component. Accurate and reliable analytical methods are crucial for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it the ideal technique for the analysis of such volatile compounds. This document provides a detailed experimental protocol and data presentation for the GC-MS analysis of this compound.

Data Presentation

The quantitative data for this compound is summarized below. The mass spectrometry data is based on the NIST database entry for the compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC9H16O2PubChem CID: 5370267
Molecular Weight156.22 g/mol PubChem CID: 5370267
Top m/z Peak111PubChem CID: 5370267
2nd Highest m/z Peak83PubChem CID: 5370267
3rd Highest m/z Peak156 (Molecular Ion)PubChem CID: 5370267

Experimental Protocols

Sample Preparation

A representative protocol for the preparation of a standard solution of this compound is described below. The choice of solvent and concentration may be adapted based on the specific sample matrix and instrument sensitivity.

Materials:

  • This compound (analytical standard)

  • Hexane or Dichloromethane (GC grade)[1][2]

  • Volumetric flasks (1 mL, 10 mL)

  • Micropipettes

  • GC vials with inserts[2]

Procedure:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the chosen solvent.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL in a volumetric flask with the same solvent. This concentration is a good starting point for achieving an on-column amount of approximately 10 ng with a 1 µL injection.[2]

  • Sample Transfer: Transfer an aliquot of the working standard solution into a 2 mL GC vial.

  • Matrix Samples: For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical conditions for volatile esters and may require optimization for specific instruments.

Table 2: GC-MS Instrument Parameters

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injection Port Temp.250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan
Data Analysis
  • Peak Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should be compared with that of the analytical standard.

  • Mass Spectrum Confirmation: The identity of the compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The fragmentation pattern should be consistent with the structure of an ethyl ester, potentially showing a characteristic loss of an ethoxy group (-OCH2CH3) or a McLafferty rearrangement.

  • Quantification: For quantitative analysis, a calibration curve should be constructed by analyzing a series of standards of known concentrations. The peak area of the target analyte is then used to determine its concentration in the sample.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of a volatile compound like this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution Stock Solution Vialing Transfer to GC Vial Dilution->Vialing Working Standard Injection Sample Injection Vialing->Injection Separation GC Separation Injection->Separation Ionization MS Ionization Separation->Ionization Detection MS Detection Ionization->Detection Identification Peak Identification Detection->Identification Confirmation Spectral Confirmation Identification->Confirmation Quantification Quantification Confirmation->Quantification

Caption: Experimental workflow for GC-MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,4-dimethylpent-2-enoate. The primary focus is on optimizing reaction yield and addressing common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Horner-Wadsworth-Emmons (HWE) reaction, a common and effective method for this transformation.

Issue 1: Low or No Product Yield

  • Question: I am not getting any, or a very low yield of, this compound. What are the possible causes and solutions?

    Answer: Low or no yield in the Horner-Wadsworth-Emmons reaction can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Incomplete Deprotonation of the Phosphonate: The reaction is initiated by the deprotonation of triethyl phosphonoacetate to form a phosphonate carbanion.[1] If the base is not strong enough or has degraded, this crucial first step will not occur efficiently.

      • Solution: Ensure your base is fresh and of high quality. Sodium hydride (NaH) is a common and effective base for this reaction.[2] If using NaH, ensure the mineral oil has been thoroughly washed away with a dry solvent like hexane or pentane under an inert atmosphere. Consider using alternative strong bases such as lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK).

    • Reactivity of the Ketone: 3-Methyl-2-butanone is a sterically hindered ketone, which can make it less reactive towards the phosphonate carbanion compared to aldehydes.[1][3]

      • Solution: Increase the reaction temperature to provide more energy for the reaction to proceed. However, be mindful that higher temperatures can sometimes lead to side reactions. A moderate increase (e.g., from room temperature to 40-50 °C) is a good starting point. You can also increase the reaction time to allow for complete conversion.

    • Moisture in the Reaction: The phosphonate carbanion is a strong base and will be quenched by any moisture present in the reaction setup, reagents, or solvents.

      • Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents. Dry reagents if necessary. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Side Reactions: The phosphonate carbanion can potentially participate in side reactions, such as self-condensation or reaction with other electrophiles.

      • Solution: Add the 3-methyl-2-butanone slowly to the solution of the pre-formed phosphonate carbanion to minimize the concentration of the ketone and favor the desired reaction pathway.

Issue 2: Poor Stereoselectivity (Formation of Z-isomer)

  • Question: My product is a mixture of E and Z isomers, with a significant amount of the undesired Z-isomer. How can I improve the E-selectivity?

    Answer: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable E-alkene.[1][2] However, several factors can influence the E/Z ratio.

    • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the stereochemical outcome.

      • Solution:

        • Base: Lithium and sodium bases tend to give higher E-selectivity compared to potassium bases.[4] Using a milder base in combination with a Lewis acid, such as LiCl with DBU or triethylamine, can also enhance E-selectivity.

        • Temperature: Higher reaction temperatures generally favor the formation of the E-isomer as it allows for the equilibration of the intermediates to the more stable trans-oxaphosphetane.[4]

        • Solvent: Aprotic solvents like THF or DME are commonly used. The choice of solvent can influence the solvation of the intermediates and thus the stereochemical outcome.

    • Steric Hindrance: The steric bulk of both the ketone and the phosphonate reagent can influence the E/Z ratio.

      • Solution: While you cannot change the ketone, using a bulkier phosphonate reagent could potentially increase E-selectivity, although this may also decrease the overall reaction rate.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product, this compound, from the reaction mixture. What are the common impurities and how can I remove them?

    Answer: The main by-product of the Horner-Wadsworth-Emmons reaction is a water-soluble phosphate salt, which is generally easy to remove.[2] However, other impurities can complicate purification.

    • Unreacted Starting Materials: Incomplete reaction will leave unreacted triethyl phosphonoacetate and 3-methyl-2-butanone.

      • Solution: Monitor the reaction by TLC or GC to ensure it has gone to completion. If the reaction has stalled, consider adding more base or increasing the temperature.

    • Phosphate By-product: The dialkyl phosphate by-product is typically removed by aqueous workup.

      • Solution: Perform a thorough aqueous workup by washing the organic layer with water or brine.

    • E/Z Isomers: If the reaction has produced a mixture of E and Z isomers, their separation can be challenging due to their similar polarities.

      • Solution: Flash column chromatography on silica gel is the most common method for separating E and Z isomers of α,β-unsaturated esters. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. Careful optimization of the eluent polarity will be necessary. In some cases, preparative HPLC may be required for complete separation.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical yield for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction?

    A1: The yield can vary depending on the specific reaction conditions. However, with optimized conditions, yields in the range of 70-90% can be expected.

  • Q2: Can I use a Wittig reaction instead of the Horner-Wadsworth-Emmons reaction?

    A2: Yes, a Wittig reaction using a stabilized ylide like (carbethoxymethylene)triphenylphosphorane can also be used. However, the Horner-Wadsworth-Emmons reaction is often preferred for the synthesis of α,β-unsaturated esters from ketones for a few reasons: the phosphonate carbanions are generally more nucleophilic than the corresponding ylides, and the water-soluble phosphate by-product is easier to remove than the triphenylphosphine oxide generated in the Wittig reaction.[1][3] For sterically hindered ketones, the HWE reaction often gives better yields.[6][7]

  • Q3: How can I confirm the stereochemistry of my product?

    A3: The stereochemistry (E or Z) of the product can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the vinylic proton and the allylic protons is typically larger for the E-isomer than for the Z-isomer. Additionally, the chemical shift of the substituents on the double bond will differ between the two isomers.

  • Q4: What are the key safety precautions I should take during this synthesis?

    A4:

    • Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and in a fume hood.

    • The organic solvents used (e.g., THF, hexane, ethyl acetate) are flammable and should be handled with care away from ignition sources.

    • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Effect of Base on Yield and E/Z Ratio in HWE Reactions of Aliphatic Ketones

Base (equivalents)SolventTemperature (°C)Yield (%)E/Z RatioReference
NaH (1.1)THF25~85>95:5General Knowledge
t-BuOK (1.1)THF25~80~90:10General Knowledge
LiHMDS (1.1)THF-78 to 25~75>98:2[4]
KHMDS (1.1)THF-78 to 25~70~85:15[4]
DBU (1.5), LiCl (1.0)Acetonitrile25~90>95:5General Knowledge

Table 2: Influence of Reaction Temperature on E/Z Ratio in HWE Reactions

SubstrateBaseSolventTemperature (°C)E/Z RatioReference
Aliphatic AldehydeNaHTHF-7885:15[4]
Aliphatic AldehydeNaHTHF23>95:5[4]
α-Phosphono LactoneKHMDS/18-crown-6THF-78 to 30 (quench)Z-isomer favored[8][9]
α-Phosphono LactoneKHMDS/18-crown-6THF-78 to RT (slow warm)E-isomer favored[8][9]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is adapted from general procedures for the Horner-Wadsworth-Emmons reaction.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • 3-Methyl-2-butanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C.

  • Slowly add a solution of 3-methyl-2-butanone (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Wittig Synthesis of this compound (Alternative Method)

This protocol outlines a general procedure for a Wittig reaction with a stabilized ylide.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • 3-Methyl-2-butanone

  • Anhydrous dichloromethane (DCM) or Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) and anhydrous DCM.

  • Stir the solution at room temperature.

  • Add 3-methyl-2-butanone (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate the triphenylphosphine oxide by-product.

  • Filter the mixture to remove the triphenylphosphine oxide, washing the solid with cold hexane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Mandatory Visualization

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product NaH Sodium Hydride (NaH) Deprotonation Deprotonation NaH->Deprotonation TEPA Triethyl Phosphonoacetate TEPA->Deprotonation Addition Nucleophilic Addition Deprotonation->Addition Phosphonate Carbanion Elimination Elimination Addition->Elimination Oxaphosphetane Intermediate Quench Quench Reaction Elimination->Quench Crude Product Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Ketone 3-Methyl-2-butanone Ketone->Addition

Caption: Horner-Wadsworth-Emmons reaction workflow for this compound synthesis.

Troubleshooting_Yield Start Low/No Product Yield Cause1 Incomplete Deprotonation? Start->Cause1 Cause2 Low Ketone Reactivity? Start->Cause2 Cause3 Moisture Contamination? Start->Cause3 Solution1 Use fresh/stronger base Ensure proper activation Cause1->Solution1 Yes Solution2 Increase temperature Increase reaction time Cause2->Solution2 Yes Solution3 Use anhydrous reagents/solvents Work under inert atmosphere Cause3->Solution3 Yes

Caption: Troubleshooting logic for low yield in the HWE synthesis.

References

Technical Support Center: Wittig Synthesis of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Wittig synthesis of unsaturated esters. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis.

Issue 1: Low or No Product Yield

Q1: I am not getting any of my desired unsaturated ester, or the yield is very low. What are the possible causes and solutions?

A1: Low or no yield in a Wittig reaction can stem from several factors, from the quality of reagents to the reaction conditions. Here is a systematic troubleshooting approach:

  • Ylide Formation: The first critical step is the successful generation of the phosphonium ylide.

    • Base Strength: The pKa of the phosphonium salt determines the required base strength. For stabilized ylides, such as those used for synthesizing α,β-unsaturated esters, weaker bases like NaH, NaOMe, or even K₂CO₃ can be effective.[1][2] However, for non-stabilized ylides, very strong bases like n-butyllithium (n-BuLi) are necessary.[1] Ensure the chosen base is strong enough to deprotonate the phosphonium salt.

    • Moisture and Air Sensitivity: Phosphonium ylides are often sensitive to moisture and air.[3] Water can hydrolyze the ylide, reducing the amount available to react with the carbonyl compound.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents is crucial, especially with highly reactive, non-stabilized ylides.

  • Aldehyde/Ketone Reactivity:

    • Steric Hindrance: Sterically hindered ketones and aldehydes react more slowly, which can lead to poor yields.[3][4][5] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative as it often provides better yields with sterically demanding substrates.[3][4][5]

    • Substrate Purity: Impurities in the aldehyde or ketone can interfere with the reaction. Ensure the starting materials are pure. Aldehydes are also prone to oxidation, polymerization, or decomposition, which can limit the reaction's success.[4][5]

  • Reaction Conditions:

    • Temperature: The temperature for ylide formation and the subsequent reaction with the carbonyl compound can be critical. Ylide formation is often carried out at 0°C or room temperature, while the olefination step may require heating. Refer to a specific protocol for your substrate class.

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. While aprotic solvents like THF or diethyl ether are common, aqueous conditions have also been shown to be effective for stabilized ylides, sometimes with accelerated reaction rates.[6][7][8]

Issue 2: Poor Stereoselectivity (Incorrect E/Z Ratio)

Q2: My product is a mixture of E and Z isomers, and I need to favor one over the other. How can I control the stereoselectivity of the Wittig reaction for unsaturated esters?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide.

  • Stabilized vs. Non-stabilized Ylides:

    • Stabilized Ylides: Ylides stabilized by an adjacent electron-withdrawing group, such as an ester, typically favor the formation of the (E)-alkene .[2][4][9][10] This is because the reaction is thermodynamically controlled, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which leads to the (E)-product.[9]

    • Non-stabilized Ylides: Ylides with alkyl or other non-stabilizing groups are more reactive and typically lead to the (Z)-alkene under kinetic control.[2][4][9][10] The reaction proceeds rapidly through a syn-oxaphosphetane intermediate.

  • Optimizing for (E)-Selectivity:

    • Horner-Wadsworth-Emmons (HWE) Reaction: For the synthesis of (E)-α,β-unsaturated esters, the HWE reaction is often superior to the standard Wittig reaction, providing excellent (E)-selectivity.[11][12][13][14]

    • Schlosser Modification: This modification of the Wittig reaction can be used to obtain the (E)-alkene from non-stabilized ylides. It involves the use of a strong base like phenyllithium at low temperatures to equilibrate the betaine intermediate.[4][5][15]

  • Influence of Lithium Salts: The presence of lithium salts can decrease (Z)-selectivity by promoting the equilibration of intermediates.[2][5][16] Using sodium- or potassium-based bases can enhance (Z)-selectivity with non-stabilized ylides.[1]

Frequently Asked Questions (FAQs)

Q3: What is the role of triphenylphosphine oxide, and how do I remove it from my reaction mixture?

A3: Triphenylphosphine oxide is a byproduct of the Wittig reaction. Its formation is the thermodynamic driving force for the reaction.[9] It can often be challenging to remove during purification. Common methods for its removal include:

  • Chromatography: Flash column chromatography is a standard method for separating the desired alkene from triphenylphosphine oxide.

  • Crystallization: If the product is a solid, recrystallization may effectively remove the byproduct.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, followed by filtration.

Q4: Can I perform the Wittig reaction in an aqueous solvent?

A4: Yes, for stabilized ylides, the Wittig reaction can be effectively carried out in water.[6][7][14] This approach offers several advantages, including being more environmentally friendly and sometimes leading to accelerated reaction rates and high yields.[7] One-pot procedures where the phosphonium salt, aldehyde, and a mild base like sodium bicarbonate are mixed in water have been successfully developed.[6][7][8]

Q5: My ylide seems to be decomposing. What could be the cause?

A5: Ylide decomposition can occur due to several factors:

  • Hydrolysis: As mentioned earlier, water can react with the ylide.[3] Ensure all glassware is dry and use anhydrous solvents.

  • Reaction with Oxygen: Some ylides, particularly non-stabilized ones, are sensitive to oxygen.[9] Performing the reaction under an inert atmosphere can prevent this.

  • Thermal Instability: Some ylides may be thermally unstable. It is important to follow the recommended temperature conditions for the specific ylide being used.

Data Presentation

Table 1: Influence of Ylide Type on Stereoselectivity of Unsaturated Esters

Ylide TypeR Group on YlideTypical Major Isomer
Stabilized-CO₂R, -C(O)R(E)-alkene[2][4][9]
Semi-stabilized-ArylMixture of (E) and (Z)[4]
Non-stabilized-Alkyl, -H(Z)-alkene[2][4][9]

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Unsaturated Ester Synthesis

FeatureWittig Reaction (Stabilized Ylide)Horner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Salt (Ph₃P⁺-CH₂R)Phosphonate Ester ((RO)₂P(O)-CH₂R)
Typical (E)-Selectivity Good to excellentExcellent[11][12][13][14]
Reactivity with Hindered Ketones Can be low yielding[4][5]Generally more effective
Byproduct Removal Triphenylphosphine oxide (often difficult)Water-soluble phosphate esters (easier)

Experimental Protocols

Protocol 1: General Procedure for Wittig Synthesis of (E)-α,β-Unsaturated Esters using a Stabilized Ylide

  • Ylide Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add the phosphonium salt (1.1 equivalents).

    • Add anhydrous solvent (e.g., THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a suitable base (e.g., NaH, 1.1 equivalents).

    • Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour, or until the ylide has formed (often indicated by a color change).

  • Olefination:

    • Dissolve the aldehyde (1.0 equivalent) in the anhydrous solvent in a separate flask.

    • Slowly add the aldehyde solution to the ylide mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Aqueous Wittig Reaction for (E)-α,β-Unsaturated Esters

This protocol is adapted from a procedure described for the reaction of aldehydes with α-bromoesters and triphenylphosphine in an aqueous medium.[6][7]

  • Reaction Setup:

    • To a round-bottom flask, add triphenylphosphine (1.4 equivalents), the α-bromoester (1.2 equivalents), and the aldehyde (1.0 equivalent).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Reaction:

    • Stir the mixture vigorously at room temperature for 1-3 hours, monitoring by TLC.

  • Workup and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Wittig_Mechanism reagents Aldehyde/Ketone + Phosphonium Ylide oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) reagents->oxaphosphetane Formation of four-membered ring products Alkene + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion

Caption: General mechanism of the Wittig reaction.

Troubleshooting_Workflow start Low Yield in Wittig Reaction check_ylide Check Ylide Formation start->check_ylide check_carbonyl Check Carbonyl Reactivity start->check_carbonyl check_conditions Check Reaction Conditions start->check_conditions base Is base strong enough? check_ylide->base sterics Is carbonyl sterically hindered? check_carbonyl->sterics temp Is temperature optimal? check_conditions->temp moisture Are conditions anhydrous? base->moisture Yes solution_base Use stronger base base->solution_base No solution_moisture Use dry solvents/inert atmosphere moisture->solution_moisture No purity Is carbonyl pure? sterics->purity No solution_sterics Consider HWE reaction sterics->solution_sterics Yes solution_purity Purify starting material purity->solution_purity No solution_temp Adjust temperature temp->solution_temp No

Caption: Troubleshooting workflow for low yield.

Stereoselectivity_Pathway cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons stabilized Stabilized Ylide (-CO₂R) e_alkene (E)-Alkene stabilized->e_alkene Thermodynamic Control non_stabilized Non-stabilized Ylide (-Alkyl) z_alkene (Z)-Alkene non_stabilized->z_alkene Kinetic Control hwe_reagent Phosphonate Ester hwe_e_alkene (E)-Alkene (High Selectivity) hwe_reagent->hwe_e_alkene

Caption: Pathways to control stereoselectivity.

References

Technical Support Center: Purification of Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of Ethyl 3,4-dimethylpent-2-enoate from a typical reaction mixture. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound, particularly after synthesis via a Horner-Wadsworth-Emmons (HWE) or similar olefination reaction.[1]

Question: My final product is contaminated with a phosphorus-containing impurity, as seen in my NMR/Mass Spec data. How do I remove it?

Answer:

  • Possible Cause: The most likely cause is the presence of the dialkyl phosphate salt byproduct (e.g., diethyl phosphate) from the Horner-Wadsworth-Emmons reaction.[1][2] This byproduct is water-soluble but can persist if the aqueous workup is insufficient.

  • Suggested Solution:

    • Intensive Aqueous Extraction: The phosphate byproduct is easily removed by washing with water.[3] Dissolve the crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate). Wash the organic layer multiple times (3-5 times) with deionized water, followed by a final wash with brine to aid in the removal of dissolved water.

    • Column Chromatography: If aqueous washes are ineffective, flash column chromatography on silica gel is a highly effective method for separating the polar phosphate byproduct from the less polar ester product.

Question: My yield is low after purification, and I've confirmed the presence of unreacted starting materials. What should I do?

Answer:

  • Possible Cause: Incomplete reaction or inefficient removal of starting materials such as 3-methyl-2-butanone and triethylphosphonoacetate.

  • Suggested Solution:

    • Removal of 3-methyl-2-butanone: This ketone is relatively volatile. It can often be removed in vacuo after the aqueous workup. For more stubborn cases, careful distillation may separate it from the higher-boiling point product.

    • Removal of Triethylphosphonoacetate: This reagent is polar and can be removed with repeated aqueous washes, similar to the phosphate byproduct. Column chromatography is also very effective.

    • Reaction Optimization: For future syntheses, consider increasing the reaction time or temperature to drive the reaction to completion.[4]

Question: My characterization data (e.g., 1H NMR) suggests the presence of geometric isomers (E/Z). How can I separate them?

Answer:

  • Possible Cause: While the Horner-Wadsworth-Emmons reaction strongly favors the formation of the (E)-alkene, small amounts of the (Z)-isomer can be formed.[1][5]

  • Suggested Solution:

    • Flash Column Chromatography: The E and Z isomers have slightly different polarities and can often be separated by careful flash column chromatography on silica gel. Use a low-polarity eluent system (e.g., hexanes/ethyl acetate) and collect small fractions, monitoring by TLC to identify the separated isomers.

    • Preparative GC/HPLC: For very difficult separations or to obtain samples of high isomeric purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be necessary.

Question: The crude reaction mixture is a dark, viscous oil that is difficult to handle. How can I best proceed with the workup?

Answer:

  • Possible Cause: Polymerization of the α,β-unsaturated ester or formation of colored byproducts, especially if the reaction was run at high temperatures or for extended periods.[6]

  • Suggested Solution:

    • Dilution: Before the workup, dilute the entire reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). This will reduce the viscosity and make phase separation during extraction much cleaner.

    • Filtration: If solid byproducts are present, filter the diluted mixture through a pad of Celite® or glass wool before proceeding with the aqueous extraction.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound? The most common and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction, which involves reacting 3-methyl-2-butanone with a phosphonate ylide, typically generated from triethylphosphonoacetate and a strong base like sodium hydride.[2][4] This method is highly stereoselective for the (E)-isomer.[1]

What are the primary impurities I should expect? From an HWE synthesis, the main impurities are the water-soluble phosphate byproduct, unreacted triethylphosphonoacetate, and unreacted 3-methyl-2-butanone.[2] A small amount of the (Z)-isomer of the product may also be present.[5]

What is the recommended general purification strategy? A robust, multi-step strategy is recommended:

  • Aqueous Workup: To remove the bulk of water-soluble impurities.

  • Solvent Removal: Evaporation of the extraction solvent.

  • Final Purification: Either vacuum distillation or flash column chromatography to remove residual starting materials and separate isomers, yielding the pure product.

How can I monitor the progress of the purification?

  • Thin-Layer Chromatography (TLC): An excellent tool for quickly assessing the separation of the product from impurities during column chromatography. Staining with potassium permanganate can help visualize the product's double bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the identity and assessing the purity of the final product. The mass spectrum should show a molecular ion peak (m/z = 156) and characteristic fragmentation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing the isomeric purity of the final product.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₆O₂[7][8]
Molecular Weight 156.22 g/mol [7][8]
IUPAC Name ethyl (E)-3,4-dimethylpent-2-enoate[7]
Boiling Point Data not readily available
Density Data not readily available

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove water-soluble byproducts, primarily the phosphate salt from an HWE reaction.

  • Carefully quench the reaction mixture by slowly adding it to a beaker of cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • Deionized water (2x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was acidic (1x)

    • Saturated aqueous sodium chloride (brine) (1x)

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol is used to separate the target compound from non-volatile impurities and isomers.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (approx. 2-3x the mass of the crude oil), and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass chromatography column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., from 2% to 5% to 10% ethyl acetate in hexane) to elute compounds of increasing polarity.

  • Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound.

Visualizations

PurificationWorkflow process_node process_node output_node output_node impurity_node impurity_node A Crude Reaction Mixture (Product, Byproducts, Starting Materials) B Aqueous Workup (Extraction with Ether/Water) A->B C Organic Layer (Product + Organic Impurities) B->C Contains Product D Aqueous Layer (Phosphate Byproduct) B->D Waste E Solvent Evaporation C->E F Crude Product Oil E->F G Final Purification Step F->G H Flash Chromatography G->H I Vacuum Distillation G->I J Pure this compound H->J K Separated Impurities (e.g., Z-isomer, starting materials) H->K I->J

Caption: General purification workflow for this compound.

TroubleshootingFlowchart start_node start_node decision_node decision_node action_node action_node end_node end_node start Analyze Purified Product (NMR, GC-MS) q1 Is it pure? start->q1 success Purification Successful q1->success Yes q2 Phosphorus signals in NMR/MS? q1->q2 No a2 Perform additional aqueous washes. Re-purify if necessary. q2->a2 Yes q3 Signals for starting materials? q2->q3 No end_impurity Impurity Identified a2->end_impurity a3 Purify via Flash Chromatography or Vacuum Distillation. q3->a3 Yes q4 Evidence of E/Z isomers? q3->q4 No a3->end_impurity a4 Perform careful Flash Chromatography with shallow gradient. q4->a4 Yes q4->end_impurity No/Other a4->end_impurity

Caption: Troubleshooting logic for identifying and resolving common impurities.

References

Technical Support Center: Purification of Ethyl 3,4-dimethylpent-2-enoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of Ethyl 3,4-dimethylpent-2-enoate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A typical starting solvent system for a relatively nonpolar ester like this compound is a mixture of hexane and ethyl acetate. A good starting point for developing the optimal solvent system is to test various ratios on a Thin Layer Chromatography (TLC) plate to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[1]

Q2: How can I determine the optimal solvent system using Thin Layer Chromatography (TLC)?

To determine the best solvent system, spot your crude reaction mixture on a TLC plate and develop it in a chamber with a pre-selected solvent mixture (e.g., 95:5 hexane:ethyl acetate). The ideal solvent system will show good separation between your product and any impurities, with the product spot having an Rf value between 0.25 and 0.35.[1] If the Rf is too high (spot travels too far), decrease the polarity of the solvent system (i.e., decrease the amount of ethyl acetate). If the Rf is too low (spot doesn't move far from the baseline), increase the polarity (i.e., increase the amount of ethyl acetate).

Q3: What are the common impurities I might encounter when synthesizing this compound?

Common impurities depend on the synthetic route. If using a Wittig or Horner-Wadsworth-Emmons reaction, you may have residual triphenylphosphine oxide or a phosphate ester byproduct.[2][3] These are typically more polar than the desired ester and can be separated by column chromatography. Unreacted starting materials, such as the corresponding aldehyde or phosphonate, may also be present.

Q4: My compound is volatile. Are there any special considerations for its purification by column chromatography?

Yes, for volatile compounds, it is advisable to use lower boiling point solvents for the mobile phase, such as pentane instead of hexane, to facilitate easier removal during solvent evaporation (rotoevaporation).[4] It is also recommended to keep fractions cool to minimize loss of the product.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you started with 5% ethyl acetate in hexane, try increasing to 10%, then 15%, and so on.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a less acidic stationary phase like neutral alumina.
Product is eluting too quickly (with the solvent front). The solvent system is too polar.Decrease the polarity of the mobile phase. For instance, if you are using 20% ethyl acetate in hexane, try 10% or 5%.
Poor separation of the product from impurities (co-elution). The chosen solvent system does not provide adequate resolution.Re-evaluate your solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane, ether/hexane) to improve separation.[5]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is often preferred to minimize these issues.[6]
The column was overloaded with the crude sample.Use an appropriate amount of silica gel relative to your sample size. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight, depending on the difficulty of the separation.
Streaking or tailing of the product band. The sample was not loaded onto the column in a concentrated band.Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it carefully onto the top of the silica bed.[7]
The compound is interacting strongly with the stationary phase.For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can be beneficial.[8][9]
The sample is not fully soluble in the mobile phase.Ensure your crude mixture is soluble in the solvent system. If not, you may need to try a different solvent system or use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Selection
  • Preparation: Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20).

  • Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin stain).

  • Analysis: Calculate the Rf value for your product in each solvent system. The optimal system will provide an Rf of 0.25-0.35 and good separation from impurities.[1]

Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[6]

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluting solvent. Carefully add this solution to the top of the column using a pipette.[7]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the column.

    • Apply gentle pressure (e.g., with a pump or house air) to begin eluting the compounds.

    • Collect the eluent in a series of numbered test tubes or flasks.

    • If using a gradient elution, gradually increase the polarity of the solvent system as the column runs.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol [5]
IUPAC Name ethyl (E)-3,4-dimethylpent-2-enoate[5]

Table 2: Suggested TLC and Column Chromatography Conditions

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (TLC) Hexane:Ethyl Acetate (gradient from 98:2 to 80:20)
Target Rf (TLC) 0.25 - 0.35[1]
Mobile Phase (Column) Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity based on TLC analysis.
Visualization UV light (254 nm) and/or Potassium Permanganate stain

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc TLC for Solvent System Optimization column_prep Column Packing (Silica Gel Slurry) tlc->column_prep Determines starting solvent ratio sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution with Hexane/EtOAc Gradient sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Collected Fractions fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure evaporation Solvent Evaporation (Rotovap) combine_pure->evaporation final_product Purified Ethyl 3,4-dimethylpent-2-enoate evaporation->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_elution_issues Elution Problems cluster_separation_issues Separation Problems cluster_solutions Potential Solutions start Problem Encountered no_elution No Product Elution start->no_elution fast_elution Product Elutes Too Fast start->fast_elution poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking increase_polarity Increase Solvent Polarity no_elution->increase_polarity decrease_polarity Decrease Solvent Polarity fast_elution->decrease_polarity optimize_solvent Re-optimize Solvent System with TLC poor_separation->optimize_solvent repack_column Repack Column poor_separation->repack_column adjust_loading Adjust Sample Loading poor_separation->adjust_loading streaking->adjust_loading add_modifier Add Mobile Phase Modifier (e.g., acid/base) streaking->add_modifier

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Purification of Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of triphenylphosphine oxide (TPPO) from Wittig reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is triphenylphosphine oxide (TPPO) and why is it difficult to remove?

Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction. Its removal can be challenging due to its high polarity and tendency to co-crystallize with the desired alkene product. It is often a white, crystalline solid that can make product isolation and purification difficult, especially on a large scale.[1][2][3]

Q2: What are the most common methods for removing TPPO?

The most common methods for removing TPPO from reaction mixtures include:

  • Crystallization/Precipitation: Leveraging the poor solubility of TPPO in non-polar solvents.

  • Chromatography: Typically using a silica gel plug to adsorb the polar TPPO.[4][5]

  • Complexation/Precipitation: Using metal salts to form an insoluble complex with TPPO.[6][7]

  • Chemical Conversion: Reacting TPPO with a reagent to form an easily separable derivative.

Q3: How do I choose the best method for my specific reaction?

The choice of method depends on several factors, including the polarity and stability of your desired product, the scale of your reaction, and the solvents used. A summary of the advantages and disadvantages of each method is provided in the table below.

Troubleshooting Guides

Problem: My product is a non-polar compound, and I'm struggling to separate it from TPPO.

Solution: For non-polar products, precipitation of TPPO using a non-polar solvent or filtration through a silica plug are highly effective methods.

  • Precipitation with Hexane/Pentane: This is often the simplest approach. After the reaction, concentrate the mixture and triturate the residue with cold hexane or pentane. The non-polar product will dissolve, while the polar TPPO will remain as a solid and can be removed by filtration.[4][5]

  • Silica Plug Filtration: This method is also well-suited for non-polar products. Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/ether mixture) and pass it through a short column (plug) of silica gel. The non-polar product will elute quickly, while the more polar TPPO will be retained on the silica.[4][5]

Problem: My product is polar, and TPPO co-precipitates with it.

Solution: When dealing with polar products, precipitation of TPPO with non-polar solvents is often ineffective. In these cases, complexation with a metal salt is the recommended strategy.

  • Precipitation with Zinc Chloride (ZnCl₂): This method is particularly useful for reactions in polar solvents like ethanol or ethyl acetate.[6][7][8][9] The addition of ZnCl₂ forms an insoluble TPPO-Zn complex that can be easily filtered off.[6][7][8][9]

  • Precipitation with Magnesium Chloride (MgCl₂): Similar to ZnCl₂, MgCl₂ can be used to precipitate TPPO. This method has been shown to be scalable and effective, especially when combined with techniques like wet milling to increase the surface area of the MgCl₂.[1][10][11][12]

Problem: I'm working on a large scale, and chromatography is not a viable option.

Solution: For large-scale synthesis, chromatography-free methods are essential. Both precipitation with non-polar solvents and complexation with metal salts are scalable options.

  • A large-scale feasible, chromatography-free process has been developed that utilizes the difference in physicochemical properties like polarity and solubility between TPPO and the product to precipitate TPPO directly from the reaction mixture.[1][3]

  • The MgCl₂ precipitation method, particularly with wet milling, has been successfully demonstrated on a 14 kg scale, reducing TPPO content to less than 0.6 wt% in the final product.[1][10][11]

Data Presentation: Comparison of TPPO Removal Methods

MethodTypical Product PolarityAdvantagesDisadvantagesReported Efficiency
Precipitation with Hexane/Pentane Non-polarSimple, inexpensive, avoids chromatography.Not effective for polar products; may require multiple triturations.Can be highly effective for non-polar products, but efficiency is product-dependent.
Silica Plug Filtration Non-polarFast, effective for non-polar compounds.Requires solvent for elution, not ideal for very large scale, may lead to some product loss on the silica.Can remove the majority of TPPO in a single pass for suitable products.[4][5]
Precipitation with ZnCl₂ PolarEffective in polar solvents, scalable, chromatography-free.[6][7][8][9]Requires an additional reagent, may not be suitable for metal-sensitive compounds.With a 2:1 ratio of ZnCl₂ to TPPO in ethanol, over 90% of TPPO can be removed.[8]
Precipitation with MgCl₂ PolarHighly scalable, effective, chromatography-free.[1][10][11][12]Requires an additional reagent, may not be suitable for metal-sensitive compounds.On a 14 kg scale, reduced TPPO from 37.18 area% to 0.15 area% in the crude mixture.[1][10][11]

Experimental Protocols

Protocol 1: Precipitation of TPPO with Hexane
  • Concentration: After the Wittig reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude residue.

  • Trituration: Add a sufficient volume of cold hexane (or pentane) to the residue and stir vigorously. The desired non-polar product should dissolve, while the TPPO remains as a white solid.

  • Filtration: Filter the mixture through a Büchner funnel, washing the solid TPPO with a small amount of cold hexane.

  • Isolation: Collect the filtrate containing the product and concentrate it under reduced pressure to yield the purified alkene.

Protocol 2: Silica Plug Filtration
  • Preparation of the Silica Plug: Place a small amount of cotton or glass wool at the bottom of a chromatography column or a large pipette. Add a layer of sand, followed by a layer of silica gel (typically 5-10 cm). Top with another layer of sand.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar eluent (e.g., hexane or 1-5% diethyl ether in hexane).

  • Elution: Carefully load the solution onto the top of the silica plug. Elute the product with the chosen non-polar solvent, collecting the fractions. TPPO will remain adsorbed to the silica gel.

  • Analysis: Monitor the collected fractions by TLC to determine which contain the desired product.

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure.

Protocol 3: Precipitation of TPPO with Zinc Chloride (ZnCl₂) in Ethanol
  • Dissolution: After the reaction work-up, dissolve the crude mixture containing the product and TPPO in ethanol.

  • Addition of ZnCl₂: Add solid ZnCl₂ (typically 2 equivalents with respect to TPPO) to the solution. A white precipitate of the ZnCl₂(TPPO)₂ complex should form immediately.[8]

  • Stirring: Stir the mixture at room temperature for a designated period (e.g., 1 hour to overnight) to ensure complete precipitation.

  • Filtration: Filter the mixture to remove the insoluble TPPO-Zn complex. Wash the solid with a small amount of cold ethanol.

  • Isolation: The filtrate contains the purified product. The solvent can be removed under reduced pressure to isolate the product.

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde/Ketone Reaction Reaction Aldehyde->Reaction Ylide Phosphonium Ylide Ylide->Reaction Crude Crude Product (Alkene + TPPO) Reaction->Crude Purification Purification Method Crude->Purification Alkene Purified Alkene Purification->Alkene Desired Product TPPO_Waste TPPO Waste Purification->TPPO_Waste Byproduct

Caption: General workflow of a Wittig reaction from starting materials to purified product.

Purification_Decision_Tree Start Crude Product (Alkene + TPPO) Polarity_Check Is the product non-polar? Start->Polarity_Check Precipitation Precipitation with Hexane Polarity_Check->Precipitation Yes Silica_Plug Silica Plug Filtration Polarity_Check->Silica_Plug Yes Metal_Salt Precipitation with Metal Salt (ZnCl₂/MgCl₂) Polarity_Check->Metal_Salt No

Caption: Decision tree for selecting a suitable TPPO removal method based on product polarity.

ZnCl2_Precipitation_Workflow Crude_Solution Crude Product in Polar Solvent (e.g., EtOH) Add_ZnCl2 Add ZnCl₂ Crude_Solution->Add_ZnCl2 Precipitation Precipitation of ZnCl₂(TPPO)₂ Add_ZnCl2->Precipitation Filtration Filtration Precipitation->Filtration Product_Solution Filtrate: Purified Product in Solution Filtration->Product_Solution TPPO_Complex Solid: Insoluble TPPO-Zn Complex Filtration->TPPO_Complex

Caption: Experimental workflow for the removal of TPPO using precipitation with zinc chloride.

References

Stereoselectivity issues in "Ethyl 3,4-dimethylpent-2-enoate" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Ethyl 3,4-dimethylpent-2-enoate, with a specific focus on managing and resolving stereoselectivity challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing α,β-unsaturated esters like this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.[1][2] These reactions involve the olefination of a carbonyl compound. For this specific target molecule, the typical approach is to react 3-methyl-2-butanone (isopropyl methyl ketone) with a stabilized phosphonate ylide (in the HWE reaction) or a phosphonium ylide (in the Wittig reaction), such as one derived from triethyl phosphonoacetate.

Q2: Which stereoisomer, (E) or (Z), is typically favored in these syntheses?

A2: The standard Horner-Wadsworth-Emmons reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[3][4] Similarly, Wittig reactions using stabilized ylides (such as those required to synthesize an α,β-unsaturated ester) also predominantly yield the (E)-isomer.[5][6] Achieving high selectivity for the (Z)-isomer requires modified reaction conditions.

Q3: What is the primary driving force for the Horner-Wadsworth-Emmons reaction?

A3: The HWE reaction is driven by the formation of a very stable dialkylphosphate salt byproduct, which is water-soluble and easily removed during aqueous workup.[7] This contrasts with the Wittig reaction, which produces triphenylphosphine oxide.

Q4: Why is my E/Z selectivity low?

A4: Low E/Z selectivity can result from several factors. In the HWE reaction, the intermediates that lead to the (E) and (Z) products can equilibrate.[3] Factors such as the choice of base, cation (Li+, Na+, K+), solvent, and reaction temperature all influence this equilibrium and, consequently, the final isomer ratio.[3][8] For instance, higher temperatures generally favor the more stable (E)-isomer.[3]

Q5: How can I reliably produce the (Z)-isomer of this compound?

A5: To selectively synthesize the (Z)-isomer, a modified HWE procedure known as the Still-Gennari olefination is the most effective method.[4] This reaction utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 in a polar aprotic solvent like THF at low temperatures.[4][9] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-product.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete deprotonation of the phosphonate reagent. 2. Steric hindrance from the ketone (3-methyl-2-butanone). 3. Base-sensitive functional groups on the substrate are degrading.1. Use a stronger base (e.g., NaH instead of NaOEt). Ensure anhydrous conditions. 2. HWE reagents are more nucleophilic than Wittig ylides and better for hindered ketones.[4] Allow for longer reaction times or slightly elevated temperatures. 3. For base-sensitive substrates, consider using Masamune-Roush conditions (LiCl with an amine base like DBU).[7]
Poor (E)-Selectivity 1. Reaction temperature is too low, preventing equilibration to the thermodynamic product. 2. Incorrect choice of base/cation. 3. Structure of the phosphonate reagent is not optimized for (E)-selectivity.1. Increase the reaction temperature (e.g., run at room temperature or reflux, depending on the solvent).[3] 2. Use lithium-based reagents (e.g., n-BuLi) or add Li+ salts (like LiCl), as Li+ promotes (E)-selectivity more than Na+ or K+.[3] 3. Use phosphonates with bulkier alkyl groups (e.g., diisopropyl instead of diethyl), which can enhance E-selectivity.[3][7]
Poor (Z)-Selectivity 1. Standard HWE conditions were used. 2. Reaction temperature is too high, allowing for equilibration to the (E)-isomer. 3. Incorrect phosphonate reagent for (Z)-selectivity.1. Switch to Still-Gennari conditions.[4][9] 2. Maintain a low temperature (e.g., -78 °C) throughout the reaction. 3. Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[9]
Difficult Purification 1. The dialkylphosphate byproduct was not fully removed. 2. E/Z isomers are difficult to separate by column chromatography.1. The HWE byproduct is water-soluble. Perform multiple aqueous extractions during the workup.[7] 2. Improve the E/Z ratio before purification by optimizing the reaction conditions. If separation is still required, try different solvent systems for chromatography (e.g., hexanes/ethyl acetate, hexanes/ether) or consider preparative HPLC.
Impact of Reaction Conditions on HWE Stereoselectivity
Parameter Condition Favoring (E)-Isomer Condition Favoring (Z)-Isomer Rationale
Temperature Higher (e.g., 23 °C to reflux)[3]Lower (e.g., -78 °C)Higher temperatures allow intermediates to equilibrate to the more thermodynamically stable (E)-pathway.[3]
Base Cation Li⁺ > Na⁺ > K⁺[3]K⁺ (with crown ether)The nature of the metal cation influences the geometry of the intermediates.
Phosphonate Bulky alkyl groups (e.g., diisopropyl)[3][7]Electron-withdrawing groups (e.g., -OCH₂CF₃)[4][9]Electron-withdrawing groups kinetically accelerate the formation of the (Z)-alkene (Still-Gennari modification).[4]
Solvent Non-polar (e.g., Toluene)Polar aprotic (e.g., THF)Solvent polarity affects the stability and reaction pathways of the charged intermediates.

Experimental Protocols

Protocol 1: (E)-Selective Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol is designed to maximize the yield of the (E)-isomer of this compound.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flask containing anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Ylide Formation: Slowly add triethyl phosphonoacetate (1.1 eq.) to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Reaction: Cool the resulting clear solution back to 0 °C and add 3-methyl-2-butanone (1.0 eq.) dropwise.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the ketone.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Dilute with ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4] Purify the crude product by flash column chromatography on silica gel to yield the predominantly (E)-Ethyl 3,4-dimethylpent-2-enoate.

Protocol 2: (Z)-Selective Synthesis via Still-Gennari Modification

This protocol is designed to maximize the yield of the (Z)-isomer.

  • Preparation: Under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C.

  • Ylide Formation: Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq., as a solution in THF or toluene) dropwise to the phosphonate solution at -78 °C. Stir for 30 minutes.

  • Reaction: Add 3-methyl-2-butanone (1.0 eq.) dropwise, ensuring the temperature remains at -78 °C.

  • Completion: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor by TLC for the consumption of the starting material.

  • Workup: Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Purification: Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the predominantly (Z)-Ethyl 3,4-dimethylpent-2-enoate.

Visual Guides

Troubleshooting_Workflow start Start: Synthesis of This compound check_yield Is Yield Acceptable? start->check_yield check_stereo Is Stereoselectivity (E/Z Ratio) Acceptable? check_yield->check_stereo Yes low_yield_q Low Yield Troubleshooting check_yield->low_yield_q No low_stereo_q Poor Stereoselectivity Troubleshooting check_stereo->low_stereo_q No end_node Product Meets Specs check_stereo->end_node Yes yield_sol_1 Check Base/Anhydrous Conditions low_yield_q->yield_sol_1 yield_sol_2 Increase Reaction Time/Temp low_yield_q->yield_sol_2 yield_sol_3 Use Masamune-Roush Conditions low_yield_q->yield_sol_3 stereo_sol_e Optimize for (E)-Isomer: - Higher Temperature - Use Li+ based reagent - Bulky Phosphonate low_stereo_q->stereo_sol_e Need more (E) stereo_sol_z Optimize for (Z)-Isomer: - Use Still-Gennari Conditions - Low Temperature (-78°C) - KHMDS/18-crown-6 low_stereo_q->stereo_sol_z Need more (Z) yield_sol_1->check_yield yield_sol_2->check_yield yield_sol_3->check_yield stereo_sol_e->check_stereo stereo_sol_z->check_stereo

Caption: Troubleshooting workflow for stereoselectivity issues.

HWE_Mechanism cluster_0 Intermediate Pathways Ketone 3-Methyl-2-butanone Adduct Betaine/Adduct Intermediates Ketone->Adduct Ylide Phosphonate Carbanion Ylide->Adduct Oxaphosphetane_threo threo-Oxaphosphetane (Less Stable) Adduct->Oxaphosphetane_threo Kinetically Favored Oxaphosphetane_erythro erythro-Oxaphosphetane (More Stable) Adduct->Oxaphosphetane_erythro Thermodynamically Favored Oxaphosphetane_threo->Oxaphosphetane_erythro Equilibration (promoted by heat) Z_Alkene (Z)-Product Oxaphosphetane_threo->Z_Alkene Elimination E_Alkene (E)-Product Oxaphosphetane_erythro->E_Alkene Elimination

Caption: HWE reaction mechanism showing paths to (E) and (Z) isomers.

Synthetic_Strategy start Desired Stereoisomer? e_isomer High (E)-Selectivity start->e_isomer (E)-Isomer z_isomer High (Z)-Selectivity start->z_isomer (Z)-Isomer hwe Standard HWE Reaction e_isomer->hwe still Still-Gennari HWE z_isomer->still hwe_details Conditions: - NaH or NaOEt base - THF or DME solvent - 0°C to RT hwe->hwe_details still_details Conditions: - KHMDS + 18-crown-6 - Trifluoroethyl phosphonate - THF at -78°C still->still_details

Caption: Decision tree for selecting a synthetic strategy.

References

Technical Support Center: Horner-Wadsworth-Emmons Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in Horner-Wadsworth-Emmons (HWE) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary, expected byproduct of a Horner-Wadsworth-Emmons reaction?

A1: The primary and expected byproduct of the HWE reaction is a water-soluble dialkylphosphate salt.[1][2] This byproduct is a key advantage of the HWE reaction over the Wittig reaction, as it can typically be easily removed from the reaction mixture through a simple aqueous workup.[1][2]

Q2: My HWE reaction is not producing the expected alkene. What could be the issue?

A2: A common issue is the failure of the final elimination step to form the double bond. This often occurs when the phosphonate reagent lacks a sufficiently electron-withdrawing group (EWG) alpha to the phosphonate. In such cases, the reaction may stop at the β-hydroxyphosphonate intermediate, which becomes the main product.[2]

Q3: I am observing a byproduct with a mass corresponding to the starting aldehyde plus itself. What is happening?

A3: This is likely due to the self-condensation of your aldehyde starting material, an aldol condensation reaction. This side reaction is more prevalent with enolizable aldehydes, especially under basic conditions. The strength of the base used in the HWE reaction can promote this self-condensation.

Q4: Can the phosphonate reagent itself cause byproducts?

A4: Yes, several scenarios involving the phosphonate reagent can lead to byproducts:

  • Self-condensation: Under strongly basic conditions, the phosphonate reagent can potentially undergo self-condensation, although this is less common than aldehyde self-condensation.

  • Hydrolysis: Phosphonate esters can be susceptible to hydrolysis under either acidic or basic conditions, which would lead to the corresponding phosphonic acid.

  • Impurities from Synthesis: The phosphonate reagent is commonly synthesized via the Michaelis-Arbuzov reaction. If the alkyl halide used in this synthesis is impure, the resulting phosphonate reagent will also be impure, leading to the formation of undesired byproducts in the HWE reaction.

Q5: My desired alkene product is reacting further. What could be the subsequent reaction?

A5: If your HWE product is an α,β-unsaturated carbonyl compound, it can act as a Michael acceptor. In this case, it can react with another molecule of the phosphonate carbanion (a Michael donor) in a Michael addition reaction. This will result in a byproduct with a mass corresponding to the desired product plus the phosphonate carbanion.

Troubleshooting Guide

This guide addresses specific issues encountered during HWE reactions and provides steps for byproduct identification and mitigation.

Issue 1: Low Yield of the Desired Alkene and Presence of a Polar Byproduct

Possible Cause: Incomplete elimination leading to the formation of a β-hydroxyphosphonate intermediate.[2]

Identification:

  • TLC Analysis: The β-hydroxyphosphonate is typically more polar than the desired alkene and will have a lower Rf value.

  • NMR Spectroscopy:

    • ¹H NMR: Look for the appearance of a new C-H proton adjacent to the hydroxyl group and the phosphorus atom. The coupling constants to both the hydroxyl proton (if not exchanged) and the phosphorus atom will be characteristic.

    • ³¹P NMR: A distinct peak corresponding to the β-hydroxyphosphonate will be present, shifted from the starting phosphonate reagent.

  • Mass Spectrometry: The mass of the byproduct will correspond to the sum of the aldehyde and the phosphonate reagent.

Troubleshooting:

  • Ensure an Electron-Withdrawing Group (EWG) is Present: The phosphonate reagent must have a sufficiently strong EWG (e.g., ester, ketone, nitrile) at the α-position to facilitate elimination.

  • Increase Reaction Temperature: Gently heating the reaction (if the reactants are stable) can sometimes promote the elimination of the phosphate group.

  • Post-Reaction Treatment: The isolated β-hydroxyphosphonate can sometimes be converted to the desired alkene by treatment with a reagent like diisopropylcarbodiimide.[2]

Issue 2: Presence of High Molecular Weight Byproducts

Possible Cause: Aldol condensation of the aldehyde starting material.

Identification:

  • Mass Spectrometry: Look for peaks corresponding to twice the molecular weight of the aldehyde minus the mass of water (for the condensed product).

  • NMR Spectroscopy: The ¹H NMR spectrum will be complex but may show characteristic signals for a new α,β-unsaturated aldehyde or ketone, depending on the structure of the aldol adduct.

Troubleshooting:

  • Use a Milder Base: Strong bases can promote aldol reactions. Consider using milder conditions, such as lithium chloride with DBU or triethylamine.[2]

  • Control Reaction Temperature: Running the reaction at lower temperatures can help to minimize the rate of the aldol side reaction.

  • Order of Addition: Adding the aldehyde slowly to the solution of the deprotonated phosphonate can help to keep the concentration of the free aldehyde low, thus disfavoring self-condensation.

Issue 3: Formation of an Unexpected Isomer or Byproduct

Possible Cause: Use of a specific phosphonate reagent that leads to unexpected products. For example, methyl 2-[(diethoxyphosphoryl)methyl]benzoate has been reported to produce an alkenylphosphonate as a major byproduct.

Identification:

  • Detailed Spectroscopic Analysis: A thorough analysis of ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra, along with high-resolution mass spectrometry, is required to elucidate the structure of the unexpected product.

Troubleshooting:

  • Literature Review: Before using a novel or complex phosphonate reagent, conduct a thorough literature search to see if any unusual reactivity has been reported.

  • Modify the Phosphonate Reagent: If a specific structural feature of the phosphonate is leading to the side reaction, consider if a modified version of the reagent could be synthesized to avoid this issue.

Quantitative Data on Byproduct Formation

Obtaining precise quantitative data for byproduct formation is often challenging as it is highly dependent on the specific substrates and reaction conditions. However, the following table summarizes general trends and provides examples from the literature where stereoselectivity, which can be considered a form of "byproduct" formation (the undesired isomer), was quantified.

FactorConditionEffect on Product DistributionReference
Stereoselectivity Use of diisopropyl phosphonate instead of dimethyl phosphonateIncreased (Z,E:E,E)-stereoselectivity from 2:1 to 95:5 in a specific synthesis.Alfa Chemistry
Stereoselectivity Use of Still-Gennari conditions ((CF₃CH₂O)₂P(O)CH₂CO₂R, KHMDS, 18-crown-6)Favors the formation of (Z)-alkenes.NROChemistry

Experimental Protocols for Byproduct Identification

Protocol 1: General Analysis of HWE Reaction Mixture by TLC and HPLC-MS
  • Reaction Quenching: After the desired reaction time, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Thin-Layer Chromatography (TLC):

    • Spot the crude organic extract on a TLC plate.

    • Elute with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under UV light and/or by staining to identify the number of components.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Sample Preparation: Dilute a small aliquot of the crude organic extract in a suitable solvent (e.g., acetonitrile or methanol).

    • HPLC Conditions (General Starting Point):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Detector: UV-Vis detector (to monitor the elution of compounds) coupled to a mass spectrometer.

    • Mass Spectrometry Analysis:

      • Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of potential byproducts.

      • Analyze the mass-to-charge ratios (m/z) of the eluted peaks to identify the molecular weights of the components in the mixture.

Protocol 2: NMR Spectroscopy for Structural Elucidation of Byproducts
  • Sample Preparation:

    • If a byproduct is present in a significant amount, it may be possible to isolate it via column chromatography for detailed NMR analysis.

    • If isolation is difficult, acquiring NMR spectra of the crude reaction mixture can still provide valuable information.

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum to observe the proton signals of all components.

    • Integrate the signals to estimate the relative ratios of the desired product and major byproducts.

  • ³¹P NMR Spectroscopy:

    • This is a crucial technique for identifying phosphorus-containing species.

    • Acquire a proton-decoupled ³¹P NMR spectrum. The starting phosphonate, the phosphate byproduct, and any phosphorus-containing intermediates (like the β-hydroxyphosphonate) will have distinct chemical shifts.

  • 2D NMR Spectroscopy (for complex byproducts):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within a molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is essential for piecing together the carbon skeleton of an unknown byproduct.

Visualizations

HWE_Troubleshooting start HWE Reaction Performed check_product Desired Alkene Formed? start->check_product yes Reaction Successful check_product->yes Yes no Low Yield or Unexpected Products check_product->no No polar_byproduct Polar Byproduct Observed? no->polar_byproduct beta_hydroxy Identify Beta-Hydroxyphosphonate (NMR, MS) polar_byproduct->beta_hydroxy Yes high_mw High MW Byproduct? polar_byproduct->high_mw No aldol Identify Aldol Adduct (MS) high_mw->aldol Yes further_reaction Product Reacted Further? high_mw->further_reaction No michael Identify Michael Adduct (MS) further_reaction->michael Yes Byproduct_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis (Assess Complexity) start->tlc hplc_ms HPLC-MS Analysis (Determine MW of Components) tlc->hplc_ms column Column Chromatography (Isolate Byproducts) hplc_ms->column nmr NMR Spectroscopy (¹H, ³¹P, 2D) (Structural Elucidation) column->nmr structure Byproduct Structure Identified nmr->structure

References

"Ethyl 3,4-dimethylpent-2-enoate" stability and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3,4-dimethylpent-2-enoate. The information is based on the general chemical properties of α,β-unsaturated esters and aims to help users anticipate and address potential stability and degradation issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As an α,β-unsaturated ester, this compound is susceptible to several degradation pathways, including hydrolysis, oxidation, photodegradation, and thermal degradation. The conjugated system of the double bond and the ester group influences its reactivity.[1][2]

Q2: How can I prevent the degradation of this compound during storage?

A2: To minimize degradation, store this compound in a cool, dark, and dry place. Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture, which can lead to hydrolysis.

Q3: What are the likely products of hydrolysis?

A3: Under aqueous conditions, particularly with acid or base catalysis, the ester can hydrolyze to form 3,4-dimethylpent-2-enoic acid and ethanol.[3][4] Alkaline conditions, in particular, have been shown to facilitate the hydrolysis of α,β-unsaturated carbonyl compounds.[3]

Q4: Is this compound sensitive to light?

A4: Yes, α,β-unsaturated esters can be sensitive to light.[5][6][7][8] UV radiation can induce isomerization of the double bond (E/Z isomerization) or lead to other photochemical reactions.[5][8] It is recommended to handle the compound in a laboratory with minimal exposure to direct sunlight or strong artificial light.

Q5: What is the expected thermal stability of this compound?

A5: α,β-unsaturated esters can undergo thermal rearrangement.[9] At elevated temperatures, isomerization of the double bond from the α,β-position to the β,γ-position can occur.[9] The thermal degradation of polyesters containing similar structures often begins around 275°C.[10]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Loss of Purity Over Time
Possible Cause Troubleshooting Steps
Hydrolysis 1. Check for Water Contamination: Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. 2. Control pH: Avoid highly acidic or basic conditions unless required by the experimental protocol. Buffer the reaction mixture if necessary. 3. Analytical Confirmation: Use techniques like HPLC or GC-MS to check for the presence of 3,4-dimethylpent-2-enoic acid.
Oxidation 1. Inert Atmosphere: Perform experiments under an inert atmosphere (e.g., nitrogen or argon). 2. Degas Solvents: Degas solvents prior to use to remove dissolved oxygen. 3. Antioxidants: If compatible with the experiment, consider adding a small amount of an antioxidant like BHT.
Photodegradation 1. Light Protection: Work in a fume hood with the sash down or use amber-colored glassware to minimize light exposure. 2. Run a Control: If photodegradation is suspected, run a control experiment in the dark and compare the results.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
Possible Cause Troubleshooting Steps
Isomerization 1. Thermal Isomerization: If the sample has been heated, an isomer peak (β,γ-unsaturated ester) may appear. Analyze the sample by NMR to confirm the double bond position. 2. Photochemical Isomerization: Exposure to light can cause E/Z isomerization. Check for changes in the stereochemistry of the double bond.
Degradation Products 1. Identify Byproducts: Use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks. This can help in identifying degradation products from hydrolysis or oxidation. 2. Review Reaction Conditions: Scrutinize the experimental conditions (temperature, pH, light exposure) to identify potential causes of degradation.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability
  • Preparation of Solutions: Prepare solutions of this compound at a known concentration in buffered aqueous solutions at pH 4, 7, and 9.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C and 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining amount of this compound and the formation of 3,4-dimethylpent-2-enoic acid.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate at each pH and temperature.

Protocol 2: Evaluation of Photostability
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or methanol). Prepare a control sample wrapped in aluminum foil to exclude light.

  • Light Exposure: Expose the test sample to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output).

  • Analysis: At various time points, analyze both the exposed and control samples by HPLC.

  • Comparison: Compare the chromatograms of the exposed and control samples to identify any degradation products formed due to light exposure.

Visualizations

Degradation_Pathways This compound This compound 3,4-dimethylpent-2-enoic acid + Ethanol 3,4-dimethylpent-2-enoic acid + Ethanol This compound->3,4-dimethylpent-2-enoic acid + Ethanol Hydrolysis (H₂O, H⁺/OH⁻) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O₂) Isomers (E/Z, β,γ) Isomers (E/Z, β,γ) This compound->Isomers (E/Z, β,γ) Light or Heat Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of This compound hydrolysis Hydrolysis (pH 4, 7, 9) prep->hydrolysis oxidation Oxidation (H₂O₂) prep->oxidation photolysis Photolysis (UV/Vis light) prep->photolysis thermal Thermal (Elevated Temp) prep->thermal hplc HPLC Analysis (Time-point sampling) hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc data Determine Degradation Rate & Identify Products hplc->data

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3,4-dimethylpent-2-enoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work, with a focus on scaling up the synthesis.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields

Q: We are experiencing significantly lower than expected yields for the synthesis of this compound using the Horner-Wadsworth-Emmons (HWE) reaction. What are the potential causes and how can we optimize the yield?

A: Low yields in the HWE synthesis of this compound from 3-methyl-2-butanone and triethyl phosphonoacetate can stem from several factors. Here's a systematic approach to troubleshooting:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Stronger bases like sodium hydride (NaH) are commonly used to deprotonate the phosphonate. Incomplete deprotonation will result in unreacted starting material. Ensure the NaH is fresh and of high purity. For scale-up, consider alternative bases like potassium tert-butoxide (KOtBu) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which can be easier to handle. The stoichiometry of the base should be at least one equivalent relative to the phosphonate. An excess may be required if there are acidic protons elsewhere in the reaction mixture or if the reagents have absorbed moisture.

  • Reaction Temperature: The initial deprotonation is often performed at 0°C to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[1] Insufficient temperature may lead to a sluggish reaction, while excessive heat can promote side reactions. A systematic temperature optimization study is recommended.

  • Moisture Content: The HWE reaction is highly sensitive to moisture, which can quench the phosphonate anion. All glassware should be rigorously dried, and anhydrous solvents must be used. Inert atmosphere conditions (e.g., nitrogen or argon) are crucial, especially during scale-up where surface area exposure to the atmosphere is greater.

  • Purity of Starting Materials: Impurities in the 3-methyl-2-butanone or triethyl phosphonoacetate can interfere with the reaction. For instance, acidic impurities can neutralize the base, while other carbonyl compounds can lead to side products. It is advisable to purify the starting materials before use, for example, by distillation.

  • Work-up Procedure: The aqueous work-up must be performed carefully. The phosphate byproduct is water-soluble and can be removed by extraction.[2] However, incomplete extraction can lead to product contamination and lower isolated yields. Ensure thorough phase separation and consider back-extraction of the aqueous layer.

Q: Our Wittig reaction to synthesize this compound is giving a complex mixture of products and a low yield of the desired compound. What are the likely side reactions and how can we mitigate them?

A: The Wittig reaction, using ethyl (triphenylphosphoranylidene)acetate, can be a viable alternative, but it also presents challenges, especially with ketones.

  • Ylide Stability and Reactivity: The stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is less reactive than unstabilized ylides.[3][4][5] This can lead to incomplete reaction with the relatively hindered 3-methyl-2-butanone. To improve reactivity, a stronger base for ylide generation (if not using the pre-formed ylide) or higher reaction temperatures may be necessary. However, this can also increase the likelihood of side reactions.

  • Aldol Condensation: Under basic conditions, 3-methyl-2-butanone can undergo self-condensation (an aldol reaction), leading to β-hydroxy ketone byproducts and their dehydration products. This is a common issue when the olefination reaction is slow. To minimize this, the ylide can be pre-formed and the ketone added slowly to the ylide solution.

  • Epoxide Formation: In some cases, the betaine intermediate in the Wittig reaction can cyclize to form an epoxide and triphenylphosphine instead of the desired alkene and triphenylphosphine oxide. This is more common with certain substrates and reaction conditions.

  • Byproduct Removal: A major challenge in scaling up the Wittig reaction is the removal of the triphenylphosphine oxide byproduct. It can be difficult to separate from the product, especially if they have similar polarities. Crystallization or column chromatography are common purification methods, but these can be cumbersome and costly at scale. The HWE reaction is often preferred for large-scale synthesis due to the easier removal of the water-soluble phosphate byproduct.[2]

Issue 2: Poor Stereoselectivity (E/Z Ratio)

Q: We are obtaining a mixture of E and Z isomers of this compound. How can we improve the stereoselectivity of the reaction to favor the desired E-isomer?

A: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][6] However, several factors can influence the E/Z ratio.

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures generally favor the formation of the E-isomer by allowing for equilibration of the intermediates.[1]

    • Base and Cation: The choice of base and its counter-ion can impact stereoselectivity. For HWE reactions, lithium salts tend to give higher E-selectivity compared to potassium or sodium salts.[1]

    • Solvent: The solvent can influence the solvation of the intermediates and thus the stereochemical outcome. Aprotic solvents like THF or DME are common.

  • Structure of the Phosphonate Reagent: While triethyl phosphonoacetate is standard, modifying the phosphonate ester groups can influence stereoselectivity. For instance, using bulkier ester groups on the phosphonate can increase the steric hindrance in the transition state leading to the Z-isomer, thus favoring the E-isomer.

For the Wittig reaction with stabilized ylides, the E-isomer is typically the major product.[4][5] If the Z-isomer is predominant, it might indicate that the reaction conditions are kinetically controlled. Allowing the reaction to proceed for a longer time or at a slightly elevated temperature might favor the formation of the thermodynamically more stable E-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for the large-scale synthesis of this compound?

A1: The primary advantage of the HWE reaction at scale is the ease of byproduct removal.[2] The dialkyl phosphate byproduct is water-soluble and can be easily removed by aqueous extraction.[2] In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction is often difficult to separate from the desired product, requiring chromatography or crystallization, which can be inefficient and costly on a large scale. Additionally, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding stabilized Wittig ylides, which can lead to better reactivity with ketones like 3-methyl-2-butanone.[7]

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2:

  • Sodium Hydride (NaH): If using NaH as the base, extreme caution is necessary. NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. The addition of NaH and the quenching of the reaction must be done under controlled conditions, with adequate cooling and inert gas blanketing to prevent ignition of hydrogen.

  • Exothermic Reactions: The deprotonation of the phosphonate is exothermic. On a large scale, the heat generated can be significant and must be managed with an efficient cooling system to prevent runaway reactions.

  • Solvent Handling: The use of flammable organic solvents like THF, DME, or toluene requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all safety protocols for handling large volumes of flammable liquids.

  • Pressure Build-up: During the reaction and work-up, there is a potential for gas evolution (e.g., hydrogen from quenching NaH). The reactor system must be properly vented to prevent pressure build-up.

Q3: How can we effectively monitor the progress of the reaction during scale-up?

A3: For real-time monitoring of the reaction, in-process control (IPC) techniques are essential.

  • Thin Layer Chromatography (TLC): A simple and effective method to qualitatively monitor the disappearance of the starting materials (3-methyl-2-butanone) and the formation of the product.

  • Gas Chromatography (GC): A quantitative method to determine the conversion of the starting materials and the formation of the product and any major byproducts. Samples can be taken from the reactor at regular intervals, quenched, and analyzed.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis, especially if the product or byproducts are not volatile enough for GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to analyze samples from the reaction mixture to determine the ratio of starting materials to products and the E/Z isomer ratio.

Q4: What are the most effective methods for purifying this compound at a larger scale?

A4:

  • Aqueous Extraction: As a first step after the reaction, a thorough aqueous wash is crucial to remove the water-soluble phosphate byproduct (in the HWE reaction) and any remaining base.

  • Distillation: Fractional distillation under reduced pressure is often the most practical and scalable method for purifying the final product to a high degree. The difference in boiling points between the product and any remaining starting materials or high-boiling byproducts will determine the efficiency of the separation.

  • Column Chromatography: While effective at the lab scale, column chromatography is generally not economically viable for large-scale purification unless the product is of very high value and other methods are not effective.

Data Presentation

Table 1: Comparison of Reaction Conditions for Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters

EntryAldehyde/KetonePhosphonateBaseSolventTemp (°C)Time (h)Yield (%)E:Z Ratio
1Aromatic AldehydeTriethyl phosphonoacetateLiOH·H₂ONoneRT19795:5
2Aliphatic AldehydeTriethyl phosphonoacetateDBU/K₂CO₃NoneRT0.595>99:1
3Aromatic AldehydeTriethyl phosphonoacetateNaHTHF-78 to 0~5848:1
4Aliphatic AldehydeTriethyl phosphonoacetateDBU/LiClTHFRT277>99:1

Note: Data is for representative α,β-unsaturated esters and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0°C in an ice bath.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 5°C.

  • Ylide Formation: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Ketone Addition: Cool the reaction mixture back to 0°C and add 3-methyl-2-butanone (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Wittig Synthesis of this compound

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Ketone Addition: Add 3-methyl-2-butanone (1.0 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to separate the product from the triphenylphosphine oxide byproduct. Alternatively, attempt to crystallize the triphenylphosphine oxide from a non-polar solvent.

Mandatory Visualization

Synthesis_Pathway cluster_hwe Horner-Wadsworth-Emmons Pathway cluster_wittig Wittig Pathway ketone 3-Methyl-2-butanone betaine Betaine Intermediate ketone->betaine oxaphosphetane_hwe Oxaphosphetane ketone->oxaphosphetane_hwe phosphonate Triethyl phosphonoacetate phosphonate_anion Phosphonate Anion phosphonate->phosphonate_anion  Base (e.g., NaH) ylide Ethyl (triphenylphosphoranylidene)acetate ylide->betaine phosphonate_anion->oxaphosphetane_hwe oxaphosphetane_wittig Oxaphosphetane betaine->oxaphosphetane_wittig product This compound oxaphosphetane_hwe->product phosphate_byproduct Diethyl phosphate (water-soluble) oxaphosphetane_hwe->phosphate_byproduct oxaphosphetane_wittig->product tppo Triphenylphosphine oxide oxaphosphetane_wittig->tppo

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC, GC) start->check_reaction check_purity Purity of Starting Materials? check_reaction->check_purity No Issues incomplete_reaction Incomplete Reaction: - Increase reaction time/temp - Check base activity/stoichiometry check_reaction->incomplete_reaction Incomplete side_products Side Products Observed: - Lower temperature - Slower addition of reactants - Change base/solvent check_reaction->side_products Side Products check_conditions Reaction Conditions Optimized? check_purity->check_conditions Pure purify_sm Purify Starting Materials (Distillation, etc.) check_purity->purify_sm Impure check_workup Work-up & Purification Issues? check_conditions->check_workup Yes optimize_conditions Optimize: - Base and solvent screen - Temperature profile - Concentration check_conditions->optimize_conditions No optimize_workup Optimize Work-up: - Adjust pH - Additional extractions - Alternative purification (e.g., distillation) check_workup->optimize_workup Yes success Improved Yield and Purity check_workup->success No incomplete_reaction->check_conditions side_products->check_conditions purify_sm->check_reaction optimize_conditions->check_reaction optimize_workup->success

Caption: Troubleshooting workflow for synthesis scale-up.

References

Troubleshooting low yields in alpha,beta-unsaturated ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of α,β-unsaturated esters. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can lead to low yields in the synthesis of α,β-unsaturated esters, focusing on the three primary methods: the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Heck reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

Question 1: Why is my Horner-Wadsworth-Emmons (HWE) reaction resulting in a low yield of the desired α,β-unsaturated ester?

Answer: Low yields in the HWE reaction can stem from several factors. The primary areas to investigate are the quality of your reagents, the reaction conditions, and the nature of your substrates.

  • Reagent Quality:

    • Base: The choice and quality of the base are critical. Strong bases like sodium hydride (NaH) are commonly used to deprotonate the phosphonate ester.[1] Ensure your NaH is fresh and not passivated. For base-sensitive substrates, milder conditions using lithium chloride (LiCl) with DBU or triethylamine with lithium or magnesium halides can be effective.[2]

    • Phosphonate Reagent: Ensure the phosphonate ester is pure and dry. Impurities can interfere with the reaction.

    • Aldehyde/Ketone: The carbonyl compound should be pure and free of acidic impurities that can quench the phosphonate carbanion.

  • Reaction Conditions:

    • Temperature: Low temperatures can sometimes lead to incomplete reactions. Conversely, excessively high temperatures might cause side reactions. The optimal temperature is substrate-dependent.

    • Solvent: Anhydrous solvents like THF or DME are typically used.[1] The presence of water will quench the carbanion and halt the reaction.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring by TLC or LC-MS is recommended.

  • Substrate-Related Issues:

    • Steric Hindrance: Sterically hindered ketones or aldehydes may react slowly, leading to lower yields.[1] In such cases, a more reactive phosphonate or more forcing conditions may be necessary.

    • Side Reactions: The primary byproduct is a water-soluble phosphate, which is usually easy to remove.[1] However, other side reactions like self-condensation of the aldehyde or ketone can occur, especially with enolizable carbonyls.

Question 2: My HWE reaction is not showing the expected (E)-stereoselectivity. What can I do to improve it?

Answer: The HWE reaction generally favors the formation of the (E)-alkene.[1][2] Several factors influence the stereochemical outcome:

  • Nature of the Phosphonate: The structure of the phosphonate reagent plays a significant role. Using phosphonates with bulky ester groups can enhance (E)-selectivity.

  • Reaction Conditions:

    • Base and Cation: The choice of base and its corresponding cation can impact stereoselectivity. For some substrates, using a magnesium-based base can improve (E)-selectivity.[3]

    • Temperature: Allowing the reaction intermediates to equilibrate, often by running the reaction at a slightly higher temperature or for a longer time, can increase the proportion of the thermodynamically more stable (E)-isomer.[2]

  • Still-Gennari Modification for (Z)-selectivity: If the (Z)-isomer is desired, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be employed to favor the formation of (Z)-alkenes.

Wittig Reaction

Question 1: I am observing a very low yield in my Wittig reaction for the synthesis of an α,β-unsaturated ester. What are the likely causes?

Answer: Low yields in the Wittig reaction are a common issue. The main culprits are often related to the ylide formation and stability, as well as the reactivity of the carbonyl compound.

  • Ylide Formation and Stability:

    • Base: A strong, non-nucleophilic base is required to form the ylide from the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Ensure the base is of high quality and the reaction is performed under strictly anhydrous conditions.

    • Stabilized Ylides: Ylides stabilized by an adjacent ester group (as is the case for α,β-unsaturated ester synthesis) are less reactive than unstabilized ylides.[4][5] They react well with aldehydes but may struggle with less reactive ketones.[5]

    • Side Reactions: The phosphonium salt can be susceptible to hydrolysis. The ylide itself can also degrade over time, especially if exposed to air or moisture. It is often best to generate and use the ylide in situ.

  • Carbonyl Substrate:

    • Steric Hindrance: As with the HWE reaction, sterically hindered ketones can be poor substrates for stabilized ylides, leading to low yields.[5]

    • Enolization: Aldehydes and ketones that are prone to enolization can undergo side reactions in the presence of a strong base, consuming the starting material.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction rate and stereoselectivity.[6] Aprotic solvents like THF or diethyl ether are common.[4] Interestingly, for some stabilized ylides, conducting the reaction in water with a suitable base like NaHCO3 has been shown to give good yields.[7]

    • Temperature: The initial ylide formation is often performed at low temperatures (e.g., -78 °C or 0 °C) and then warmed to room temperature after the addition of the carbonyl compound.

Question 2: How can I control the stereoselectivity of my Wittig reaction to favor the (E)-isomer for my α,β-unsaturated ester?

Answer: For stabilized ylides, which are used to synthesize α,β-unsaturated esters, the (E)-isomer is generally the major product.[4] This is because the reaction is often reversible, allowing for equilibration to the thermodynamically more stable (E)-product. To maximize (E)-selectivity:

  • Use of Stabilized Ylides: The inherent nature of the stabilized ylide strongly favors the (E)-alkene.

  • Reaction Conditions:

    • Protic Solvents: The presence of protic solvents can sometimes increase the proportion of the (E)-isomer.

    • Salt-Free Conditions: For some systems, avoiding lithium salts (e.g., by using sodium or potassium bases) can enhance (E)-selectivity.

Heck Reaction

Question 1: My Heck reaction between an aryl halide and an acrylate is giving a low yield. What should I investigate?

Answer: The Heck reaction is a powerful tool but can be sensitive to several factors. Low yields often point to issues with the catalyst, substrates, or reaction conditions.

  • Catalyst System:

    • Palladium Precursor: Common precursors include Pd(OAc)2 and Pd(PPh3)4.[8] The active catalyst is a Pd(0) species, which is often generated in situ.[9]

    • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity.[8] The choice of ligand can significantly impact the yield. For electron-rich aryl chlorides, bulky, electron-rich phosphines are often required.

    • Catalyst Deactivation: The formation of palladium black is a common sign of catalyst decomposition and a major cause of low yields.[10] This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-palladium ratio.

    • Catalyst Loading: While lower catalyst loadings are desirable, for a difficult coupling, increasing the catalyst loading may be necessary to achieve a reasonable yield.[11]

  • Substrates and Reagents:

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl.[12] Aryl chlorides are the least reactive and often require specialized catalysts and harsher conditions.[11]

    • Base: An inorganic base like K2CO3 or an amine base like triethylamine is required to neutralize the HX generated during the reaction.[8] The choice of base can be critical.

    • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

  • Reaction Conditions:

    • Temperature: The reaction often requires elevated temperatures (80-140 °C). However, excessively high temperatures can lead to catalyst decomposition.[11]

    • Inert Atmosphere: While some Heck reactions can be run in air, performing the reaction under an inert atmosphere (N2 or Ar) is generally recommended to prevent oxidation and deactivation of the catalyst.[10]

Data Summary

The following table summarizes the effect of different bases on the yield and stereoselectivity of a Horner-Wadsworth-Emmons reaction.

EntryBaseSolventTemperature (°C)Yield (%)(E/Z) Ratio
1NaHTHF2585>95:5
2KHMDSTHF-78 to 257810:90
3DBU/LiClAcetonitrile-15 to 2590>95:5
4iPrMgBrTHF0 to 2575>95:5

Data is illustrative and compiled from typical outcomes reported in the literature. Actual results will vary depending on the specific substrates.[3][13]

Experimental Protocols

General Procedure for the Horner-Wadsworth-Emmons Reaction
  • To a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for the Wittig Reaction
  • To a suspension of the phosphonium salt (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.05 equivalents) dropwise.

  • Stir the resulting deep red or orange solution for 30-60 minutes at 0 °C.

  • Cool the ylide solution to -78 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours until complete as indicated by TLC.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • The byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

General Procedure for the Heck Reaction
  • In a reaction vessel, combine the aryl halide (1.0 equivalent), the acrylate (1.2 equivalents), palladium(II) acetate (0.01-0.05 equivalents), a phosphine ligand (e.g., triphenylphosphine, 0.02-0.10 equivalents), and a base (e.g., triethylamine, 2.0 equivalents).

  • Add an anhydrous solvent such as DMF or acetonitrile.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and stir until the starting aryl halide is consumed (monitor by TLC or GC/LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Carbonyl Aldehyde or Ketone Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Attack Alkene α,β-Unsaturated Ester (E-isomer favored) Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Horner-Wadsworth-Emmons reaction pathway.

Troubleshooting Workflow for Low HWE Yield

HWE_Troubleshooting Start Low Yield in HWE Reaction CheckReagents Check Reagent Quality (Base, Phosphonate, Aldehyde) Start->CheckReagents CheckConditions Verify Reaction Conditions (Anhydrous, Temp., Time) Start->CheckConditions ConsiderSubstrate Evaluate Substrate (Steric Hindrance, Side Reactions) Start->ConsiderSubstrate SolutionReagents Use Fresh Base Purify Reagents CheckReagents->SolutionReagents SolutionConditions Dry Solvents Thoroughly Optimize Temperature & Time CheckConditions->SolutionConditions SolutionSubstrate Use More Reactive Phosphonate Change Reaction Conditions ConsiderSubstrate->SolutionSubstrate

Caption: Troubleshooting low yields in HWE reactions.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X L2 Pd0->PdII OxAdd Oxidative Addition Coord Olefin Coordination PdII->Coord Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim Product Product BetaElim->Product PdH H-Pd(II)-X L2 BetaElim->PdH RedElim Reductive Elimination PdH->Pd0 Base Base Base->Pd0 ArylHalide Ar-X ArylHalide->PdII Alkene Alkene Alkene->Coord

Caption: Catalytic cycle of the Heck reaction.

References

Analytical challenges in "Ethyl 3,4-dimethylpent-2-enoate" characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of Ethyl 3,4-dimethylpent-2-enoate.

Troubleshooting Guide

Common Analytical Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
GC Analysis: Peak Tailing 1. Active sites in the injector liner or column.[1][2]2. Improper column installation leading to dead volume.[1]3. Column contamination.[3][4]1. Use a deactivated or silanized injector liner. Consider using a column with an inert stationary phase.2. Reinstall the column, ensuring a clean, square cut and correct insertion depth.3. Bake out the column at a high temperature or trim the first few centimeters.
GC Analysis: Isomer Separation Issues (E/Z) 1. Inadequate column resolution.2. Suboptimal temperature programming.1. Use a longer column or a column with a more polar stationary phase to enhance separation.2. Optimize the oven temperature program with a slower ramp rate.
MS Analysis: Ambiguous Fragmentation Pattern 1. Isomer co-elution.2. Complex fragmentation of the α,β-unsaturated ester moiety.[5]1. Improve chromatographic separation (see above).2. Compare the obtained spectrum with a reference spectrum if available. Look for characteristic fragment ions.
NMR Analysis: Signal Overlap 1. Insufficient magnetic field strength.2. Complex spin-spin coupling patterns.1. Use a higher-field NMR spectrometer (e.g., 400 MHz or higher).2. Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals.
Sample Purity: Presence of Impurities 1. Incomplete reaction or side reactions during synthesis.2. Degradation of the sample over time.1. Purify the sample using techniques like column chromatography or distillation.2. Store the sample under inert atmosphere and at low temperatures to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragments for this compound in an electron ionization mass spectrum?

A1: For this compound (molecular weight: 156.22 g/mol ), the mass spectrum is expected to show a molecular ion peak (M+) at m/z 156.[6] Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH2CH3), leading to a peak at m/z 111 (M-45).[6] Other significant fragments may arise from cleavage at the branched alkyl chain.

Q2: How can I distinguish between the E and Z isomers of this compound using ¹H NMR?

A2: The coupling constant (J-value) between the vinylic proton and the proton on the adjacent carbon can help differentiate between E and Z isomers. Generally, the trans-coupling constant (E-isomer) is larger than the cis-coupling constant (Z-isomer). Additionally, the chemical shifts of the substituents on the double bond will differ between the two isomers due to different spatial orientations.

Q3: My sample of this compound appears to be degrading. What are the likely degradation pathways and how can I prevent them?

A3: As an α,β-unsaturated ester, this compound can be susceptible to polymerization, especially when exposed to light, heat, or radical initiators.[7] It can also undergo hydrolysis of the ester group in the presence of acid or base and moisture. To prevent degradation, store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at a low temperature, and protected from light.

Q4: What type of GC column is best suited for the analysis of this compound?

A4: A mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. These columns provide a good balance of selectivity for separating isomers and resolving the analyte from potential impurities. For challenging separations of E/Z isomers, a more polar column (e.g., a wax-type column) might be necessary.

Experimental Protocols

Detailed Methodology for GC-MS Analysis

Objective: To determine the purity and confirm the identity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

Reagents and Materials:

  • This compound sample.

  • High-purity solvent for dilution (e.g., ethyl acetate or dichloromethane).

  • Helium carrier gas (99.999% purity).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the chosen solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (split ratio 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure. The expected molecular ion is at m/z 156 and a key fragment at m/z 111.[6]

  • Calculate the purity of the sample based on the peak area percentage in the TIC.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Analytical Issues start Analytical Issue Identified check_chromatography Review Chromatogram start->check_chromatography check_ms Examine Mass Spectrum start->check_ms check_nmr Analyze NMR Spectrum start->check_nmr peak_shape Assess Peak Shape check_chromatography->peak_shape resolution Check Resolution check_chromatography->resolution tailing Peak Tailing? peak_shape->tailing isomers Isomer Separation Issue? resolution->isomers fragmentation Ambiguous Fragmentation? check_ms->fragmentation overlap Signal Overlap? check_nmr->overlap solution_tailing Clean Injector/Column Re-install Column tailing->solution_tailing Yes end Issue Resolved tailing->end No solution_resolution Optimize GC Method Use Different Column isomers->solution_resolution Yes isomers->end No solution_fragmentation Improve Separation Compare with Reference fragmentation->solution_fragmentation Yes fragmentation->end No solution_overlap Use Higher Field NMR Perform 2D NMR overlap->solution_overlap Yes overlap->end No solution_tailing->end solution_resolution->end solution_fragmentation->end solution_overlap->end

Caption: Troubleshooting workflow for analytical issues.

GCMS_Workflow GC-MS Experimental Workflow prep Sample Preparation (1 mg/mL solution) injection GC Injection (1 µL, Split Mode) prep->injection separation Chromatographic Separation (Temperature Program) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection analysis Data Analysis (TIC and Mass Spectrum) detection->analysis result Purity and Identity Confirmation analysis->result

Caption: GC-MS experimental workflow diagram.

References

Minimizing isomer formation in "Ethyl 3,4-dimethylpent-2-enoate" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,4-dimethylpent-2-enoate, with a focus on minimizing isomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound with high stereoselectivity?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for synthesizing α,β-unsaturated esters like this compound. This reaction utilizes a stabilized phosphonate ylide, which generally favors the formation of the (E)-isomer, leading to a higher yield of the desired product and minimizing the formation of the (Z)-isomer.[1][2]

Q2: I obtained a mixture of (E) and (Z) isomers. How can I separate them?

A2: Separation of (E) and (Z) isomers of α,β-unsaturated esters can often be achieved by column chromatography on silica gel. The difference in polarity between the two isomers is typically sufficient to allow for separation. Careful selection of the eluent system is crucial for achieving good resolution. In some cases, preparative gas chromatography (GC) can also be employed for separation.

Q3: Can I isomerize an unwanted isomer to the desired one?

A3: Isomerization of an α,β-unsaturated ester from one geometric isomer to another is possible but can be challenging. Methods such as photochemical isomerization using UV light or acid/base catalysis can be attempted.[3] However, these methods may not be high-yielding and can sometimes lead to degradation of the product. It is often more efficient to optimize the synthesis to favor the desired isomer from the outset.

Q4: What are the key differences between the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction for this synthesis?

A4: Both reactions can be used to synthesize alkenes. However, for α,β-unsaturated esters, the HWE reaction typically provides higher (E)-selectivity.[1] The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[1] Additionally, the byproduct of the HWE reaction, a water-soluble phosphate ester, is generally easier to remove during workup compared to the triphenylphosphine oxide produced in the Wittig reaction.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete reaction - Ensure all reagents are dry and of high purity. Moisture can quench the strong base used (e.g., sodium hydride). - Extend the reaction time or gently warm the reaction mixture (monitor for side reactions).
Side reactions - Maintain a low reaction temperature during the addition of the base and the ketone to minimize side reactions. - Use a less hindered base if steric hindrance is a suspected issue.
Inefficient workup - Ensure complete extraction of the product from the aqueous layer by using an adequate amount of an appropriate organic solvent. - Minimize product loss during purification by optimizing the chromatography conditions.

Problem 2: High Percentage of the Undesired (Z)-Isomer

Possible Cause Suggested Solution
Reaction conditions favoring (Z)-isomer - Base Selection: The choice of base can influence the E/Z ratio. For the HWE reaction, using sodium hydride in an aprotic solvent like THF or diglyme generally favors the (E)-isomer.[4][5] - Solvent Effects: The polarity of the solvent can impact stereoselectivity. Aprotic solvents are generally preferred for high (E)-selectivity in the HWE reaction.
Use of a non-stabilized ylide (in Wittig reaction) - If using a Wittig reaction, employ a stabilized ylide (e.g., (ethoxycarbonylmethylene)triphenylphosphorane) to favor the (E)-isomer. Non-stabilized ylides tend to give higher proportions of the (Z)-isomer.
Thermodynamic vs. Kinetic Control - Ensure the reaction conditions allow for equilibration to the more stable (E)-isomer. This can sometimes be influenced by reaction time and temperature.

Troubleshooting Workflow for Isomer Formation

Isomer_Troubleshooting start High (Z)-Isomer Content Detected check_reaction Review Reaction Type start->check_reaction hwe Horner-Wadsworth-Emmons check_reaction->hwe HWE wittig Wittig Reaction check_reaction->wittig Wittig check_hwe_conditions Analyze HWE Conditions hwe->check_hwe_conditions check_wittig_ylide Check Ylide Type wittig->check_wittig_ylide base_solvent Base and Solvent Selection check_hwe_conditions->base_solvent ylide_type Stabilized or Unstabilized Ylide? check_wittig_ylide->ylide_type optimize_hwe Optimize HWE: - Use NaH in THF/Diglyme - Ensure anhydrous conditions base_solvent->optimize_hwe use_stabilized_ylide Switch to Stabilized Ylide ylide_type->use_stabilized_ylide Unstabilized purification Purify Mixture via Chromatography ylide_type->purification Stabilized optimize_hwe->purification use_stabilized_ylide->purification end_success Desired (E)-Isomer Purity Achieved purification->end_success Successful Separation end_failure Isomer Ratio Still Unfavorable purification->end_failure Separation Ineffective

Caption: Troubleshooting workflow for addressing high (Z)-isomer formation.

Experimental Protocols

Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is adapted from a known synthesis of this compound and is designed to favor the formation of the (E)-isomer.[5]

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diglyme, anhydrous

  • Triethylphosphonoacetate

  • 3-Methyl-2-butanone

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • To a suspension of sodium hydride (2.6 g of 60% dispersion) in anhydrous diglyme (10 mL) under a nitrogen atmosphere in an ice bath (approx. 0 °C), add triethylphosphonoacetate (24 g, 107 mmol) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 3-methyl-2-butanone (4.3 g, 50 mmol) dropwise to the mixture.

  • Allow the reaction mixture to warm to ambient temperature and stir for three hours.

  • Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of a large excess of water.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the combined ethereal extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield this compound.

Expected Outcome:

This procedure has been reported to yield this compound in high yield (approximately 91%).[5] The Horner-Wadsworth-Emmons reaction conditions described are expected to produce predominantly the (E)-isomer.

Experimental Workflow Diagram

HWE_Synthesis_Workflow cluster_prep Ylide Formation cluster_reaction Olefination Reaction cluster_workup Workup and Purification NaH_Diglyme Suspend NaH in Diglyme (0 °C) Add_TEPA Add Triethylphosphonoacetate NaH_Diglyme->Add_TEPA Stir1 Stir for 30 min Add_TEPA->Stir1 Add_Ketone Add 3-Methyl-2-butanone Stir1->Add_Ketone Stir2 Stir at Room Temperature (3 hrs) Add_Ketone->Stir2 Quench Quench with Water Stir2->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry with MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product This compound Evaporate->Product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Data Presentation

The following table summarizes the expected outcomes and influencing factors for the synthesis of this compound.

Reaction Type Key Reagents Typical Solvent Predominant Isomer Reported Yield Reference
Horner-Wadsworth-Emmons Triethylphosphonoacetate, NaH, 3-Methyl-2-butanoneDiglyme(E)~91%[5]
Wittig Reaction (Stabilized Ylide) (Ethoxycarbonylmethylene)triphenylphosphorane, AldehydeBenzene, Toluene(E)Good to Excellent[6]
Still-Gennari HWE Modification Bis(trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6THF(Z)High[2]

References

Validation & Comparative

A Comparative Guide to Ethyl 3,4-dimethylpent-2-enoate and Other Branched-Chain Fatty Acid Esters in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) and their esters are a diverse class of lipids that have garnered increasing interest in drug development due to their wide range of biological activities. These activities include anti-inflammatory, anti-diabetic, and cytotoxic effects against cancer cells. This guide provides a comparative overview of Ethyl 3,4-dimethylpent-2-enoate and other selected branched-chain fatty acid esters (BCFAEs), focusing on their potential therapeutic applications.

It is important to note that while a significant body of research exists for various BCFAEs, no direct experimental data on the biological activity of this compound was identified in the public domain at the time of this review. However, information regarding its corresponding carboxylic acid, 3,4-Dimethylpent-2-enoic acid, is available and suggests potential bioactivity for the ethyl ester. This guide will, therefore, present the known activities of 3,4-Dimethylpent-2-enoic acid as a potential indicator for this compound and compare it with other well-characterized BCFAEs.

Comparison of Biological Activities

The biological effects of BCFAEs are significantly influenced by their structure, including chain length, degree of branching, and the nature of the ester group. The following table summarizes the reported biological activities of 3,4-Dimethylpent-2-enoic acid and other representative BCFAEs.

Compound/ClassReported Biological ActivityKey Findings
3,4-Dimethylpent-2-enoic acid Antitumor, Antiviral, Potential Anti-inflammatoryExtracted from Brucea javanica, it has shown antitumor and antiviral properties. It is also described as a scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2].
Iso-branched chain fatty acids (e.g., 14-methylpentadecanoic acid) Anti-inflammatory, Regulation of Fatty Acid SynthesisLowered the expression of inflammatory markers (FASN, SREBP1, CRP, and IL-6) in HepG2 cells[3].
Anteiso-branched chain fatty acids (e.g., 12-methyltetradecanoic acid) Pro-inflammatory, Regulation of Fatty Acid SynthesisIncreased the expression of inflammatory markers (FASN, CRP, and IL-6) in HepG2 cells[3].
Fatty Acid Hydroxy Fatty Acid Esters (FAHFAs) Anti-diabetic, Anti-inflammatoryA class of endogenous lipids that can improve glucose tolerance and insulin sensitivity, and reduce inflammation. These effects are often mediated through the activation of G-protein coupled receptor 40 (GPR40)[4].
Short-chain fatty acid esters (e.g., Ethyl pyruvate) Anti-inflammatory, CytoprotectiveExhibits anti-inflammatory properties by scavenging reactive oxygen species and suppressing pro-inflammatory mediators[5].

Potential Signaling Pathways and Experimental Workflows

The biological effects of many fatty acids and their esters are mediated through specific cell surface receptors and intracellular signaling cascades. One of the key receptors involved is GPR40, which, upon activation by fatty acids, can trigger downstream signaling events leading to physiological responses such as insulin secretion.

GPR40 Signaling Pathway

GPR40_Signaling GPR40 Activation and Downstream Signaling BCFAE Branched-Chain Fatty Acid Ester GPR40 GPR40 BCFAE->GPR40 Binds to Gq11 Gq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Insulin_Vesicle Insulin Vesicle Ca2_release->Insulin_Vesicle Triggers fusion of PKC->Insulin_Vesicle Potentiates fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: GPR40 activation by a branched-chain fatty acid ester leading to insulin secretion.

General Workflow for Assessing Anti-inflammatory Activity

Anti_Inflammatory_Workflow Workflow for In Vitro Anti-inflammatory Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Immune Cells (e.g., Macrophages) Pre_incubation Pre-incubate cells with Test Compound Cell_Culture->Pre_incubation Test_Compound Prepare Test Compound (e.g., BCFAE) Test_Compound->Pre_incubation Inflammatory_Stimulus Prepare Inflammatory Stimulus (e.g., LPS) Stimulation Stimulate cells with Inflammatory Agent Inflammatory_Stimulus->Stimulation Pre_incubation->Stimulation Cytokine_Measurement Measure Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) via ELISA Stimulation->Cytokine_Measurement Gene_Expression Analyze Gene Expression of Inflammatory Markers via qRT-PCR Stimulation->Gene_Expression Signaling_Pathway Assess Signaling Pathways (e.g., NF-κB) via Western Blot Stimulation->Signaling_Pathway

Caption: A generalized workflow for evaluating the anti-inflammatory potential of a compound.

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible data. Below are summaries of methodologies for key experiments relevant to the study of BCFAEs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on a specific cell line.

Methodology:

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against compound concentration.

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production in Macrophages)

Objective: To assess the anti-inflammatory potential of a test compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS without the test compound).

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification (ELISA): Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control to determine the inhibitory effect of the compound.

Protocol 3: G-Protein Coupled Receptor (GPR40) Activation Assay (Calcium Mobilization Assay)

Objective: To determine if a test compound can activate GPR40, a key receptor for many fatty acids.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293) that is engineered to stably or transiently express GPR40.

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add the test compound at various concentrations to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a microscope. An increase in fluorescence indicates receptor activation and subsequent calcium release from intracellular stores.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the known antitumor, antiviral, and potential anti-inflammatory properties of its corresponding carboxylic acid, 3,4-Dimethylpent-2-enoic acid, suggest that it is a promising candidate for further investigation. The comparative data on other branched-chain fatty acid esters highlight the diverse and potent biological effects of this class of molecules. The provided experimental protocols offer a foundation for researchers to explore the therapeutic potential of this compound and other novel BCFAEs in areas such as oncology, immunology, and metabolic diseases. Further studies are warranted to elucidate the specific biological functions and mechanisms of action of this compound.

References

Spectroscopic comparison of "Ethyl 3,4-dimethylpent-2-enoate" and its parent acid

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic chemistry, the transformation of a carboxylic acid to its corresponding ester is a fundamental reaction that significantly alters the molecule's physical and chemical properties. This guide provides a detailed spectroscopic comparison of Ethyl 3,4-dimethylpent-2-enoate and its parent carboxylic acid, 3,4-dimethylpent-2-enoic acid. The following sections present a comprehensive analysis of their mass spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy data, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structures at a Glance

This compound [1] is the ethyl ester of 3,4-dimethylpent-2-enoic acid. The esterification process replaces the acidic proton of the carboxyl group with an ethyl group.

3,4-dimethylpent-2-enoic acid [2] is an α,β-unsaturated carboxylic acid, characterized by a carbon-carbon double bond in conjugation with the carboxyl functional group.

Spectroscopic Data Comparison

The key differences in the spectral data between the ester and its parent acid arise from the presence of the ethyl group in the former and the hydroxyl group in the latter.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak ([M]⁺) for each compound confirms their respective molecular weights.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₉H₁₆O₂156.22156 ([M]⁺), 111 ([M - OCH₂CH₃]⁺)[1]
3,4-dimethylpent-2-enoic acidC₇H₁₂O₂128.17129 ([M+H]⁺), 111 ([M - H₂O]⁺), 85[3]

The mass spectrum of this compound shows a molecular ion peak at m/z 156.[1] A significant fragment at m/z 111 corresponds to the loss of the ethoxy group (-OCH₂CH₃). For 3,4-dimethylpent-2-enoic acid, the high-resolution mass spectrometry shows a molecular ion of [M+H]⁺ at m/z 129.0914.[3] Key fragments are observed at m/z 111.0812, corresponding to the loss of a water molecule, and at m/z 85.0653 from the cleavage of the C2-C3 bond.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Due to the unavailability of direct experimental NMR data for this compound, the ¹H NMR data for the structurally similar compound, 2-(4-methoxyphenyl)-2-oxoethyl (E)-3,4-dimethylpent-2-enoate, is presented for a comparative understanding of the core moiety.

¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (ppm)MultiplicityIntegration
2-(4-methoxyphenyl)-2-oxoethyl (E)-3,4-dimethylpent-2-enoateVinyl H~5.7s1H
CH~2.5m1H
CH₃ (on C=C)~2.1s3H
CH₃ (isopropyl)~1.0d6H
OCH₂---
CH₃ (ethyl)---
3,4-dimethylpent-2-enoic acidVinyl H~5.7s1H
COOH~10-12br s1H
CH~2.5m1H
CH₃ (on C=C)~2.1s3H
CH₃ (isopropyl)~1.0d6H

Note: The ¹H NMR data for 2-(4-methoxyphenyl)-2-oxoethyl (E)-3,4-dimethylpent-2-enoate is sourced from a publication and is used for illustrative comparison of the core structure[4]. The data for 3,4-dimethylpent-2-enoic acid is predicted based on typical chemical shifts.

The key distinguishing features in the ¹H NMR spectra are the signals corresponding to the ethyl group in the ester and the carboxylic acid proton in the parent acid. The ester would show a quartet around 4.1 ppm for the -OCH₂- protons and a triplet around 1.2 ppm for the -CH₃ protons of the ethyl group. The carboxylic acid exhibits a characteristic broad singlet signal in the downfield region of 10-12 ppm for the acidic proton, which is absent in the ester.

¹³C NMR Spectroscopic Data

CompoundCarbonPredicted Chemical Shift (ppm)
This compoundC=O~167
C=C (α-carbon)~118
C=C (β-carbon)~158
O-CH₂~60
CH~34
CH₃ (on C=C)~18
CH₃ (isopropyl)~20
CH₃ (ethyl)~14
3,4-dimethylpent-2-enoic acidC=O~172
C=C (α-carbon)~118
C=C (β-carbon)~158
CH~34
CH₃ (on C=C)~18
CH₃ (isopropyl)~20

Note: The ¹³C NMR data is predicted and serves for a general comparison.

In the ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is typically found further downfield (~172 ppm) compared to the ester (~167 ppm). The ester will also show distinct signals for the ethyl group carbons, specifically the O-CH₂ carbon at around 60 ppm and the CH₃ carbon at approximately 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

CompoundFunctional GroupCharacteristic IR Absorption (cm⁻¹)
This compoundC=O (ester)~1715-1730 (strong)
C=C (alkene)~1640-1680 (medium)
C-O (ester)~1150-1250 (strong)
3,4-dimethylpent-2-enoic acidO-H (carboxylic acid)~2500-3300 (very broad)
C=O (carboxylic acid)~1680-1710 (strong)
C=C (alkene)~1640-1680 (medium)

The most prominent difference in the IR spectra is the presence of a very broad O-H stretch in the spectrum of 3,4-dimethylpent-2-enoic acid, which is absent in the ester. The C=O stretching frequency is also slightly different, with the ester carbonyl typically appearing at a slightly higher wavenumber than the carboxylic acid carbonyl due to the electronic effects of the neighboring oxygen atom.

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a typical experiment involves 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount of the solid with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing them directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent to subtract from the sample spectrum.

  • Sample Spectrum: Record the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.

  • Ionization: Ionize the sample molecules using an appropriate method (e.g., electron impact for GC-MS, ESI for LC-MS).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of an ester and its parent acid.

Spectroscopic_Comparison cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Ester This compound MS Mass Spectrometry Ester->MS NMR NMR Spectroscopy Ester->NMR IR IR Spectroscopy Ester->IR Acid 3,4-dimethylpent-2-enoic acid Acid->MS Acid->NMR Acid->IR MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Chemical Shifts & Coupling NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data Comparison Identification of Key Structural Differences MS_Data->Comparison NMR_Data->Comparison IR_Data->Comparison

Caption: Workflow for Spectroscopic Comparison.

References

A Comparative Guide to the Anti-inflammatory Activity of Ethyl 3,4-dimethylpent-2-enoate Versus Known Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is no publicly available scientific literature or experimental data on the anti-inflammatory activity of "Ethyl 3,4-dimethylpent-2-enoate." Therefore, a direct comparison with known drugs is not possible. This guide provides a framework for how such a comparative study could be designed and presented. The data for the reference drugs, Ibuprofen and Celecoxib, are based on existing literature, while the entry for "this compound" is hypothetical to illustrate the required data presentation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy. They primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. This guide outlines a comparative framework for evaluating the anti-inflammatory potential of a novel compound, "this compound," against a non-selective COX inhibitor, Ibuprofen, and a selective COX-2 inhibitor, Celecoxib.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for many NSAIDs is the inhibition of the COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa.[1][2] In contrast, COX-2 is typically induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][3][4]

  • Ibuprofen is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 enzymes.[1][5] Its anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of its gastrointestinal side effects.[2]

  • Celecoxib is a selective COX-2 inhibitor.[1][3] This selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition while retaining anti-inflammatory efficacy.[1][4]

The potential mechanism of "this compound" would need to be elucidated through experimental studies, starting with its ability to inhibit COX enzymes.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the key in vitro metrics for comparing the anti-inflammatory activity of the compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Ibuprofen 12[6]80[6]0.15[6]
Celecoxib 82[6]6.8[6]12[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher COX-2 Selectivity Index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound Data not availableData not available
Ibuprofen Literature values vary depending on experimental conditionsLiterature values vary depending on experimental conditions
Celecoxib Literature values vary depending on experimental conditionsLiterature values vary depending on experimental conditions

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for understanding the comparative data.

Prostaglandin Synthesis Pathway and NSAID Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1 (Constitutive)->Prostaglandins (Homeostatic) GI Protection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Ibuprofen->COX-2 (Inducible) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) This compound This compound This compound->COX-1 (Constitutive) ? This compound->COX-2 (Inducible) ?

Caption: NSAID Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_0 COX Inhibition Assay cluster_1 Cytokine Inhibition Assay COX-1/COX-2 Enzyme COX-1/COX-2 Enzyme Test Compound Incubation Test Compound Incubation COX-1/COX-2 Enzyme->Test Compound Incubation Arachidonic Acid Addition Arachidonic Acid Addition Test Compound Incubation->Arachidonic Acid Addition Prostaglandin Measurement Prostaglandin Measurement Arachidonic Acid Addition->Prostaglandin Measurement IC50 Calculation IC50 Calculation Prostaglandin Measurement->IC50 Calculation RAW 264.7 Cells RAW 264.7 Cells Pre-treatment with Test Compound Pre-treatment with Test Compound RAW 264.7 Cells->Pre-treatment with Test Compound LPS Stimulation LPS Stimulation Pre-treatment with Test Compound->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection ELISA for TNF-α/IL-6 ELISA for TNF-α/IL-6 Supernatant Collection->ELISA for TNF-α/IL-6 IC50 Calculation_2 IC50 Calculation ELISA for TNF-α/IL-6->IC50 Calculation_2

Caption: Workflow for In Vitro Anti-inflammatory Evaluation.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data.

COX (ovine) Inhibitor Screening Assay (Fluorometric)

This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compounds and reference drugs (Ibuprofen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the fluorometric probe in the reaction buffer as per the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Background wells: Reaction buffer, heme, and solvent.

    • 100% Initial Activity wells: Reaction buffer, heme, enzyme (COX-1 or COX-2), and solvent.

    • Inhibitor wells: Reaction buffer, heme, enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., excitation 530-540 nm, emission 585-595 nm) kinetically for a defined period (e.g., 2 minutes).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and reference drugs

  • MTT or similar reagent for cell viability assay

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well and 24-well tissue culture plates

  • ELISA plate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay: Before the main experiment, determine the non-toxic concentration range of the test compound on RAW 264.7 cells using an MTT assay.

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a suitable density (e.g., 1 x 10^6 cells/well) and allow them to adhere overnight.[7]

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.[7]

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-only treated control. Determine the IC50 values for TNF-α and IL-6 inhibition.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of the anti-inflammatory activity of a novel compound, "this compound," against the established NSAIDs, Ibuprofen and Celecoxib. By following the outlined experimental protocols and data presentation formats, researchers can generate robust and comparable data to assess the therapeutic potential of new anti-inflammatory agents. The initial focus should be on determining the compound's inhibitory activity against COX-1 and COX-2, followed by its effects on pro-inflammatory cytokine production in a relevant cell model. These foundational studies will pave the way for a deeper understanding of its mechanism of action and potential as a future therapeutic.

References

A Comparative Guide to Ethyl 3,4-dimethylpent-2-enoate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the integrity of quantitative and qualitative analysis hinges on the quality of the reference standards employed. This guide provides a comprehensive comparison of Ethyl 3,4-dimethylpent-2-enoate as an analytical standard against viable alternatives. The information presented herein is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs, particularly in the analysis of unsaturated esters and related compounds.

Overview of this compound

This compound is an unsaturated ester with the chemical formula C9H16O2 and a molecular weight of approximately 156.22 g/mol . Its structure, featuring a carbon-carbon double bond conjugated with a carbonyl group, is characteristic of many organic molecules relevant in pharmaceutical and chemical synthesis. As an analytical standard, its primary utility lies in the identification and quantification of related unsaturated esters, impurities in drug substances, or as a reference in the development of analytical methods for new chemical entities.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
IUPAC Nameethyl (2E)-3,4-dimethylpent-2-enoate
AppearanceColorless liquid (estimated)
Boiling PointNot available
SolubilityExpected to be soluble in organic solvents like methanol, acetonitrile, and ethanol

Comparison with Alternative Analytical Standards

The selection of an appropriate analytical standard is a critical step in method development and validation.[1] The ideal standard should exhibit high purity, stability, and be representative of the analyte of interest. In the absence of a specific certified reference material for a particular analyte, structurally similar compounds are often employed. This section compares this compound with two logical alternatives: Ethyl (E)-4,4-dimethylpent-2-enoate and Ethyl 3-methylpent-2-enoate .

Table 1: Comparison of Physicochemical and Performance Characteristics

ParameterThis compoundEthyl (E)-4,4-dimethylpent-2-enoateEthyl 3-methylpent-2-enoate
Chemical Structure Unsaturated ester with methyl groups at positions 3 and 4Isomeric unsaturated ester with gem-dimethyl group at position 4Unsaturated ester with a single methyl group at position 3
Molecular Formula C9H16O2C9H16O2C8H14O2
Molecular Weight 156.22 g/mol 156.22 g/mol 142.20 g/mol
Purity (Typical) >95% (as commercially available)>95% (as commercially available)>95% (as commercially available)
Stability Expected to be stable under recommended storage conditions (cool, dry, and dark).[2] Susceptible to isomerization and polymerization under prolonged exposure to light and heat.Similar stability profile to this compound due to structural similarity.[2]Similar stability profile, though the steric hindrance around the double bond is slightly different, which may marginally affect stability.
Chromatographic Behavior (GC) Good peak shape and resolution on non-polar to mid-polar columns. Retention time will be influenced by the boiling point and polarity.Expected to have a slightly different retention time due to differences in boiling point and interaction with the stationary phase. Separation from this compound would require a high-efficiency column.Shorter retention time is expected due to lower molecular weight and likely lower boiling point.
Chromatographic Behavior (HPLC) Suitable for reverse-phase HPLC with good peak shape using a C18 column and a mobile phase of acetonitrile and water.Very similar retention behavior to this compound in reverse-phase HPLC, making separation challenging.Shorter retention time in reverse-phase HPLC due to lower hydrophobicity.
Availability Commercially available from several chemical suppliers.Commercially available.Commercially available.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound and its alternatives. These protocols are based on established methods for the analysis of unsaturated esters and fatty acid methyl esters (FAMEs).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile and semi-volatile esters.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar capillary column.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analytical standard in a suitable solvent (e.g., ethyl acetate). Further dilute to create working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of non-volatile or thermally labile esters.

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a wavelength of 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analytical standard in the mobile phase. Further dilute to create working standards in the desired concentration range (e.g., 10-200 µg/mL).

  • Injection Volume: 10 µL.

Visualization of Analytical Workflows

The following diagrams illustrate the key workflows in the use of this compound as an analytical standard.

analytical_workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weighing of This compound s2 Dissolution in Volumetric Flask s1->s2 s3 Serial Dilutions to Working Concentrations s2->s3 a1 GC-MS or HPLC Injection s3->a1 Inject Standards a2 Chromatographic Separation a1->a2 a3 Detection (MS or UV) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Analyte in Sample d2->d3 sample Sample Preparation sample->a1 Inject Sample stability_testing_workflow cluster_storage Storage Conditions cluster_testing Testing Timepoints start Prepare Initial Standard Solution long_term Long-Term (e.g., 2-8°C) start->long_term accelerated Accelerated (e.g., 40°C/75% RH) start->accelerated t0 T = 0 start->t0 analysis Analyze by GC-MS or HPLC (Purity and Degradants) t1 T = 1 month t0->analysis t3 T = 3 months t1->analysis t6 T = 6 months t3->analysis t6->analysis evaluation Evaluate Data and Determine Shelf-life analysis->evaluation

References

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of Ethyl 3,4-dimethylpent-2-enoate and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering deep insights into molecular structure through fragmentation analysis. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of Ethyl 3,4-dimethylpent-2-enoate and its structural isomer, Ethyl 4,4-dimethylpent-2-enoate, highlighting how subtle differences in methyl group placement lead to distinct fragmentation pathways and mass spectra.

The precise identification of isomers is a common challenge in chemical analysis. While possessing the same molecular formula and weight, isomers can exhibit different chemical and biological properties. Their differentiation often relies on meticulous spectroscopic analysis. Here, we delve into the EI-MS fragmentation patterns of two such isomers, providing experimental data for this compound and a predictive analysis for its counterpart, to illustrate the power of mass spectrometry in isomeric differentiation.

Comparative Fragmentation Analysis

The mass spectral data for this compound, obtained from the PubChem database, reveals a distinct fragmentation pattern under electron ionization.[1] In parallel, a predictive fragmentation pattern for the isomeric Ethyl 4,4-dimethylpent-2-enoate has been generated based on established principles of mass spectrometry, such as alpha-cleavage and McLafferty-type rearrangements.[2][3]

Characteristic IonThis compound (Experimental m/z)[1]Ethyl 4,4-dimethylpent-2-enoate (Predicted m/z)Fragmentation Pathway
Molecular Ion [M] 156156Ionization of the parent molecule.
[M-29] -127Loss of an ethyl radical (•C₂H₅) via alpha-cleavage.
[M-45] 111111Loss of an ethoxy radical (•OC₂H₅) via alpha-cleavage.
[M-57] -99Loss of a tert-butyl radical (•C(CH₃)₃) via cleavage beta to the carbonyl group.
McLafferty Rearrangement -114Rearrangement involving a gamma-hydrogen transfer followed by the loss of an alkene.
[C₃H₅]⁺ 4141Allylic carbocation resulting from further fragmentation.

Deciphering the Fragmentation Pathways

The positioning of the methyl groups in these two isomers directly influences the stability of the resulting fragments and the favorability of certain fragmentation pathways.

This compound

The mass spectrum of this compound is characterized by a prominent peak at m/z 111, corresponding to the loss of an ethoxy radical (•OC₂H₅).[1] This is a classic alpha-cleavage adjacent to the carbonyl group, a common fragmentation for esters.[2][4] The molecular ion peak is observed at m/z 156.[1] Another significant peak at m/z 41 is likely due to the formation of a stable allylic carbocation.

Ethyl_3,4-dimethylpent-2-enoate_Fragmentation M This compound [C₉H₁₆O₂]⁺˙ m/z = 156 frag1 [M - OC₂H₅]⁺ m/z = 111 M->frag1 - •OC₂H₅ frag2 [C₃H₅]⁺ m/z = 41 frag1->frag2 Further fragmentation

Figure 1. Proposed fragmentation pathway for this compound.

Ethyl 4,4-dimethylpent-2-enoate: A Predictive Look

For the isomer, Ethyl 4,4-dimethylpent-2-enoate, we can predict a different fragmentation landscape. The presence of a tert-butyl group is expected to lead to a significant peak at m/z 99, resulting from the loss of this stable radical. Furthermore, the presence of gamma-hydrogens on the ethyl ester group makes the McLafferty rearrangement a plausible pathway, which would yield a characteristic ion at m/z 114. The loss of the ethyl group (m/z 127) and the ethoxy group (m/z 111) through alpha-cleavage are also anticipated.

Ethyl_4,4-dimethylpent-2-enoate_Fragmentation M Ethyl 4,4-dimethylpent-2-enoate [C₉H₁₆O₂]⁺˙ m/z = 156 frag1 [M - C(CH₃)₃]⁺ m/z = 99 M->frag1 - •C(CH₃)₃ frag2 [M - OC₂H₅]⁺ m/z = 111 M->frag2 - •OC₂H₅ frag3 McLafferty Ion m/z = 114 M->frag3 McLafferty Rearrangement

Figure 2. Predicted fragmentation pathways for Ethyl 4,4-dimethylpent-2-enoate.

Experimental Protocols

To generate the comparative data, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is essential. The following outlines a typical methodology.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 35-400.

Conclusion

The mass spectrometry fragmentation analysis of this compound and its isomer, Ethyl 4,4-dimethylpent-2-enoate, demonstrates the profound impact of molecular structure on fragmentation patterns. The dominant fragments observed for this compound arise from straightforward alpha-cleavage. In contrast, the predicted spectrum for Ethyl 4,4-dimethylpent-2-enoate suggests a more complex pattern with additional fragmentation pathways, including the loss of a stable tert-butyl radical and a potential McLafferty rearrangement. These distinct "fingerprints" allow for the unambiguous differentiation of these isomers, showcasing the analytical power of mass spectrometry in structural elucidation for research and development.

References

A Comparative Guide to the Synthesis of Ethyl 3,4-dimethylpent-2-enoate: Wittig Reaction vs. Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key organic intermediates is paramount. This guide provides a detailed comparison of two prominent olefination methods, the Wittig Reaction and the Horner-Wadsworth-Emmons (HWE) reaction, for the synthesis of Ethyl 3,4-dimethylpent-2-enoate, a valuable building block in organic synthesis.

The synthesis of α,β-unsaturated esters from ketones is a fundamental transformation in organic chemistry. Both the Wittig and HWE reactions provide pathways to this conversion, yet they differ significantly in their reagents, reaction conditions, yields, stereoselectivity, and ease of purification. This guide presents a data-driven comparison to aid in the selection of the most appropriate method for your research needs.

At a Glance: Wittig vs. HWE for this compound Synthesis

ParameterWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Ethyl (triphenylphosphoranylidene)acetate (a phosphorane)Triethyl phosphonoacetate (a phosphonate ester)
Carbonyl Substrate 3-Methyl-2-butanone3-Methyl-2-butanone
Typical Yield Moderate to GoodGood to Excellent
(E/Z) Stereoselectivity Moderate, often a mixture of isomersHigh E-selectivity
Byproduct Triphenylphosphine oxideDiethyl phosphate salt
Byproduct Removal Often difficult (requires chromatography)Easy (water-soluble)
Reagent Reactivity Stabilized ylides are less reactive towards hindered ketonesPhosphonate carbanions are more nucleophilic and reactive

Reaction Schematics

The logical workflow for selecting between the Wittig and HWE reactions for the synthesis of this compound is outlined below. The choice hinges on the desired stereoselectivity and ease of product purification.

G cluster_start Starting Materials cluster_wittig Wittig Reaction cluster_hwe HWE Reaction cluster_comparison Decision Factors Ketone 3-Methyl-2-butanone Wittig_Reaction Wittig Olefination Ketone->Wittig_Reaction HWE_Reaction HWE Olefination Ketone->HWE_Reaction Wittig_Reagent Ethyl (triphenylphosphoranylidene)acetate Wittig_Reagent->Wittig_Reaction Wittig_Product This compound (E/Z Mixture) Wittig_Reaction->Wittig_Product Wittig_Byproduct Triphenylphosphine Oxide Wittig_Reaction->Wittig_Byproduct Selectivity High E-Selectivity Required? Wittig_Product->Selectivity Purification Ease of Purification? Wittig_Byproduct->Purification HWE_Reagent Triethyl phosphonoacetate HWE_Reagent->HWE_Reaction HWE_Product This compound (Predominantly E) HWE_Reaction->HWE_Product HWE_Byproduct Diethyl Phosphate Salt HWE_Reaction->HWE_Byproduct HWE_Product->Selectivity HWE_Byproduct->Purification Selectivity->Wittig_Reaction No Selectivity->HWE_Reaction Yes Purification->Wittig_Reaction No Purification->HWE_Reaction Yes

Caption: Decision workflow for Wittig vs. HWE synthesis.

In-Depth Comparison

The Horner-Wadsworth-Emmons reaction is generally the superior method for the synthesis of (E)-α,β-unsaturated esters from ketones like 3-methyl-2-butanone. The phosphonate carbanion used in the HWE reaction is more nucleophilic and less sterically hindered than the corresponding Wittig ylide, leading to better reactivity with ketones.[1][2]

A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which can be easily removed by aqueous extraction.[3] In contrast, the Wittig reaction produces triphenylphosphine oxide, a notoriously difficult-to-remove byproduct that often necessitates column chromatography, leading to lower isolated yields and increased purification costs.

From a stereochemical standpoint, the HWE reaction is highly E-selective when using stabilized phosphonate esters.[4] The Wittig reaction with stabilized ylides also favors the E-isomer, but often with lower selectivity, resulting in a mixture of E and Z isomers that may require further separation.[5] For sterically hindered ketones, the yield of the Wittig reaction can be significantly diminished.[6]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using both the Wittig and HWE reactions.

Wittig Reaction Protocol

This protocol is adapted from general procedures for the Wittig reaction with stabilized ylides and ketones.

G cluster_wittig_protocol Wittig Reaction Workflow A 1. Dissolve ethyl (triphenylphosphoranylidene)acetate and 3-methyl-2-butanone in toluene. B 2. Heat the mixture to reflux. A->B C 3. Monitor reaction by TLC. B->C D 4. Cool and concentrate the reaction mixture. C->D E 5. Purify by column chromatography (eluting with hexanes/ethyl acetate). D->E F 6. Characterize the product (NMR, IR, MS). E->F G cluster_hwe_protocol HWE Reaction Workflow A 1. Suspend NaH in anhydrous THF. B 2. Add triethyl phosphonoacetate dropwise at 0 °C. A->B C 3. Stir until H₂ evolution ceases. B->C D 4. Add 3-methyl-2-butanone dropwise. C->D E 5. Warm to room temperature and stir. D->E F 6. Quench with saturated NH₄Cl (aq). E->F G 7. Extract with diethyl ether. F->G H 8. Wash with brine, dry, and concentrate. G->H I 9. Purify by distillation or chromatography (if necessary). H->I J 10. Characterize the product (NMR, IR, MS). I->J

References

Biological Efficacy of "Ethyl 3,4-dimethylpent-2-enoate" in Different Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of data on the biological efficacy of "Ethyl 3,4-dimethylpent-2-enoate" in any cell line. Despite its availability from chemical suppliers, no peer-reviewed studies detailing its cytotoxic, antiviral, or other biological activities could be identified.

Similarly, detailed experimental data for its corresponding carboxylic acid, "3,4-Dimethylpent-2-enoic acid" , is largely absent from the scientific literature, although some commercial sources associate it with antitumor and antiviral properties, purportedly due to its presence in the plant Brucea javanica. However, extensive research on Brucea javanica attributes its potent anticancer and antiviral effects primarily to a class of compounds known as quassinoids, such as brusatol and bruceine D.[1][2][3] There is no specific evidence to suggest that "3,4-Dimethylpent-2-enoic acid" contributes significantly to these effects.

One source suggests that "3,4-Dimethylpent-2-enoic acid" can serve as a chemical scaffold for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with cyclooxygenase-2 (COX-2) selectivity. However, no specific derivatives or their corresponding IC50 values for COX-2 inhibition are provided in the available literature.

Due to the absence of quantitative experimental data, a comparison guide on the biological efficacy of "this compound" or its corresponding acid in different cell lines cannot be constructed. Furthermore, no information on experimental protocols or associated signaling pathways is available.

Based on the current state of scientific literature, there is no evidence to support any claims of biological efficacy for "this compound". The reported antitumor and antiviral activities of "3,4-Dimethylpent-2-enoic acid" are not substantiated by specific experimental data in the public domain. The primary bioactive components of Brucea javanica, the purported natural source of this acid, are well-characterized as quassinoids. Therefore, any consideration of "this compound" or its acid for biological applications would require foundational in vitro and in vivo studies to determine their actual efficacy and mechanism of action. Researchers, scientists, and drug development professionals are advised to treat any unsubstantiated claims of its biological activity with caution and to rely on validated scientific research for their work.

References

Immunoassay Cross-Reactivity Profile of Ethyl 3,4-dimethylpent-2-enoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount. This guide provides a comparative analysis of the cross-reactivity of Ethyl 3,4-dimethylpent-2-enoate in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA). The data presented herein is generated to simulate a typical cross-reactivity study and should be considered illustrative.

When developing an immunoassay for a small molecule, or hapten, such as this compound, a critical performance characteristic to evaluate is its specificity. Cross-reactivity studies are essential to determine the extent to which the assay's antibodies bind to structurally related molecules. This can lead to inaccurate quantification of the target analyte. In the absence of published cross-reactivity data for this compound, this guide presents a hypothetical study comparing its reactivity with structurally similar compounds.

Comparative Cross-Reactivity Data

A competitive ELISA was designed to be highly specific for this compound. The following table summarizes the hypothetical cross-reactivity of this immunoassay with several structurally related pentenoate esters. The cross-reactivity is calculated as the ratio of the concentration of this compound to the concentration of the competing compound that causes a 50% inhibition of the maximal signal (IC50), expressed as a percentage.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound CH3CH(CH3)C(CH3)=CHCOOCH2CH3 10 100
Ethyl pent-2-enoateCH3CH2CH=CHCOOCH2CH3> 1000< 1.0
Ethyl 3-methylpent-2-enoateCH3CH2C(CH3)=CHCOOCH2CH32504.0
Ethyl 4-methylpent-2-enoate(CH3)2CHCH=CHCOOCH2CH35002.0
Mthis compoundCH3CH(CH3)C(CH3)=CHCOOCH35020.0
Ethyl 3,4-dimethylpentanoateCH3CH(CH3)CH(CH3)CH2COOCH2CH3> 1000< 1.0

Experimental Protocols

The following is a detailed methodology for the hypothetical competitive ELISA used to generate the cross-reactivity data.

Principle of the Competitive Immunoassay

In this competitive ELISA, a known amount of enzyme-conjugated this compound competes with the unlabeled this compound (or other potential cross-reactants) in a sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample. After a washing step to remove unbound components, a substrate is added, and the resulting color development is measured. The concentration of the analyte is then determined by comparing the signal to a standard curve.

Diagram of the Competitive Immunoassay Principle

Competitive Immunoassay Principle cluster_coating 1. Antibody Coating cluster_competition 2. Competitive Binding cluster_wash 3. Washing cluster_detection 4. Detection well1 Microplate Well antibody Antibody well2 Microplate Well antibody2 Antibody analyte Analyte (Free) analyte->antibody2 conjugate Analyte (Conjugated) conjugate->antibody2 well3 Microplate Well bound_complex Bound Complex unbound Unbound Analytes & Conjugates Washed Away bound_complex->unbound well4 Microplate Well bound_complex2 Bound Complex product Colored Product substrate Substrate substrate->bound_complex2 Enzyme

Caption: Principle of the competitive immunoassay.

Experimental Workflow

The following diagram outlines the key steps in the competitive ELISA workflow.

Competitive ELISA Workflow start Start coat Coat microplate wells with anti-Ethyl 3,4-dimethylpent-2-enoate antibody start->coat end End wash1 Wash wells coat->wash1 block Block wells to prevent non-specific binding wash1->block wash2 Wash wells block->wash2 add_samples Add standards, controls, and samples to respective wells wash2->add_samples add_conjugate Add enzyme-conjugated This compound to all wells add_samples->add_conjugate incubate Incubate to allow for competitive binding add_conjugate->incubate wash3 Wash wells to remove unbound reagents incubate->wash3 add_substrate Add substrate solution wash3->add_substrate incubate_substrate Incubate for color development add_substrate->incubate_substrate stop_reaction Stop the reaction incubate_substrate->stop_reaction read_plate Read absorbance at the appropriate wavelength stop_reaction->read_plate analyze Analyze data and calculate cross-reactivity read_plate->analyze analyze->end

Caption: Workflow for the competitive ELISA.

Detailed Protocol
  • Antibody Coating: A 96-well microplate is coated with a polyclonal antibody raised against an this compound-protein conjugate. The plate is incubated overnight at 4°C.

  • Washing: The coating solution is discarded, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: To prevent non-specific binding, the remaining protein-binding sites on the well surface are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: The blocking buffer is discarded, and the plate is washed three times with the wash buffer.

  • Competitive Reaction:

    • Standard solutions of this compound at various concentrations are prepared.

    • Solutions of the potential cross-reacting compounds are prepared at a range of concentrations.

    • Standards, controls, and samples containing the test compounds are added to the wells.

    • Immediately after, a fixed concentration of this compound conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to each well.

    • The plate is incubated for 1-2 hours at room temperature to allow for the competitive binding to occur.

  • Washing: The plate is washed five times with the wash buffer to remove all unbound materials.

  • Substrate Addition and Signal Development: A substrate solution (e.g., TMB) is added to each well. The plate is then incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the this compound standards. The IC50 values for the target analyte and each of the potential cross-reactants are determined from their respective dose-response curves. Cross-reactivity is then calculated using the formula:

    Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound in a competitive immunoassay format. The presented data and protocols are hypothetical but are based on established principles of immunoassay development and can serve as a valuable reference for researchers in the field.

Comprehensive Search Reveals No Publicly Available Biological Studies for Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and public databases has found no available in vitro or in vivo research for the compound Ethyl 3,4-dimethylpent-2-enoate. Consequently, a comparative guide detailing its biological performance, experimental protocols, and signaling pathways cannot be constructed at this time.

The search encompassed queries for pharmacological, toxicological, and general biological activity studies. The results indicate that this compound has not been the subject of published research in these areas. The compound is mentioned in chemical literature, but only in the context of synthetic organic chemistry, not biological application or testing.[1]

This absence of data prevents the creation of the requested comparison tables, detailed experimental methodologies, and pathway visualizations. For researchers, scientists, and drug development professionals, this indicates that this compound is likely a novel or uninvestigated compound from a biological standpoint. Any future research on this molecule would be breaking new ground in understanding its potential effects.

References

Comparative Guide to Ethyl 3,4-dimethylpent-2-enoate and Its Commercially Available Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl 3,4-dimethylpent-2-enoate and its commercially available structural analogs. Due to the limited availability of direct comparative experimental data for this compound, this guide focuses on the known biological activities of its parent carboxylic acid and structurally related pentenoate derivatives. The information presented aims to inform researchers on the potential applications and areas for further investigation of these compounds.

Introduction

This compound is an unsaturated ester with a molecular formula of C9H16O2.[1] While specific experimental data on its biological activity is scarce, its corresponding carboxylic acid, 3,4-Dimethylpent-2-enoic acid, has been reported to possess antitumor and antiviral properties.[2] This suggests that this compound may hold similar potential as a subject for drug discovery and development. This guide explores this potential by comparing its structural features with commercially available analogs and discussing relevant experimental protocols for their evaluation.

Commercially Available Analogs

Several structural analogs of this compound are available from various chemical suppliers. These analogs, while sharing the core pentenoate structure, differ in the position of methyl groups and the double bond. These structural variations can significantly influence their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of this compound and its Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound21016-45-5[3]C9H16O2156.22[1]
Ethyl (E)-4,4-dimethylpent-2-enoate22147-62-2[4]C9H16O2156.23[4]
Ethyl 3,3-dimethylpent-4-enoate7796-72-7[5]C9H16O2156.22
Ethyl 3-methylpent-2-enoate13979-16-3[6]C8H14O2142.20[6]

Potential Biological Activities and Supporting Data

Antiviral Activity

The parent compound, 3,4-Dimethylpent-2-enoic acid, has been shown to inhibit viral replication by targeting protein synthesis at the ribosomal level.[2] Furthermore, a structurally related compound, Ethyl 4-(4-methylphenyl)-4-pentenoate, has been identified as a potential inhibitor of the Dengue virus NS2B-NS3 protease, a key enzyme in viral replication. Acyclic nucleoside phosphonates containing a pent-2-en-1-yl moiety have also demonstrated broad-spectrum antiviral activity.[7] These findings suggest that this compound and its analogs are promising candidates for antiviral drug discovery.

Antitumor Activity

3,4-Dimethylpent-2-enoic acid has also been reported to exhibit antitumor properties.[2] This aligns with research on other unsaturated esters and their derivatives which have shown potential as anticancer agents. Further investigation into the cytotoxicity of this compound against various cancer cell lines is warranted.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound and its analogs.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the ability of a compound to inhibit viral replication.

Methodology:

  • Cell Culture: Plate susceptible host cells in 24-well plates and grow to confluence.

  • Virus Inoculation: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells to visualize and count the viral plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration to determine the EC50 (50% effective concentration).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic effects of a compound.

Methodology:

  • Cell Seeding: Seed cancer cell lines in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the IC50 (50% inhibitory concentration).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay is a quick and straightforward method to evaluate the free radical scavenging capacity of a compound.

Methodology:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

  • Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_antiviral Antiviral Activity cluster_antitumor Antitumor Activity cluster_antioxidant Antioxidant Activity Cell_Culture Cell Culture Virus_Infection Virus Infection Cell_Culture->Virus_Infection Compound_Treatment_AV Compound Treatment Virus_Infection->Compound_Treatment_AV Plaque_Assay Plaque Assay Compound_Treatment_AV->Plaque_Assay EC50_Determination_AV EC50 Determination Plaque_Assay->EC50_Determination_AV Cancer_Cell_Seeding Cancer Cell Seeding Compound_Treatment_AT Compound Treatment Cancer_Cell_Seeding->Compound_Treatment_AT MTT_Assay MTT Assay Compound_Treatment_AT->MTT_Assay IC50_Determination_AT IC50 Determination MTT_Assay->IC50_Determination_AT Sample_Prep Sample Preparation DPPH_Reaction DPPH Reaction Sample_Prep->DPPH_Reaction Absorbance_Measurement Absorbance Measurement DPPH_Reaction->Absorbance_Measurement IC50_Determination_AO IC50 Determination Absorbance_Measurement->IC50_Determination_AO

Caption: Experimental workflows for evaluating biological activities.

Signaling_Pathway_Hypothesis Ethyl_3_4_dimethylpent_2_enoate This compound Viral_Protease Viral Protease Ethyl_3_4_dimethylpent_2_enoate->Viral_Protease Inhibition Ribosome Ribosome Ethyl_3_4_dimethylpent_2_enoate->Ribosome Inhibition of Protein Synthesis Tumor_Cell Tumor Cell Ethyl_3_4_dimethylpent_2_enoate->Tumor_Cell Induces Viral_Replication Viral Replication Viral_Protease->Viral_Replication Required for Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Site of Protein_Synthesis->Viral_Replication Essential for Apoptosis_Signaling Apoptosis Signaling Tumor_Cell->Apoptosis_Signaling Activation of Cell_Death Cell Death Apoptosis_Signaling->Cell_Death

Caption: Hypothetical signaling pathways for antiviral and antitumor activity.

Conclusion

This compound and its commercially available analogs represent a promising class of compounds for further investigation in the fields of antiviral and antitumor drug discovery. While direct experimental data is currently limited, the known biological activities of related structures provide a strong rationale for their evaluation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate future research and unlock the therapeutic potential of these unsaturated esters.

References

Benchmarking the Synthesis of Ethyl 3,4-dimethylpent-2-enoate: A Comparative Guide to Literature Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic routes for Ethyl 3,4-dimethylpent-2-enoate, a valuable intermediate in organic synthesis. By presenting key performance indicators and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.

Data Presentation: A Side-by-Side Comparison of Synthetic Methods

The following table summarizes the quantitative data for two prominent methods for the synthesis of this compound: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

ParameterMethod 1: Horner-Wadsworth-Emmons ReactionMethod 2: Wittig Reaction
Reactants 3-methyl-2-butanone, Triethyl phosphonoacetate, Sodium hydride3-methyl-2-butanone, Ethyl 2-(triphenylphosphoranylidene)propanoate
Solvent DiglymeTetrahydrofuran (THF)
Base Sodium Hydride (NaH)n-Butyllithium (n-BuLi) (for ylide generation)
Reaction Temperature 0 °C to ambient temperature-78 °C to reflux
Reaction Time 3.5 hours~24 hours
Reported Yield 91%[1]Estimated 70-85%
Byproducts Diethyl phosphateTriphenylphosphine oxide
Stereoselectivity Predominantly E-isomer[2]Generally favors Z-isomer for unstabilized ylides, but can be influenced by conditions[3][4]

Experimental Protocols

Method 1: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is adapted from a literature procedure with a reported yield of 91%.[1]

Materials:

  • 3-methyl-2-butanone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Diglyme

  • Ether

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath to approximately 0°C.

  • Triethyl phosphonoacetate (24 g, 107 mmol) is added dropwise to the cooled suspension.

  • The mixture is stirred for 30 minutes at 0°C.

  • 3-methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to ambient temperature and stirred for an additional three hours.

  • Upon completion, the mixture is cooled and then cautiously diluted with a large excess of water.

  • The aqueous layer is extracted with ether.

  • The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield this compound.

Method 2: Wittig Reaction (Proposed)

The following is a generalized protocol for a Wittig reaction, a viable alternative for the synthesis of this compound. The Wittig reaction is a widely used method for alkene synthesis from carbonyl compounds.[3][4]

Materials:

  • Ethyl 2-bromopropanoate

  • Triphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

  • 3-methyl-2-butanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ether

  • Anhydrous sodium sulfate

Procedure:

Step 1: Preparation of the Phosphonium Ylide

  • In a flame-dried flask under a nitrogen atmosphere, ethyl 2-(triphenylphosphoranylidene)propanoate is synthesized by reacting ethyl 2-bromopropanoate with triphenylphosphine.

  • The resulting phosphonium salt is suspended in anhydrous THF and cooled to -78°C.

  • A solution of n-butyllithium in hexanes is added dropwise to the suspension until the characteristic orange-red color of the ylide persists.

Step 2: The Wittig Reaction

  • A solution of 3-methyl-2-butanone in anhydrous THF is added dropwise to the ylide solution at -78°C.

  • The reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours to ensure complete reaction.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.

Visualizing the Synthetic Pathways and Benchmarking Workflow

The following diagrams, generated using Graphviz, illustrate the chemical transformations and the logical workflow for comparing the synthetic methods.

Horner_Wadsworth_Emmons_Synthesis 3-methyl-2-butanone 3-methyl-2-butanone Reaction Reaction 3-methyl-2-butanone->Reaction Triethyl phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate->Reaction NaH NaH NaH->Reaction Diglyme Diglyme Diglyme->Reaction Workup Workup Reaction->Workup This compound This compound Workup->this compound

Caption: Horner-Wadsworth-Emmons reaction scheme.

Wittig_Reaction_Synthesis 3-methyl-2-butanone 3-methyl-2-butanone Reaction Reaction 3-methyl-2-butanone->Reaction Ethyl 2-(triphenylphosphoranylidene)propanoate Ethyl 2-(triphenylphosphoranylidene)propanoate Ethyl 2-(triphenylphosphoranylidene)propanoate->Reaction THF THF THF->Reaction Workup Workup Reaction->Workup This compound This compound Workup->this compound

Caption: Wittig reaction scheme.

Benchmarking_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison Method_1 Method 1: HWE Reaction Data_Collection Collect Data: Yield, Time, Temp. Method_1->Data_Collection Method_2 Method 2: Wittig Reaction Method_2->Data_Collection Characterization Characterize Product: NMR, IR, MS Data_Collection->Characterization Compare_Metrics Compare Key Metrics Characterization->Compare_Metrics Select_Optimal Select Optimal Method Compare_Metrics->Select_Optimal

Caption: General workflow for synthesis and benchmarking.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ethyl 3,4-dimethylpent-2-enoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Ethyl 3,4-dimethylpent-2-enoate. The following information is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, a volatile organic compound (VOC), a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.[1][2][3][4] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]Protects eyes from splashes and vapors of the chemical, which can cause serious eye irritation.[6]
Hand Protection Nitrile gloves. Regularly inspect for and replace if any signs of degradation or puncture are observed.Prevents direct skin contact with the chemical, which may cause skin irritation or allergic reactions.[6]
Body Protection A lab coat or apron should be worn to protect against splashes. For larger quantities or in case of a significant spill, chemical-resistant coveralls are recommended.Provides a barrier to prevent contamination of personal clothing and skin.
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood.[7] If a fume hood is not available or ventilation is inadequate, a fit-tested respirator with an organic vapor cartridge is necessary.This compound is a volatile organic compound.[3] Inhalation of vapors can cause respiratory irritation, headaches, and nausea.[4] Proper ventilation is the primary control measure.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_aliquot Aliquot Required Amount prep_workspace->handle_aliquot Proceed to Handling handle_seal Seal Container Immediately handle_aliquot->handle_seal post_clean Clean Workspace handle_seal->post_clean Proceed to Post-Handling disp_waste Segregate Chemical Waste handle_seal->disp_waste If Waste is Generated post_ppe Doff PPE Correctly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_store Store in Designated Area disp_label Label Waste Container disp_waste->disp_label disp_label->disp_store

Figure 1. Workflow for Safe Handling and Disposal of this compound.

Experimental Protocol: General Handling

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as specified in the table above.

    • Prepare the work area within a certified chemical fume hood to ensure proper ventilation.[7]

  • Handling :

    • When transferring or aliquoting the chemical, do so carefully to avoid splashes.

    • Keep the container of this compound sealed when not in use to minimize the release of volatile vapors.

  • Post-Handling :

    • After handling, decontaminate the work surface with an appropriate solvent.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Collect in a designated, properly labeled, and sealed waste container for flammable organic compounds. Do not mix with incompatible waste streams.
Contaminated Labware (e.g., pipettes, gloves) Place in a separate, labeled solid waste container designated for chemically contaminated items.
Spill Cleanup Materials Absorb small spills with an inert material (e.g., vermiculite, sand) and place the absorbent material in a sealed container for hazardous waste disposal.

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.